Gefitinib hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN4O3.ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUINXWLATMJDQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597850 | |
| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184475-56-7, 184475-55-6 | |
| Record name | 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184475-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gefitinib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Deep Dive into the Mechanism of Gefitinib Hydrochloride in EGFR-Mutated Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of Gefitinib (B1684475) hydrochloride, a first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), in cancer cells harboring activating EGFR mutations. This document will delve into the specifics of its binding, the downstream signaling pathways it modulates, and the quantitative measures of its efficacy. Furthermore, it will detail common experimental protocols for studying its effects and outline key mechanisms of resistance.
Introduction: The EGFR Signaling Axis and a Targeted Approach
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon binding to ligands such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[2] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for normal cellular function.[3][4]
In several cancers, particularly non-small cell lung cancer (NSCLC), mutations within the EGFR gene lead to constitutive activation of the receptor, driving uncontrolled cell growth and survival.[1][5] Gefitinib (marketed as Iressa) was one of the first drugs designed to selectively target this aberrant signaling.[6] It is particularly effective in patients with specific activating mutations in the EGFR kinase domain, most commonly deletions in exon 19 and the L858R point mutation in exon 21.[1]
The Core Mechanism: Competitive ATP Inhibition
Gefitinib functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[6][7] It selectively binds to the ATP-binding pocket within the intracellular kinase domain of EGFR.[1][8] This binding action physically obstructs the binding of adenosine (B11128) triphosphate (ATP), the phosphate (B84403) donor for the autophosphorylation process.[7] By preventing ATP from accessing the active site, Gefitinib effectively blocks the initiation of the downstream signaling cascade.[1][9] The increased sensitivity of EGFR-mutated tumors to Gefitinib is attributed to a conformational change in the ATP-binding pocket induced by these mutations, which enhances the drug's binding affinity.[7] In fact, Gefitinib binds approximately 20 times more tightly to the L858R mutant form of EGFR than to the wild-type enzyme.[8]
The inhibition of EGFR autophosphorylation by Gefitinib leads to the suppression of key downstream signaling pathways that are critical for tumor cell survival and proliferation.[10] The primary pathways affected are:
-
The PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. By inhibiting EGFR, Gefitinib prevents the activation of PI3K and the subsequent phosphorylation of Akt, leading to the induction of apoptosis (programmed cell death).[9][10]
-
The RAS/RAF/MEK/ERK Pathway: Also known as the MAPK pathway, this cascade is heavily involved in cell proliferation, differentiation, and survival.[3] Gefitinib's blockade of EGFR signaling prevents the activation of this pathway, contributing to cell cycle arrest.[9][10]
-
The JAK/STAT Pathway: This pathway is also implicated in cell proliferation and survival, and its activation can be initiated by EGFR.[1] Gefitinib's inhibitory action on EGFR also dampens the signaling through this pathway.
The culmination of inhibiting these pathways is a significant reduction in tumor cell proliferation, survival, and potentially angiogenesis, leading to tumor regression in patients with susceptible EGFR mutations.[11]
Quantitative Efficacy of Gefitinib
The sensitivity of cancer cell lines to Gefitinib is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. Cell lines with activating EGFR mutations exhibit significantly lower IC50 values, indicating higher sensitivity.
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) | Reference |
| PC-9 | Exon 19 Deletion | 77.26 | [12] |
| HCC827 | Exon 19 Deletion | 13.06 | [12] |
| H3255 | L858R | 3 | [13] |
| 11-18 | Exon 19 Deletion | 390 | [13] |
| NR6wtEGFR | Wild-Type | 22 (for Tyr phosphorylation) | [14] |
| NR6M (EGFRvIII) | vIII Mutant | 84 (for Tyr phosphorylation) | [14] |
| H1975 | L858R & T790M | > 4000 | [12] |
| H1650 | Exon 19 Deletion | > 4000 | [12] |
Clinical trials have demonstrated the substantial benefit of Gefitinib in patients with EGFR-mutated NSCLC. A combined analysis of seven trials in Japan revealed an overall response rate of 76.4% and a median progression-free survival of 9.7 months.[15] The landmark IPASS trial showed that in the EGFR mutation-positive subgroup, progression-free survival was significantly longer with Gefitinib compared to standard chemotherapy.[16]
Experimental Protocols for Studying Gefitinib's Action
To investigate the mechanism and efficacy of Gefitinib, several key in vitro experiments are routinely performed.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^4 cells/mL and culture for 24 hours.[17]
-
Drug Treatment: Treat the cells with varying concentrations of Gefitinib for 48-72 hours.[17][18] A vehicle control (e.g., DMSO) should be included.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[18]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
References
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. distearoyl-sn-glycero.com [distearoyl-sn-glycero.com]
- 11. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combined survival analysis of prospective clinical trials of gefitinib for non-small cell lung cancer with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. In Vitro and in Vivo Efficacy of NBDHEX on Gefitinib-resistant Human Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gefitinib sensitization of cisplatin-resistant wild-type EGFR non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Synthesis of a Targeted Tyrosine Kinase Inhibitor: A Technical Guide to Gefitinib Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Gefitinib (B1684475) (Iressa®), an orally active, selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, represents a paradigm shift in the treatment of non-small cell lung cancer (NSCLC). Its discovery and development by AstraZeneca marked a pivotal moment in targeted cancer therapy, moving away from traditional cytotoxic agents towards drugs designed to interact with specific molecular targets implicated in tumorigenesis. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of Gefitinib hydrochloride. It includes detailed experimental protocols for its synthesis and biological evaluation, quantitative data on its activity, and a visual representation of the EGFR signaling pathway it inhibits.
Discovery and Development
The discovery of Gefitinib, originally codenamed ZD1839, was born out of the recognition that the epidermal growth factor receptor (EGFR) is a key driver of tumor cell proliferation, survival, and metastasis.[1][2] Overexpression of EGFR is a common feature in many solid tumors, including NSCLC, making it an attractive therapeutic target.[1] Scientists at AstraZeneca embarked on a program to identify small molecule inhibitors of the EGFR tyrosine kinase, the enzymatic component of the receptor responsible for initiating downstream signaling cascades.[1]
The quinazoline (B50416) chemical scaffold was identified as a promising starting point for the development of potent and selective EGFR inhibitors.[3] Through a process of rational drug design and extensive structure-activity relationship (SAR) studies, researchers at AstraZeneca synthesized and screened a multitude of quinazoline derivatives. This effort led to the identification of ZD1839 (Gefitinib) as a lead compound with potent and selective inhibitory activity against EGFR tyrosine kinase.[1]
Key milestones in the development of Gefitinib include the pivotal Phase I and II clinical trials, known as IDEAL 1 and IDEAL 2 (Iressa Dose Evaluation in Advanced Lung Cancer).[4] These trials demonstrated significant anti-tumor activity in patients with advanced NSCLC who had previously failed chemotherapy.[4] A critical breakthrough came with the discovery by researchers at Massachusetts General Hospital and Dana-Farber Cancer Institute that the clinical response to Gefitinib was strongly correlated with the presence of specific activating mutations in the kinase domain of the EGFR gene. This finding was instrumental in establishing a personalized medicine approach for the use of Gefitinib, targeting the patient population most likely to benefit.
Chemical Synthesis of this compound
The chemical synthesis of this compound has been approached through several routes since its initial disclosure. The original synthesis patented by AstraZeneca and subsequent improved methods are outlined below.
Original Synthetic Route (AstraZeneca)
The first disclosed synthesis of Gefitinib starts from 6,7-dimethoxyquinazolin-4(3H)-one. The key steps, as described in patent literature, involve:
-
Selective Demethylation: The 6-methoxy group of 6,7-dimethoxyquinazolin-4(3H)-one is selectively demethylated.
-
Protection: The resulting hydroxyl group is protected, often as an acetate (B1210297) ester.
-
Chlorination: The 4-oxo group is converted to a chloro group using a chlorinating agent like thionyl chloride or phosphorus oxychloride.
-
Nucleophilic Aromatic Substitution: The 4-chloroquinazoline (B184009) intermediate is reacted with 3-chloro-4-fluoroaniline (B193440) to introduce the characteristic anilino side chain.
-
Deprotection: The protecting group on the 6-hydroxyl is removed.
-
Etherification: The free hydroxyl group is alkylated with 3-morpholinopropyl chloride to install the final side chain, yielding Gefitinib.
-
Salt Formation: The Gefitinib free base is then converted to the hydrochloride salt.
Improved Synthetic Routes
To enhance efficiency and reduce the use of hazardous reagents, several alternative synthetic strategies have been developed. A common and efficient approach starts from the more readily available isovanillin (B20041).
A Representative Improved Synthesis:
-
Etherification of Isovanillin: Isovanillin is reacted with a 3-morpholinopropyl halide to introduce the side chain at the 3-hydroxyl group.
-
Nitration: The aromatic ring is nitrated.
-
Formation of the Quinazoline Core: The aldehyde group is converted to a nitrile, followed by reduction of the nitro group to an amine. The resulting intermediate undergoes cyclization to form the quinazolinone ring system.
-
Chlorination: The 4-oxo group of the quinazolinone is converted to a 4-chloro substituent.
-
Final Condensation: The 4-chloroquinazoline intermediate is condensed with 3-chloro-4-fluoroaniline to yield Gefitinib.
-
Hydrochloride Salt Formation: The final product is converted to its hydrochloride salt.
Experimental Protocol for an Improved Synthesis of Gefitinib
The following is a representative, detailed experimental protocol for a laboratory-scale synthesis of Gefitinib, adapted from published procedures.
Step 1: Synthesis of 4-(3-chloropropoxy)-3-methoxybenzaldehyde
To a solution of isovanillin (1 equivalent) in a suitable solvent such as acetone (B3395972) or DMF, is added potassium carbonate (1.5 equivalents). 1-Bromo-3-chloropropane (1.2 equivalents) is then added, and the reaction mixture is heated to reflux for several hours until completion as monitored by TLC. The reaction is cooled, filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 4-(3-chloropropoxy)-3-methoxy-6-nitrobenzaldehyde
The product from Step 1 is dissolved in a mixture of acetic acid and sulfuric acid at 0°C. A solution of nitric acid in acetic acid is added dropwise while maintaining the temperature below 5°C. After the addition is complete, the reaction is stirred for a few hours and then poured onto ice. The precipitated solid is filtered, washed with water, and dried to afford the nitrated product.
Step 3: Synthesis of 6-amino-4-(3-chloropropoxy)-3-methoxybenzaldehyde
The nitro compound from Step 2 is dissolved in a suitable solvent such as ethanol (B145695) or acetic acid. A reducing agent, such as iron powder or stannous chloride, is added portion-wise. The reaction mixture is heated for several hours. After completion, the reaction is filtered through celite, and the filtrate is concentrated. The residue is neutralized with a base and extracted with an organic solvent. The organic layer is dried and concentrated to give the amino derivative.
Step 4: Synthesis of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one
The amino compound from Step 3 is heated with formamide (B127407) at a high temperature (e.g., 180-190°C) for several hours. The reaction mixture is then cooled, and the product is precipitated by the addition of water. The solid is filtered, washed with water, and dried.
Step 5: Synthesis of 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline
The quinazolinone from Step 4 is refluxed in an excess of thionyl chloride or a mixture of phosphorus oxychloride and a catalytic amount of DMF for several hours. The excess chlorinating agent is removed by distillation under reduced pressure. The residue is triturated with a non-polar solvent like hexane (B92381) to give the 4-chloroquinazoline.
Step 6: Synthesis of Gefitinib
The 4-chloroquinazoline from Step 5 is dissolved in a solvent such as isopropanol (B130326) or acetonitrile. 3-Chloro-4-fluoroaniline (1.1 equivalents) is added, and the mixture is heated to reflux for several hours. The reaction is then cooled, and the precipitated product is filtered and washed with the solvent.
Step 7: Synthesis of this compound
The Gefitinib free base is suspended in a suitable solvent like methanol (B129727) or ethanol. A solution of hydrochloric acid in the same solvent is added dropwise until the pH is acidic. The mixture is stirred, and the precipitated this compound is collected by filtration, washed with the solvent, and dried under vacuum.
Mechanism of Action
Gefitinib exerts its anti-cancer effects by selectively inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[5][6] EGFR is a transmembrane receptor that, upon binding to its ligands such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α), undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[5] This autophosphorylation initiates a cascade of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[5]
Gefitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR tyrosine kinase domain.[5][6] This binding prevents the phosphorylation of EGFR and subsequently blocks the activation of downstream signaling pathways, including the RAS/RAF/MEK/ERK and the PI3K/Akt pathways.[5] By disrupting these critical signaling networks, Gefitinib effectively inhibits tumor cell growth, promotes apoptosis (programmed cell death), and can also inhibit angiogenesis and metastasis.[7]
EGFR Signaling Pathway and Inhibition by Gefitinib
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by Gefitinib.
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Quantitative Data
The biological activity of Gefitinib has been extensively characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of Gefitinib
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| EGFR Tyrosine Kinase | Enzyme Inhibition | 0.033 µM | [1] |
| EGF-stimulated KB cells | Cell Growth Inhibition | 0.054 µM | |
| A549 (NSCLC) | Cell Proliferation | ~14.62 µM | |
| NCI-H1299 (NSCLC) | Cell Proliferation | ~14.62 µM | |
| PC9 (NSCLC, EGFR exon 19 del) | Cell Proliferation | <0.05 µM |
Table 2: Pharmacokinetic Properties of Gefitinib in Humans
| Parameter | Value |
| Bioavailability | ~60% |
| Time to Peak Plasma Concentration | 3-7 hours |
| Protein Binding | ~90% |
| Metabolism | Primarily hepatic (via CYP3A4) |
| Elimination Half-life | ~48 hours |
| Primary Route of Excretion | Feces |
Table 3: Clinical Efficacy of Gefitinib in Advanced NSCLC (IDEAL 1 Trial)
| Endpoint | Gefitinib 250 mg/day | Gefitinib 500 mg/day |
| Objective Response Rate | 18.4% | 19.0% |
| Disease Control Rate | 54.4% | 51.4% |
| Median Overall Survival | 7.6 months | 8.0 months |
Experimental Protocols for Biological Assays
EGFR Tyrosine Kinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a synthetic substrate by the EGFR tyrosine kinase domain.
Protocol:
-
Reagents and Materials: Recombinant human EGFR kinase domain, synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, [γ-³²P]ATP, kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT), stop solution (e.g., phosphoric acid), phosphocellulose paper, scintillation fluid.
-
Procedure: a. Prepare a reaction mixture containing the EGFR kinase, the peptide substrate, and the kinase reaction buffer. b. Add varying concentrations of Gefitinib or a vehicle control to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature. c. Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 20 minutes). e. Stop the reaction by adding the stop solution. f. Spot an aliquot of the reaction mixture onto phosphocellulose paper. g. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. h. Measure the amount of incorporated radioactivity on the paper using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of Gefitinib. The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., A549, PC9) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Procedure: a. Seed the cells in 96-well plates at a predetermined density and allow them to attach overnight. b. Treat the cells with various concentrations of Gefitinib or a vehicle control for a specified duration (e.g., 72 hours). c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals. d. Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or acidified isopropanol). e. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Western Blot Analysis for EGFR Phosphorylation
Principle: This technique is used to detect the level of phosphorylated EGFR in cells treated with Gefitinib.
Protocol:
-
Cell Treatment and Lysis: a. Culture cells to a desired confluency and then serum-starve them overnight. b. Treat the cells with different concentrations of Gefitinib for a specific time, followed by stimulation with EGF for a short period (e.g., 15 minutes). c. Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: a. Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: a. Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068). c. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the bands corresponding to phosphorylated EGFR is quantified using densitometry software. The levels of total EGFR and a loading control (e.g., β-actin) should also be measured to normalize the data.
Conclusion
The discovery and synthesis of this compound represent a landmark achievement in the field of oncology. Its development validated EGFR as a therapeutic target and ushered in the era of personalized medicine for lung cancer. The chemical synthesis of Gefitinib has evolved to become more efficient and scalable, enabling its widespread clinical use. The detailed understanding of its mechanism of action continues to inform the development of next-generation EGFR inhibitors and combination therapies. This technical guide provides a foundational resource for researchers and professionals in the field of drug discovery and development, offering insights into the multifaceted process of bringing a targeted therapy from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In-frame deletion in the EGF receptor alters kinase inhibition by gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Gefitinib Hydrochloride: A Technical Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-tropic activity of Gefitinib (B1684475) hydrochloride, a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, against various cancer cell lines. This document details the mechanism of action, summarizes key quantitative data on its potency, provides detailed experimental protocols for assessing its effects, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
Gefitinib is a targeted therapy that specifically inhibits the tyrosine kinase activity of EGFR.[1][2] By binding to the adenosine (B11128) triphosphate (ATP)-binding site within the intracellular domain of EGFR, Gefitinib blocks the autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[3][4] The primary pathways affected are the RAS-RAF-MEK-ERK pathway, which is central to cell proliferation, and the PI3K-AKT-mTOR pathway, a key regulator of cell survival and apoptosis resistance.[5][6] Gefitinib has shown particular efficacy in non-small cell lung cancer (NSCLC) cell lines harboring activating mutations in the EGFR gene, which lead to constitutive activation of these downstream pathways.[2][7]
Quantitative Analysis of In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of Gefitinib in various cancer cell lines as reported in the literature. It is important to note that these values can vary depending on the specific experimental conditions, such as the assay used and the duration of drug exposure.
Table 1: In Vitro Activity of Gefitinib in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | EGFR Mutation Status | IC50 Value | Reference |
| HCC827 | Exon 19 Deletion | 13.06 nM | [8] |
| PC-9 | Exon 19 Deletion | 77.26 nM | [8] |
| H1975 | L858R + T790M | 5.5 µM | [9] |
| H1650 | Exon 19 Deletion | 31.0 µM | [9] |
| A549 | Wild-Type | 19.91 µM | [10] |
| NCI-H1299 | Wild-Type | 14.23 µM | [11] |
| NCI-H1437 | Wild-Type | 15.11 µM | [11] |
| H1650GR (Gefitinib-Resistant) | Exon 19 Deletion | 50.0 µM | [9] |
| H1975AR (AZD9291-Resistant) | L858R + T790M | 10.3 µM | [9] |
| PC-9-Br (Brain Metastasis) | Not Specified | >0.5 µM (48h) | [12] |
| PDX-ADK-36 | BRAF Class 3 | 0.51 µM | [13] |
| ADK-14 | BRAF Class 3 | 0.51 µM | [13] |
Table 2: In Vitro Activity of Gefitinib in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 Value (Afatinib - a related TKI) | Reference |
| SK-BR-3 | HER2-Positive | Not Specified | [14] |
| HCC1954 | HER2-Positive | Not Specified | [14] |
| MCF-7 | Luminal A | Not Specified | [14] |
| MDA-MB-468 | Triple-Negative | Not Specified | [14] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays to evaluate the efficacy of Gefitinib.
Cell Viability and Cytotoxicity (MTT/MTS Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS assays are colorimetric methods to assess cell viability by measuring the metabolic activity of cellular dehydrogenases.[15]
Protocol:
-
Cell Seeding:
-
Harvest and count cancer cells, ensuring viability is greater than 95%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of complete medium).
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of Gefitinib hydrochloride in the appropriate cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of Gefitinib. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[16]
-
-
MTT Reagent Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Incubate the plate for 1-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.[17]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (set to 100% viability).
-
Plot a dose-response curve and determine the IC50 value using appropriate software.[15]
-
Analysis of Protein Expression and Phosphorylation (Western Blot)
Western blotting is used to detect and quantify the expression and phosphorylation status of EGFR and its downstream signaling proteins.[19]
Protocol:
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells with Gefitinib as required.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.[20]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[20]
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.[19]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
-
Detection and Analysis:
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[22]
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with Gefitinib for the desired duration to induce apoptosis.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[23]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be positive for Annexin V and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[22]
-
Visualizations
Signaling Pathways
The following diagrams illustrate the EGFR signaling pathway and the mechanism of action of Gefitinib.
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Workflow
The following diagram outlines the general workflow for in vitro analysis of Gefitinib's activity.
Caption: General workflow for in vitro evaluation of Gefitinib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives [mdpi.com]
- 12. Overcoming the acquired resistance to gefitinib in lung cancer brain metastasis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Busting the Breast Cancer with AstraZeneca's Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cell viability through MTT assay [bio-protocol.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Flow cytometry analysis of apoptotic cells [bio-protocol.org]
An In-depth Technical Guide to the Early-Stage Research Applications of Gefitinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib hydrochloride, marketed under the trade name Iressa, is a pioneering molecule in the field of targeted cancer therapy.[1] As a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, it represented a paradigm shift from traditional cytotoxic chemotherapy to precision medicine.[2] Gefitinib functions by binding to the adenosine (B11128) triphosphate (ATP)-binding site within the intracellular domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades crucial for tumor cell proliferation, survival, and metastasis.[1][3]
This technical guide provides an in-depth overview of the early-stage research applications of Gefitinib, focusing on its mechanism of action, preclinical efficacy in various cancer models, and the molecular basis of both sensitivity and resistance. It is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.
Core Mechanism of Action
The epidermal growth factor receptor is a transmembrane protein that plays a critical role in regulating cell growth and differentiation.[3] In many cancer types, EGFR is overexpressed or harbors activating mutations, leading to constitutive activation of its intrinsic tyrosine kinase and uncontrolled cell proliferation.[1][2]
Gefitinib is an anilinoquinazoline (B1252766) derivative that reversibly and competitively inhibits the ATP-binding site of the EGFR tyrosine kinase.[4] This blockade prevents the autophosphorylation of the receptor, which is the initial step in activating downstream signaling pathways.[3] The two primary pathways inhibited are:
-
The Ras/Raf/MEK/ERK Pathway: Crucial for cell proliferation.[4][5]
-
The PI3K/Akt/mTOR Pathway: A major regulator of cell survival and apoptosis resistance.[4][5][6]
By shutting down these signals, Gefitinib can effectively induce cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling, a phenomenon often referred to as "oncogene addiction".[2][4][5] The anti-tumor effect is particularly pronounced in cancers with specific activating mutations in the EGFR kinase domain, such as exon 19 deletions or the L858R point mutation in exon 21, which increase the receptor's affinity for the drug.[3][4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 4. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Validation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Gefitinib Hydrochloride on Non-Small Cell Lung Cancer (NSCLC) Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gefitinib (B1684475) (Iressa®), a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has marked a paradigm shift in the treatment of a subset of non-small cell lung cancer (NSCLC) patients. This technical guide provides an in-depth analysis of the molecular mechanisms of gefitinib, its effects on NSCLC cells, and the experimental methodologies used to evaluate its efficacy. We consolidate quantitative data from preclinical and clinical studies, detail key experimental protocols, and visualize the core signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC tumors, particularly adenocarcinomas, harbor activating mutations in the epidermal growth factor receptor (EGFR) gene. These mutations lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell proliferation and survival. Gefitinib is a small molecule inhibitor that specifically targets the tyrosine kinase domain of EGFR, offering a targeted therapeutic approach for these patients.
Mechanism of Action of Gefitinib
Gefitinib is an anilinoquinazoline (B1252766) derivative that acts as a potent and selective inhibitor of the EGFR tyrosine kinase.[1] It competitively and reversibly binds to the adenosine (B11128) triphosphate (ATP) binding site within the intracellular catalytic domain of the EGFR.[2] This action prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades.[2] The primary pathways affected are the RAS/RAF/MEK/ERK pathway, which is crucial for cell proliferation, and the PI3K/AKT/mTOR pathway, a key regulator of cell survival and apoptosis.[1] In NSCLC cells with activating EGFR mutations (e.g., exon 19 deletions or the L858R point mutation in exon 21), there is a heightened dependence on the EGFR signaling pathway for survival.[1] Inhibition of this pathway by gefitinib leads to cell cycle arrest and induction of apoptosis.[3]
Gefitinib inhibits mutant EGFR, blocking PI3K/Akt and RAS/ERK pathways.
Quantitative Data on Gefitinib's Efficacy
The efficacy of gefitinib has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.
Table 1: In Vitro Sensitivity of NSCLC Cell Lines to Gefitinib (IC50 Values)
| Cell Line | EGFR Mutation Status | Gefitinib IC50 | Reference(s) |
| PC-9 | Exon 19 Deletion | 77.26 nM | [4] |
| HCC827 | Exon 19 Deletion | 13.06 nM | [4][5] |
| H3255 | L858R | 0.003 µM (3 nM) | [5] |
| 11-18 | L858R | 0.39 µM (390 nM) | [5] |
| H1650 | Exon 19 Deletion | Resistant (>4 µM) | [5] |
| H1975 | L858R & T790M | Resistant (>4 µM) | [5] |
| A549 | Wild-Type | 40 µM | [6] |
| NCI-H1299 | Wild-Type | 5 µM | [6] |
Table 2: Summary of Key Phase II & III Clinical Trial Results for Gefitinib in EGFR-Mutant NSCLC
| Trial Name | Treatment Setting | Comparison | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |
| Pooled Analysis (5 trials) | First-line & Previously Treated | Monotherapy | EGFR-Mutant | 80.8% | 7.7 - 12.9 months | [1] |
| IDEAL-1 | Second/Third-line | 250mg vs 500mg Gefitinib | Unselected | ~20% | ~8 months (Overall Survival) | [7] |
| IDEAL-2 | Second/Third-line | 250mg vs 500mg Gefitinib | Unselected | ~10% | ~7 months (Overall Survival) | [7] |
| IPASS | First-line | Gefitinib vs. Carboplatin/Paclitaxel | Clinically Selected (Asian, non-smokers, adenocarcinoma) | Gefitinib: 71.2% vs. Chemo: 47.3% (in EGFR-mutant subgroup) | Gefitinib: 9.5 months vs. Chemo: 6.3 months (in EGFR-mutant subgroup) | [8] |
| WJTOG3405 | First-line | Gefitinib vs. Cisplatin/Docetaxel | EGFR-Mutant (Japanese) | Gefitinib: 62.1% vs. Chemo: 32.2% | Gefitinib: 9.2 months vs. Chemo: 6.3 months | [8] |
| NEJ002 | First-line | Gefitinib vs. Carboplatin/Paclitaxel | EGFR-Mutant (Japanese) | Gefitinib: 73.7% vs. Chemo: 30.7% | Gefitinib: 10.8 months vs. Chemo: 5.4 months | [8] |
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the effects of gefitinib on NSCLC cells.
A typical workflow for evaluating gefitinib's effect on NSCLC cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials :
-
NSCLC cell lines (e.g., PC-9, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Gefitinib hydrochloride (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
DMSO
-
Microplate reader
-
-
Protocol :
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[9]
-
Treat the cells with various concentrations of gefitinib (e.g., 0, 0.01, 0.1, 1, 10 µM) for 72 hours.[9]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[6]
-
Remove the medium and add 130-150 µL of DMSO to dissolve the formazan (B1609692) crystals.[5][6]
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.[6]
-
Western Blot for EGFR Pathway Phosphorylation
This technique is used to detect the phosphorylation status of EGFR and its downstream targets.
-
Materials :
-
NSCLC cell lines
-
This compound
-
EGF (Epidermal Growth Factor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR (Y1173), anti-EGFR, anti-pAkt, anti-Akt, anti-pERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
-
Protocol :
-
Plate 1 x 10⁶ cells per well in a 6-well plate and incubate for 24 hours.[10]
-
Pre-treat cells with desired concentrations of gefitinib for 1-2 hours.[10]
-
Stimulate cells with EGF (e.g., 50 µg/mL) for 5-15 minutes.[10]
-
Lyse the cells in ice-cold RIPA buffer.[11]
-
Quantify protein concentration using a BCA assay.[11]
-
Separate 20-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[10][11]
-
Block the membrane for 1 hour at room temperature.[11]
-
Incubate with primary antibodies overnight at 4°C.[12]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]
-
Visualize bands using an ECL substrate.[12]
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
-
Materials :
-
NSCLC cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol :
-
Treat cells with gefitinib for the desired time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.[13]
-
Resuspend approximately 2-5 x 10⁵ cells in 200 µL of 1x Binding Buffer.[13]
-
Add 5 µL of Annexin V-FITC and incubate for 10-15 minutes at room temperature in the dark.[13][14]
-
Wash the cells and resuspend in 190 µL of 1x Binding Buffer.[13]
-
Add 10 µL of PI solution (20 µg/mL) immediately before analysis.[13]
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic.
-
NSCLC Xenograft Model in Nude Mice
This in vivo model is used to assess the anti-tumor activity of gefitinib.
-
Materials :
-
NSCLC cell line (e.g., PC-9, H358R)
-
Athymic nude mice (female, 4-6 weeks old)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., DMSO, PEG300, saline mixture)[15]
-
Calipers
-
-
Protocol :
-
Subcutaneously inject 5-10 x 10⁶ NSCLC cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 150 mm³).[16]
-
Randomize mice into treatment and control groups (n=6 per group).[17]
-
Administer gefitinib (e.g., 30-100 mg/kg/day) or vehicle via oral gavage daily for a specified period (e.g., 3 weeks).[16][17]
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor mouse body weight as an indicator of toxicity.[17]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67).[17]
-
Mechanisms of Resistance to Gefitinib
Despite the initial efficacy of gefitinib in EGFR-mutant NSCLC, acquired resistance almost invariably develops. The primary mechanisms of resistance include:
-
Secondary EGFR Mutations : The most common mechanism is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. This mutation increases the affinity of EGFR for ATP, reducing the competitive binding of gefitinib.
-
Activation of Bypass Signaling Pathways : Amplification of the MET proto-oncogene can lead to the activation of the PI3K/Akt pathway, bypassing the EGFR blockade. Other pathways, such as HER2 amplification, can also contribute to resistance.
-
Histologic Transformation : In some cases, NSCLC can transform into small cell lung cancer (SCLC), which is inherently resistant to EGFR TKIs.
References
- 1. Pooled analysis of the prospective trials of gefitinib monotherapy for EGFR-mutant non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modeling restoration of gefitinib efficacy by co‐administration of MET inhibitors in an EGFR inhibitor‐resistant NSCLC xenograft model: A tumor‐in‐host DEB‐based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell viability through MTT assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. IGFBP2/ITGA5 promotes gefitinib resistance via activating STAT3/CXCL1 axis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. benchchem.com [benchchem.com]
- 16. Monitoring response to gefitinib in nude mouse tumor xenografts by (18)F-FDG microPET-CT: correlation between (18)F-FDG uptake and pathological response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Impact of Gefitinib Hydrochloride on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gefitinib (B1684475), a selective and orally active inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, represents a cornerstone in targeted cancer therapy.[1] Its primary mechanism of action involves the blockade of signal transduction pathways that are crucial for cell proliferation and survival.[1] A significant consequence of EGFR inhibition by gefitinib is the induction of cell cycle arrest, predominantly at the G0/G1 phase.[1][2] This guide provides an in-depth examination of the molecular mechanisms through which gefitinib hydrochloride modulates cell cycle progression. It details the impact on key regulatory proteins, summarizes quantitative data from various cancer cell line studies, outlines common experimental protocols, and visualizes the critical signaling pathways involved.
Introduction: EGFR Signaling and the Cell Cycle
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands like EGF, triggers a cascade of intracellular signaling events.[3][4] These signaling pathways, principally the RAS-RAF-MEK-ERK MAPK and the PI3K-AKT-mTOR pathways, are fundamental regulators of cellular processes including proliferation, growth, differentiation, and survival.[3][4] Dysregulation of EGFR signaling, often through mutation or overexpression, is a common driver in many human cancers, leading to uncontrolled cell proliferation.[3][5]
The cell cycle is a tightly regulated process that governs cell replication and division.[5] The progression through its distinct phases (G1, S, G2, and M) is controlled by complexes of cyclins and cyclin-dependent kinases (CDKs).[6] The G1 phase is particularly critical, as it is where the cell commits to another round of division. EGFR signaling plays a pivotal role in promoting G1 progression by inducing the expression of key proteins like Cyclin D1.[3][7] Cyclin D1 then complexes with CDK4 and CDK6 to phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors that drive the expression of genes required for S-phase entry.[6]
Gefitinib's Core Mechanism of Action
Gefitinib functions as an ATP-competitive inhibitor at the tyrosine kinase domain of EGFR.[8] By blocking ATP binding, it prevents EGFR autophosphorylation and the subsequent activation of downstream signaling cascades.[2][9] This inhibition effectively abrogates the pro-proliferative and anti-apoptotic signals that are often constitutively active in cancer cells.[5] The primary outcome of this signal blockade is a cytostatic effect, characterized by a halt in cell cycle progression.[10]
Impact on Cell Cycle Progression: G0/G1 Arrest
The most consistently reported effect of gefitinib on the cell cycle is the induction of a G0/G1 phase arrest in susceptible cancer cells.[1][2][11] This arrest prevents cells from entering the S phase, thereby inhibiting DNA synthesis and proliferation.[12]
Molecular Mediators of G1 Arrest
Gefitinib-induced G1 arrest is orchestrated by the modulation of several key cell cycle regulatory proteins:
-
Upregulation of CDK Inhibitors: Gefitinib treatment leads to an increased expression of the cyclin-dependent kinase inhibitors (CDKIs) p27Kip1 and p21Cip1.[1][2] These proteins bind to and inhibit the activity of cyclin-CDK complexes, particularly Cyclin E-CDK2, which is essential for the G1/S transition.[6][13] The sequestration of p27Kip1 and p21WAF1/CIP1 is a normal function of Cyclin D1-CDK4/6 complexes; therefore, a decrease in Cyclin D1 activity leads to the release of these inhibitors.[7]
-
Downregulation of Cyclin D1: Inhibition of the EGFR-ERK pathway by gefitinib leads to a significant decrease in the expression of Cyclin D1.[7] Reduced levels of Cyclin D1 result in decreased formation of active Cyclin D1-CDK4/6 complexes, leading to hypophosphorylation of the Rb protein. This maintains Rb in its active, E2F-bound state, repressing the transcription of S-phase genes.
-
Inhibition of Aurora B Kinase: In some contexts, such as pancreatic cancer cells, gefitinib has been shown to decrease the expression of Aurora B, a kinase involved in the G2/M transition, contributing to a G2/M block in addition to G1 arrest.[1]
The interplay of these molecular events effectively creates a barrier at the G1/S checkpoint, halting cell proliferation.
References
- 1. Gefitinib inhibits the proliferation of pancreatic cancer cells via cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gefitinib, a selective EGFR tyrosine kinase inhibitor, induces apoptosis through activation of Bax in human gallbladder adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. EGFR-mediated cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Initial Studies on Gefitinib Hydrochloride Resistance Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core mechanisms underlying acquired resistance to Gefitinib (B1684475) hydrochloride, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The document summarizes key initial findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes critical signaling pathways.
Introduction to Gefitinib and Acquired Resistance
Gefitinib is a targeted therapy that has shown significant efficacy in non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in the EGFR gene.[1] These mutations, most commonly deletions in exon 19 or the L858R point mutation in exon 21, lead to constitutive activation of the EGFR signaling pathway, promoting tumor cell proliferation and survival.[2] Gefitinib competitively binds to the ATP-binding pocket of the EGFR kinase domain, inhibiting its activity.[3]
Despite initial dramatic responses, the majority of patients inevitably develop acquired resistance to Gefitinib, typically within a year of treatment.[4][5] Early research into the mechanisms of this resistance identified two predominant molecular alterations: the acquisition of a secondary mutation in the EGFR gene, T790M, and the amplification of the MET proto-oncogene.[6]
Core Mechanisms of Gefitinib Resistance
Secondary EGFR Mutation: The T790M "Gatekeeper" Mutation
The most common mechanism of acquired resistance to Gefitinib is the emergence of a secondary point mutation in exon 20 of the EGFR gene, resulting in a threonine to methionine substitution at position 790 (T790M).[5][6] This "gatekeeper" mutation is detected in approximately 50-60% of patients who develop resistance to first-generation EGFR TKIs.[5][6]
The T790M mutation is thought to confer resistance by increasing the affinity of the EGFR kinase domain for ATP, which reduces the potency of ATP-competitive inhibitors like Gefitinib.[5] While it was initially hypothesized that the bulkier methionine residue sterically hinders drug binding, further studies have shown that the primary mechanism is the enhanced ATP affinity.[3]
MET Proto-Oncogene Amplification: A Bypass Track
Amplification of the MET gene, which encodes a receptor tyrosine kinase, is another key mechanism of acquired resistance, accounting for about 5-20% of cases.[6][7] MET amplification leads to the activation of downstream signaling pathways, such as the PI3K/Akt pathway, independent of EGFR.[6] This creates a "bypass track" that allows tumor cells to survive and proliferate despite the inhibition of EGFR by Gefitinib.
Quantitative Data on Gefitinib Resistance
The following tables summarize key quantitative data from initial studies on Gefitinib resistance.
Table 1: Frequency of Major Resistance Mechanisms in Gefitinib-Resistant NSCLC
| Resistance Mechanism | Frequency in Resistant Tumors | Reference |
| EGFR T790M Mutation | 50-60% | [5][6] |
| MET Amplification | 5-20% | [6][7] |
Table 2: In Vitro Sensitivity of NSCLC Cell Lines to Gefitinib
| Cell Line | EGFR Status | Resistance Mechanism | Gefitinib IC50 (Parental) | Gefitinib IC50 (Resistant) | Reference |
| PC-9 | Exon 19 Deletion | T790M (induced) | 77.26 nM | > 4 µM | [8] |
| HCC827 | Exon 19 Deletion | MET Amplification (induced) | 13.06 nM | > 4 µM | [8] |
| H1650 | Exon 19 Deletion | None (intrinsic resistance) | 31.0 ± 1.0 µM | 50.0 ± 3.0 µM | [9] |
| H1975 | L858R + T790M | T790M (intrinsic) | 5.5 ± 0.6 µM (to AZD9291) | 10.3 ± 0.9 µM (to AZD9291) | [9] |
| A549 | Wild-Type | KRAS Mutation (intrinsic) | 7.0 ± 1.0 µM (to AZD9291) | 12.7 ± 0.8 µM (to AZD9291) | [9] |
Experimental Protocols
Generation of Gefitinib-Resistant Cell Lines
Objective: To establish cell line models of acquired Gefitinib resistance for in vitro studies.
Methodology:
-
Cell Culture: Culture EGFR-mutant NSCLC cell lines (e.g., PC-9, HCC827) in standard growth medium.[10]
-
Dose Escalation: Expose the cells to a low concentration of Gefitinib (e.g., one-tenth of the IC50 value).[10]
-
Progressive Increase: Gradually increase the concentration of Gefitinib in the culture medium by 10-30% with each cell passage as the cells develop resistance and resume proliferation.[10] This process can take 6-12 months.[10]
-
Maintenance: Once a resistant cell line is established (e.g., capable of growing in ≥1 µM Gefitinib), maintain the culture in the presence of the selective pressure (Gefitinib) to prevent the outgrowth of sensitive cells.[10]
-
Verification: Confirm the resistant phenotype by determining the IC50 value for Gefitinib using a cell viability assay (e.g., MTT assay) and compare it to the parental cell line.[9]
Detection of the EGFR T790M Mutation
Objective: To identify the presence of the T790M mutation in tumor samples or cell lines.
Methodology (Allele-Specific PCR - a common method):
-
DNA Extraction: Isolate genomic DNA from tumor tissue, circulating tumor DNA (ctDNA) from plasma, or cultured cells.[11]
-
Primer Design: Design PCR primers that are specific for the T790M mutant allele and the wild-type allele.[12]
-
Real-Time PCR: Perform real-time PCR using a fluorescent probe-based system (e.g., TaqMan). The allele-specific primers will preferentially amplify the mutant or wild-type sequence.[2]
-
Data Analysis: Compare the amplification signals from the mutant-specific and wild-type-specific reactions to determine the presence and relative abundance of the T790M mutation.[12] More sensitive techniques like digital PCR can detect the mutation at very low frequencies (down to 0.1%).[2]
Analysis of MET Gene Amplification
Objective: To determine the copy number of the MET gene in tumor samples.
Methodology (Fluorescence In Situ Hybridization - FISH):
-
Probe Labeling: Use a DNA probe specific for the MET gene locus on chromosome 7 and a control probe for the centromeric region of chromosome 7 (CEP7). Label the probes with different fluorophores.[13]
-
Hybridization: Hybridize the probes to formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.[14]
-
Microscopy: Visualize the fluorescent signals using a fluorescence microscope.[15]
-
Scoring: Count the number of MET and CEP7 signals in a predefined number of tumor cell nuclei.[13]
-
Interpretation: Determine the MET/CEP7 ratio and the average MET gene copy number per cell. A MET/CEP7 ratio of ≥2.0 or a high gene copy number (e.g., ≥6) is typically considered amplification.[13][14]
Visualization of Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in Gefitinib action and resistance.
Figure 1: Mechanism of Action of Gefitinib in EGFR-Mutant NSCLC.
Figure 2: T790M-Mediated Resistance to Gefitinib.
Figure 3: MET Amplification Bypass Pathway in Gefitinib Resistance.
Conclusion
The initial studies on Gefitinib resistance have laid a critical foundation for understanding the evolution of tumors under targeted therapy. The identification of the EGFR T790M mutation and MET amplification as the predominant mechanisms of acquired resistance has not only informed the development of next-generation TKIs but also highlighted the importance of molecular monitoring in patients undergoing treatment. The experimental protocols and conceptual frameworks established in these early investigations continue to be relevant for ongoing research in the field of targeted cancer therapy and drug resistance.
References
- 1. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR T790M Rare Mutation Detection Tutorial | Gene Pi [gene-pi.com]
- 3. news.harvard.edu [news.harvard.edu]
- 4. Drug resistance analysis of gefitinib-targeted therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. providence.elsevierpure.com [providence.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathology & Oncology Research | EGFR T790M Mutation Detection in Patients With Non-Small Cell Lung Cancer After First Line EGFR TKI Therapy: Summary of Results in a Three-Year Period and a Comparison of Commercially Available Detection Kits [por-journal.com]
- 12. A sensitive and practical method to detect the T790M mutation in the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of Molecular Detection Technologies for MET in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MET Amplification in Non-Small Cell Lung Cancer (NSCLC)—A Consecutive Evaluation Using Next-Generation Sequencing (NGS) in a Real-World Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lung.org [lung.org]
Methodological & Application
Application Notes: Gefitinib Hydrochloride Solution Preparation and In Vitro Applications
Audience: Researchers, scientists, and drug development professionals.
1. Introduction Gefitinib (B1684475) is a selective and potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] It functions by competitively binding to the adenosine (B11128) triphosphate (ATP) binding site of the enzyme, which in turn blocks EGFR autophosphorylation and downstream signal transduction.[2][3] This inhibition disrupts critical pathways involved in cell proliferation, survival, and differentiation, such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways.[2][4][5] Consequently, Gefitinib is a crucial tool in cancer research, particularly for studying non-small cell lung cancer (NSCLC) and other epithelial tumors where EGFR signaling is often dysregulated.[5][6] Accurate preparation and application of Gefitinib solutions are essential for obtaining reproducible and meaningful experimental results.
2. Chemical and Physical Properties A summary of key properties for Gefitinib is provided below.
| Property | Value |
| Synonyms | ZD1839, Iressa |
| Molecular Formula | C₂₂H₂₄ClFN₄O₃ |
| Molecular Weight | 446.9 g/mol [1] |
| Appearance | Crystalline solid[7][8] |
| Solubility | - DMSO: ~20-100 mg/mL[1][7][9] - Ethanol: ~0.3 mg/mL (poorly soluble)[1][7] - Water: Sparingly soluble[1][9] - 1:1 DMSO:PBS (pH 7.2): ~0.5 mg/mL[7][8] |
3. Protocols for Solution Preparation and Storage
3.1. Protocol: Preparation of 10 mM Gefitinib Stock Solution
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), the recommended solvent for Gefitinib.[1][7]
Materials:
-
Gefitinib hydrochloride powder (lyophilized)
-
Anhydrous or high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Calculation: Determine the mass of Gefitinib and the volume of DMSO required. To prepare 1 mL of a 10 mM stock solution:
-
Dissolution: Under a chemical fume hood, carefully weigh the calculated amount of Gefitinib powder and transfer it to a sterile vial.
-
Solubilization: Add the corresponding volume of DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved.[9] Gentle warming in a 37°C water bath can be used to aid dissolution.[9]
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.
3.2. Protocol: Aliquoting and Storage
Proper storage is critical to maintain the potency and stability of Gefitinib.
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | ≥ 24 months[1][7] |
| DMSO Stock Solution | -20°C | Up to 3 months[1] |
| DMSO Stock Solution | -80°C | Up to 1 year[10] |
| Aqueous Solution | Room Temperature | Not recommended for > 1 day[7][8] |
Procedure:
-
Aliquoting: Dispense the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid multiple freeze-thaw cycles which can degrade the compound.[1]
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[1]
4. In Vitro Applications and Methodologies
4.1. Mechanism of Action and Signaling Pathway Gefitinib inhibits EGFR signaling by blocking the receptor's tyrosine kinase activity.[2] Upon binding of ligands like EGF or TGF-α, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for downstream signaling proteins.[2][5] This activates cascades including the PI3K-Akt and RAS-ERK pathways, which promote cell proliferation and survival.[2] Gefitinib prevents this initial phosphorylation step, effectively shutting down these downstream signals.
4.2. Recommended Working Concentrations The effective concentration of Gefitinib varies widely depending on the cell line's EGFR mutation status and the experimental endpoint.
-
Typical Range: 0.1 µM to 10 µM is a common range for cell-based assays.[1]
-
Treatment Duration: Can be used for short-term pre-treatment (0.5-2 hours) prior to stimulation with a ligand like EGF, or for longer-term treatments (24-72 hours) to assess effects on cell viability.[1][11]
-
Optimization: It is critical to perform a dose-response experiment (e.g., an IC₅₀ determination) for each new cell line to identify the optimal working concentration range.
4.3. Experimental Workflow A typical workflow for evaluating the efficacy of Gefitinib in cell culture involves preparing the drug, treating cells, and then performing downstream assays to measure the biological response.
5. Key Experimental Protocols
5.1. Protocol: Cell Viability (MTT) Assay for IC₅₀ Determination This assay measures the metabolic activity of cells as an indicator of viability to determine the half-maximal inhibitory concentration (IC₅₀) of Gefitinib.[11][12]
Materials:
-
Cells of interest seeded in a 96-well plate
-
Complete culture medium
-
Gefitinib working solutions (serial dilutions)
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) and incubate overnight to allow for attachment.[13]
-
Drug Treatment: Remove the old medium and add 100-200 µL of fresh medium containing serial dilutions of Gefitinib. Include a vehicle control (medium with the highest concentration of DMSO used).[11]
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[11][14]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[11][15]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[12]
-
Measurement: Measure the absorbance at a wavelength of 560-570 nm using a microplate reader.[11]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
5.2. Protocol: Western Blot Analysis of EGFR Pathway Inhibition This protocol is used to qualitatively or quantitatively assess the effect of Gefitinib on the phosphorylation status of EGFR and its downstream targets like Akt and ERK.[1][16]
Materials:
-
Cells of interest cultured in 6-well plates or flasks
-
Gefitinib working solution
-
EGF (or other relevant ligand, optional)
-
RIPA lysis buffer with protease and phosphatase inhibitors[13]
-
BCA protein assay kit[13]
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin)[16]
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Culture cells to ~70-80% confluency. Serum-starve the cells for several hours if desired to reduce basal signaling.[11]
-
Inhibition: Pre-treat cells with the desired concentration of Gefitinib for a specified time (e.g., 2 hours).[1]
-
Stimulation (Optional): Stimulate the cells with a ligand like EGF (e.g., 100 ng/mL for 5-15 minutes) to induce EGFR phosphorylation.[1][3]
-
Lysis: Immediately place plates on ice, wash with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[13]
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel for separation.[13]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[3]
-
Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with specific primary antibodies overnight at 4°C.[13]
-
Secondary Antibody & Detection: Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody, and visualize the protein bands using an ECL substrate and an imaging system.
6. Quantitative Data Summary The IC₅₀ values of Gefitinib are highly dependent on the cancer type and the presence of activating EGFR mutations.
| Cell Line (Cancer Type) | EGFR Mutation Status | Gefitinib IC₅₀ Value |
| HCC827 (NSCLC) | Exon 19 Deletion | ~13.06 nM[17] |
| PC-9 (NSCLC) | Exon 19 Deletion | ~77.26 nM[17] |
| H3255 (NSCLC) | L858R | ~3 nM[18] |
| A549 (NSCLC) | Wild-Type | ~10 µM (Resistant)[11] |
| NCI-H1975 (NSCLC) | L858R, T790M | Resistant (> 21 µM)[19] |
| GEO (Colon) | Not Specified | ~0.2-0.4 µM[7] |
| ZR-75-1 (Breast) | Not Specified | ~0.2-0.4 µM[7] |
References
- 1. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 3. Enhancement of gefitinib-induced growth inhibition by Marsdenia tenacissima extract in non-small cell lung cancer cells expressing wild or mutant EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. physiology.elte.hu [physiology.elte.hu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. selleckchem.com [selleckchem.com]
Protocol for the Dissolution of Gefitinib Hydrochloride in DMSO
Introduction
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key component in signaling pathways that regulate cell proliferation, survival, and angiogenesis.[1] It competitively blocks the ATP binding site on the enzyme, thereby inhibiting downstream signaling.[1] Accurate and consistent preparation of Gefitinib solutions is crucial for reproducible experimental results in cancer research, particularly in the study of non-small cell lung cancer.[1] This document provides a detailed protocol for the dissolution of Gefitinib hydrochloride in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions for in vitro and in vivo studies.
Data Presentation: Physicochemical Properties and Solubility
A summary of the key chemical and physical properties of Gefitinib, along with its solubility in various solvents, is provided in the table below.
| Property | Value | References |
| Synonyms | ZD1839, Iressa | [1] |
| Molecular Formula | C₂₂H₂₄ClFN₄O₃ | [1][2] |
| Molecular Weight | 446.9 g/mol | [1][2] |
| Appearance | Crystalline solid, White to tan powder | [1][2] |
| Melting Point | 119-120°C | [1] |
| Solubility in DMSO | ~20 mg/mL, up to 89 mg/mL at 25°C | [1][2][3] |
| Solubility in Ethanol | ~0.3 mg/mL | [1][2][4] |
| Solubility in Water | Sparingly soluble (<1 mg/mL at 25°C) | [1] |
| Solubility in 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1][2][4] |
Experimental Protocol: Preparation of a 10 mM Gefitinib Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of Gefitinib in DMSO.
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Pre-weighing Calculation
To prepare a 10 mM stock solution, the required amount of Gefitinib and DMSO must be calculated. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 446.9 g/mol * (1000 mg / 1 g) = 4.469 mg
Therefore, you will need to weigh out 4.469 mg of Gefitinib and dissolve it in 1 mL of DMSO.[1]
Preparation Procedure
-
Under a chemical fume hood, carefully weigh the calculated amount of Gefitinib powder.
-
Transfer the powder into a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved.[1][5]
-
If necessary, gentle warming in a 37°C water bath can aid in dissolution.[1]
-
Visually inspect the solution to ensure there are no visible particulates.
Aliquoting and Storage
-
Stock Solution: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[1] Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the DMSO stock solution at -20°C. It is reported to be stable for up to 3 months.[5][6]
-
Aqueous Solutions: It is not recommended to store aqueous solutions of Gefitinib for more than one day.[2][4]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing a Gefitinib stock solution.
Caption: Workflow for preparing a 10 mM Gefitinib stock solution in DMSO.
Signaling Pathway
Gefitinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). The diagram below provides a simplified overview of the EGFR signaling pathway and the point of inhibition by Gefitinib.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
References
Application Notes and Protocols for In Vivo Dosing and Administration of Gefitinib Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Gefitinib (B1684475) (Iressa®), a selective and potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, is a cornerstone in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating EGFR mutations.[1][2] Preclinical evaluation in mouse models is critical for understanding its pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy. These application notes provide a comprehensive guide to the in vivo dosing and administration of Gefitinib hydrochloride in various mouse models.
Mechanism of Action: EGFR Signaling Pathway
Gefitinib competitively inhibits the binding of adenosine (B11128) triphosphate (ATP) to the tyrosine kinase domain of EGFR.[2] This blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades crucial for tumor cell proliferation, survival, and angiogenesis, such as the RAS/ERK and PI3K/AKT pathways.[3][4]
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters and dosing regimens for Gefitinib in mice, compiled from various preclinical studies.
Table 1: Pharmacokinetic Parameters of Gefitinib in Mice
| Parameter | Value | Dose | Route of Administration | Mouse Strain | Reference |
| Bioavailability | ~53% | 50 mg/kg | Oral (PO) | C57BL6 | [5] |
| Mean Bioavailability | ~60% | Not Specified | Oral (PO) | Human Data | [2] |
| Half-life (T½) | 3.8 h | 50 mg/kg | Oral (PO) | C57BL6 | [5] |
| Half-life (T½) | 2.6 h | 10 mg/kg | Intravenous (IV) | C57BL6 | [5][6] |
| Peak Plasma Conc. (Cmax) | ~7 µg/mL | 50 mg/kg | Oral (PO) | C57BL6 | [5] |
| Time to Peak (Tmax) | 1 h | 50 mg/kg | Oral (PO) | C57BL6 | [5] |
| Tissue Distribution | Extensive, except in brain | 20 mg/kg | Intravenous (IV) | Not Specified | [1][7] |
Table 2: Summary of In Vivo Dosing Regimens and Efficacy in Mouse Models
| Mouse Model & Cell Line | Dose | Route | Schedule | Observed Effect | Reference |
| NSCLC Brain Metastasis (PC-9) | 50, 100, 200 mg/kg | Not Specified | Not Specified | Dose-dependent increase in blood, brain, and CSF concentrations.[8] | [8] |
| Glioblastoma (U87/vIII) | 50, 150 mg/kg | Oral (PO) | Single Dose | Dose-dependent inhibition of pERK in tumor tissue.[9] | [9] |
| NSCLC Xenograft (H3255-Luc) | 40 mg/kg | Oral (PO) | Daily | Less effective than weekly dosing at inhibiting tumor load.[3] | [3] |
| NSCLC Xenograft (H3255-Luc) | 200 mg/kg | Oral (PO) | Once every 5 days | Greater tumor inhibition compared to daily treatment.[3] | [3] |
| Mammary Cancer (MMTV-Neu/P53KO) | 100 mg/kg | Oral Gavage | Daily (5 days/wk) | Reduced tumor multiplicity by 65%.[10] | [10] |
| Mammary Cancer (MMTV-Neu/P53KO) | 250 or 500 mg/kg | Oral Gavage | Weekly | Reduced tumor multiplicity by 75-85%.[10] | [10] |
| Nasopharyngeal Carcinoma (HK-1) | 70 mg/kg | Oral Gavage | Daily for 14 days | Significant inhibition of tumor growth and weight.[11] | [11] |
| NSCLC Xenograft (PC-9/wt) | 50 mg/kg | Oral Gavage | Daily | Significant anti-tumor effect.[12] | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Gavage)
Gefitinib is poorly soluble in water, necessitating a suspension or solution in an appropriate vehicle for oral administration.[13]
Materials:
-
This compound powder
-
Vehicle (select one):
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Appropriate tubes (e.g., 1.5 mL or 15 mL conical)
-
Pipettes
Procedure:
-
Calculate Required Amount: Determine the total amount of Gefitinib and vehicle needed based on the dose (e.g., 100 mg/kg), the number of mice, their average weight, and the gavage volume (typically 0.1-0.2 mL for a 20-25g mouse).[10]
-
Weigh Gefitinib: Accurately weigh the required amount of this compound powder.
-
Vehicle Preparation:
-
For Option A (Corn Oil): Prepare the required volume of corn oil. Gefitinib can be directly suspended in the oil.
-
For Option B (CMC-Na): Prepare a 0.5% CMC-Na solution by slowly adding CMC-Na powder to water while stirring until fully dissolved.
-
For Option C (PEG-based): Prepare a 10:90 (v/v) mixture of ethanol:PEG400.[10]
-
-
Formulation:
-
Place the weighed Gefitinib powder into a mortar or appropriate tube.
-
Add a small amount of the chosen vehicle and triturate (if using mortar and pestle) or vortex to create a uniform paste.
-
Gradually add the remaining vehicle while continuously mixing or vortexing to achieve a homogenous suspension. For Option C, ensure the drug is fully dissolved.
-
-
Storage and Use: Prepare the formulation fresh daily before administration. Mix the suspension well (e.g., by vortexing) immediately before drawing each dose to ensure uniformity.
Protocol 2: Preparation of Gefitinib for Intravenous Administration
For pharmacokinetic studies, intravenous administration is often required. This necessitates a sterile, soluble formulation.
Materials:
-
Gefitinib powder
-
Hydroxypropyl-β-cyclodextrin (HPBCD)[6]
-
50 mM Acetate (B1210297) buffer, pH 4.0[6]
-
Sterile filters (0.22 µm)
-
Sterile vials and syringes
Procedure:
-
Vehicle Preparation: Prepare a solution of 10% (w/v) HPBCD in 50 mM acetate buffer (pH 4.0).[6]
-
Dissolution: Add the weighed Gefitinib powder to the vehicle to achieve the desired final concentration (e.g., 1 mg/mL).[6] Vortex or sonicate until the drug is completely dissolved, resulting in a clear solution.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Administration: Administer to mice via tail vein injection at the appropriate volume (e.g., 10 mL/kg body weight).[6]
Protocol 3: General Workflow for an In Vivo Efficacy Study
This protocol outlines the key steps for assessing the anti-tumor efficacy of Gefitinib in a subcutaneous xenograft model.
Caption: General experimental workflow for a xenograft efficacy study.
Procedure Details:
-
Cell Culture & Implantation: Culture human cancer cells (e.g., H3255, PC-9) under standard conditions.[3][12] Harvest cells and resuspend in PBS, often mixed with Matrigel, for subcutaneous injection into the flank of immunodeficient mice (e.g., nude or SCID).[15]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 150-200 mm³).[12][16] Randomize animals into treatment groups (e.g., vehicle control, daily Gefitinib, weekly Gefitinib).
-
Drug Administration: Administer Gefitinib or vehicle according to the study design (e.g., daily oral gavage at 50 mg/kg).[12]
-
Monitoring: Measure tumor dimensions with calipers and body weight 2-3 times per week. Calculate tumor volume using the formula: Volume = 0.5 x Length x Width².[17]
-
Endpoint and Analysis: At the end of the study, collect tumors and other tissues for analysis. Efficacy is determined by comparing the tumor growth in treated groups to the vehicle control group. Pharmacodynamic effects can be assessed by Western blot or immunohistochemistry for markers like phospho-EGFR, phospho-ERK, and phospho-AKT in tumor lysates.[3][15]
Key Considerations
-
Dosing Schedule: Studies have shown that weekly or intermittent high-dose Gefitinib can be as effective or even more effective than daily dosing, potentially with a better toxicity profile.[3][10][18] The choice of schedule should be guided by the specific research question and mouse model.
-
Pharmacokinetics: Gefitinib has a relatively short half-life in mice (2.6-3.8 hours) compared to humans (~48 hours).[5][7] This is an important consideration when translating findings from mouse models to clinical scenarios.
-
Toxicity: Monitor mice for signs of toxicity, such as significant weight loss or skin rash. Dose adjustments may be necessary.[2][10]
-
Vehicle Selection: The choice of vehicle is critical for ensuring consistent drug delivery. Oil-based suspensions are common, but aqueous suspensions with agents like CMC-Na are also widely used. The vehicle should be consistent across all treatment groups, including the control.
References
- 1. A Whole-Body Physiologically Based Pharmacokinetic Model of Gefitinib in Mice and Scale-Up to Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid determination of the pharmacokinetics and metabolic fate of gefitinib in the mouse using a combination of UPLC/MS/MS, UPLC/QToF/MS, and ion mobility (IM)-enabled UPLC/QToF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pharmacometabodynamics of Gefitinib after Intravenous Administration to Mice: A Preliminary UPLC–IM–MS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Whole-Body Physiologically Based Pharmacokinetic Model of Gefitinib in Mice and Scale-Up to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic study of Gefitinib in a mouse model of non-small-cell lung carcinoma with brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Daily or weekly dosing with EGFR inhibitors, gefitinib and lapatinib, and AKT inhibitor MK2206 in mammary cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Item - The anti-tumor effect of gefitinib and chloroquine in the mouse xenograft model. - Public Library of Science - Figshare [plos.figshare.com]
- 13. Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques [mdpi.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Modeling restoration of gefitinib efficacy by co‐administration of MET inhibitors in an EGFR inhibitor‐resistant NSCLC xenograft model: A tumor‐in‐host DEB‐based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
Application Notes and Protocols: Western Blot Analysis of Epidermal Growth Factor Receptor (EGFR) Phosphorylation Following Gefitinib Hydrochloride Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, such as with Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation at multiple tyrosine residues within its intracellular domain.[1] This autophosphorylation initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for normal cellular function but are often dysregulated in various cancers.[1]
Gefitinib hydrochloride is a selective EGFR tyrosine kinase inhibitor (TKI) that competitively binds to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[2][3] This inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.
Western blotting is a fundamental and widely used technique to analyze protein expression and post-translational modifications, such as phosphorylation. This application note provides a detailed protocol for the analysis of EGFR phosphorylation in response to Gefitinib treatment using Western blotting, enabling researchers to assess the efficacy of the inhibitor and elucidate its mechanism of action.
Signaling Pathway and Experimental Workflow
To understand the effect of Gefitinib, it is essential to visualize its point of intervention in the EGFR signaling pathway and the experimental steps involved in its analysis.
The experimental procedure to quantify the inhibition of EGFR phosphorylation by Gefitinib using Western blotting follows a systematic workflow.
Quantitative Data Summary
The inhibitory effect of Gefitinib on EGFR phosphorylation can be quantified by measuring the band intensities from the Western blot analysis. The data is typically presented as a dose-dependent or time-course inhibition.
Table 1: Dose-Dependent Inhibition of EGFR Phosphorylation by Gefitinib in A549 Cells
| Gefitinib Concentration (µM) | Treatment Time (hours) | p-EGFR (Tyr1173) Level (Relative to Stimulated Control) | Total EGFR Level (Relative to Stimulated Control) |
| 0 (Vehicle Control) | 2 | 1.00 | 1.00 |
| 0.1 | 2 | Decreased | No significant change |
| 1 | 2 | Significantly Decreased | No significant change |
| 5 | 2 | Markedly Decreased | No significant change |
| 10 | 2 | Near complete inhibition | No significant change |
Note: The results are representative and will vary depending on the cell line and experimental conditions. Quantitative analysis should be performed using densitometry and normalized to a loading control.
Table 2: Time-Course of EGFR Phosphorylation Inhibition by Gefitinib in PC9 Cells
| Treatment Time with 1 µM Gefitinib | p-EGFR (Tyr1068) Level (Relative to Time 0) | Total EGFR Level (Relative to Time 0) |
| 0 hours | 1.00 | 1.00 |
| 30 minutes | Significantly Decreased | No significant change |
| 1 hour | Markedly Decreased | No significant change |
| 2 hours | Markedly Decreased | No significant change |
| 6 hours | Sustained Inhibition | No significant change |
Note: PC9 cells often harbor an activating EGFR mutation, leading to constitutive phosphorylation that is sensitive to Gefitinib.
Detailed Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line Selection : Choose an appropriate cell line. A549 (wild-type EGFR) and PC-9 (EGFR exon 19 deletion) are commonly used.[4]
-
Cell Seeding : Plate cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency in complete growth medium.
-
Serum Starvation : To reduce basal EGFR phosphorylation, aspirate the growth medium and replace it with a serum-free or low-serum medium for 12-24 hours prior to treatment.[5]
-
Gefitinib Treatment :
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
For a dose-response experiment, treat cells with a range of Gefitinib concentrations (e.g., 0.1, 1, 5, 10 µM) for a fixed time (e.g., 2 hours).[2][3]
-
For a time-course experiment, treat cells with a fixed concentration of Gefitinib (e.g., 1 µM) for various durations (e.g., 0, 30 min, 1, 2, 6 hours).
-
Include a vehicle control (DMSO) for all experiments.
-
-
EGF Stimulation : To induce EGFR phosphorylation in wild-type cells, add EGF (e.g., 50-100 ng/mL) for the last 5-15 minutes of the incubation period.[3][6]
II. Cell Lysis and Protein Quantification
-
Cell Lysis :
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS completely and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[7][8]
-
RIPA Buffer Recipe (100 mL):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Immediately before use, add: Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail (e.g., Sodium Orthovanadate, Sodium Fluoride).
-
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
-
Protein Quantification :
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
III. SDS-PAGE and Western Blotting
-
Sample Preparation :
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x or 6x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis (SDS-PAGE) :
-
Load equal amounts of protein (20-40 µg) into the wells of an 8% or 4-12% gradient SDS-polyacrylamide gel. EGFR is a large protein (~175 kDa), so a lower percentage gel is recommended.[1]
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
For efficient transfer of the large EGFR protein, a wet transfer system is recommended (e.g., 100V for 90-120 minutes on ice or overnight at a lower voltage).[9]
-
The transfer buffer may be modified to contain up to 0.1% SDS and a lower methanol (B129727) concentration (e.g., 10%) to improve transfer efficiency.[1]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking :
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-antibodies, BSA is generally preferred over non-fat milk.[9]
-
-
Primary Antibody Incubation :
-
Washing :
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation :
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk or BSA in TBST (a common dilution is 1:2000 to 1:10000) for 1 hour at room temperature.[11]
-
-
Detection :
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Stripping and Re-probing :
-
To normalize the p-EGFR signal, the membrane can be stripped of the primary and secondary antibodies and re-probed for total EGFR and a loading control (e.g., β-actin or GAPDH).
-
Incubate the membrane in a mild stripping buffer.
-
Wash thoroughly with TBST.
-
Block the membrane again for 1 hour.
-
Incubate with the primary antibody for total EGFR (e.g., 1:1000 dilution) overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps.
-
Repeat the stripping and re-probing process for the loading control antibody.
-
Data Analysis
-
Densitometry : Quantify the band intensities for p-EGFR, total EGFR, and the loading control using image analysis software (e.g., ImageJ).
-
Normalization : Normalize the p-EGFR and total EGFR band intensities to the corresponding loading control intensity to correct for loading differences.
-
Ratio Calculation : Calculate the ratio of normalized p-EGFR to normalized total EGFR for each sample to determine the level of EGFR phosphorylation.
-
Data Presentation : Present the data as a percentage or fold change relative to the control group (e.g., EGF-stimulated, vehicle-treated cells).
By following these detailed protocols, researchers can effectively and reliably analyze the impact of this compound on EGFR phosphorylation, providing valuable insights into its therapeutic potential and mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Gefitinib sensitization of cisplatin-resistant wild-type EGFR non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetechindia.com [lifetechindia.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-EGFR Antibody (A80534) | Antibodies.com [antibodies.com]
Application Notes and Protocols for Determining Cell Viability Following Gefitinib Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib hydrochloride, marketed as Iressa, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It functions by competing with adenosine (B11128) triphosphate (ATP) for its binding site on the intracellular domain of EGFR, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways.[2][3] EGFR is frequently overexpressed in various carcinomas, including non-small cell lung cancer (NSCLC), leading to uncontrolled cell proliferation and survival through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades.[1][2] By blocking these signals, Gefitinib can induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis in cancer cells, particularly those harboring activating mutations in the EGFR gene.[3][4]
This document provides detailed protocols for assessing the cytotoxic and cytostatic effects of this compound on cancer cell lines using common cell viability assays.
Data Summary: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes representative IC50 values for Gefitinib in various cancer cell lines as determined by cell viability assays. These values can vary based on the specific cell line, EGFR mutation status, and assay conditions.
| Cell Line | Cancer Type | EGFR Mutation Status | IC50 Value |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 77.26 nM[5] |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 13.06 nM[5][6] |
| H3255 | Non-Small Cell Lung Cancer | L858R | 0.003 µM[6][7] |
| 11-18 | Non-Small Cell Lung Cancer | Not Specified | 0.39 µM[6][7] |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 6.10 µM[8] |
| H1975 | Non-Small Cell Lung Cancer | L858R, T790M | Resistant (>4 µM)[5][6] |
| H1650 | Non-Small Cell Lung Cancer | Exon 19 Deletion | Resistant (>4 µM)[5][6] |
| NR6W | Fibroblast (EGFR transfected) | Not Applicable | 26 nM - 57 nM (inhibition of Tyr phosphorylation)[9] |
| MCF10A | Breast (EGF-driven) | Not Applicable | 20 nM[9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway targeted by Gefitinib and a general experimental workflow for a cell viability assay.
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Caption: A generalized workflow for conducting a cell viability assay.
Experimental Protocols
The following are detailed protocols for three common colorimetric and luminescent-based cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 560-600 nm[10]
Protocol:
-
Cell Seeding: Harvest and count cells, ensuring viability is greater than 95%. Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.[11][12] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[12]
-
Gefitinib Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the various concentrations of Gefitinib solution. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[8][10]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12] Gently shake the plate for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the no-cell control. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the log of the Gefitinib concentration to determine the IC50 value.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is similar to the MTT assay, but the resulting formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[12]
Materials:
-
This compound stock solution
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTS reagent
-
Microplate reader capable of measuring absorbance at 490 nm[12]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTS Reagent Addition: Add 20 µL of the MTS reagent directly to each well containing 100 µL of medium.[12]
-
Incubation and Absorbance Measurement: Incubate the plate for 1-4 hours at 37°C and 5% CO₂.[12] Measure the absorbance at 490 nm using a microplate reader.[12]
-
Data Analysis: Analyze the data as described in step 7 of the MTT assay protocol.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is an indicator of metabolically active, viable cells.[13] The luminescent signal is proportional to the amount of ATP present.
Materials:
-
This compound stock solution
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent[13]
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with Gefitinib as described in steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate for the desired treatment period (e.g., 72 hours).[14]
-
Reagent Preparation and Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[13][15]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13][15]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13][15] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][15]
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Analyze the data as described in step 7 of the MTT assay protocol, using luminescence readings instead of absorbance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 3. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell viability through MTT assay [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. ch.promega.com [ch.promega.com]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
Application Notes and Protocols for Long-Term Storage and Stability of Gefitinib Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib (B1684475), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a critical tool in cancer research, particularly in studies involving non-small cell lung cancer. Accurate and reproducible experimental results hinge on the consistent potency and purity of Gefitinib stock solutions. Improper storage can lead to degradation of the compound, resulting in diminished activity and unreliable data. These application notes provide a comprehensive guide to the preparation, long-term storage, and stability assessment of Gefitinib hydrochloride stock solutions to ensure their integrity and performance in research settings.
Gefitinib functions by competitively blocking the ATP binding site of the EGFR tyrosine kinase domain, thereby inhibiting downstream signaling pathways such as the RAS/RAF/MAPK and PI3K/AKT/mTOR cascades, which are crucial for cell proliferation and survival.[1]
Physicochemical Properties and Solubility
A summary of the key chemical and physical properties of Gefitinib is provided in the table below for easy reference.
| Property | Value |
| Synonyms | ZD1839, Iressa |
| Molecular Formula | C₂₂H₂₄ClFN₄O₃ |
| Molecular Weight | 446.9 g/mol |
| Appearance | White to tan crystalline solid |
| Melting Point | 119-120°C |
| Solubility | |
| Dimethyl Sulfoxide (DMSO) | ~20-89 mg/mL |
| Ethanol | ~0.3-4.5 mg/mL |
| Methanol | Slightly soluble (~20 mg/mL) |
| Water | Sparingly soluble (<1 mg/mL) |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
Recommended Storage Conditions and Stability
Proper storage is critical to maintain the integrity and activity of Gefitinib. The following table summarizes the recommended storage conditions and expected stability for Gefitinib in different forms. It is important to note that while these are general guidelines, for critical or long-term experiments, in-house stability verification is recommended.
| Form | Solvent | Storage Temperature | Recommended Duration of Storage |
| Solid Powder | N/A | -20°C | ≥ 2-4 years[2] |
| Stock Solution | DMSO | -20°C | Up to 3-6 months[3][4][5] |
| Stock Solution | DMSO | -80°C | > 6 months (Recommended for longer-term storage) |
| Aqueous Solution | Cell Culture Media / PBS | Room Temperature / 4°C | Not recommended for more than one day[2] |
Key Recommendations:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate compound degradation, it is highly recommended to aliquot the DMSO stock solution into smaller, single-use volumes.[4]
-
Moisture: Use anhydrous, high-purity DMSO for reconstitution to minimize water content, which can contribute to hydrolysis and degradation of the compound.
-
Light Sensitivity: While not extensively reported for Gefitinib, it is good practice to protect stock solutions from prolonged exposure to light by using amber vials or by wrapping vials in aluminum foil.
Experimental Protocols
Protocol for Preparation of 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 446.9 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Under a chemical fume hood, carefully weigh the desired amount of this compound powder. For a 10 mM stock solution, this would be 4.469 mg per 1 mL of DMSO.
-
Transfer the weighed powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol for Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of Gefitinib stock solutions. Specific parameters may need to be optimized based on the available instrumentation.
Objective: To quantify the percentage of intact Gefitinib remaining in a stock solution after storage under specific conditions over time.
Materials and Equipment:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Gefitinib reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer salts
-
Formic acid or acetic acid for pH adjustment
-
Volumetric flasks and pipettes
-
0.22 µm or 0.45 µm syringe filters
HPLC Conditions (Example):
-
Mobile Phase: Acetonitrile and 50 mM ammonium acetate buffer (pH 4.7) in a gradient or isocratic elution. A common starting point is a 60:40 (v/v) ratio of acetonitrile to buffer.[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-50°C
-
Detection Wavelength: 254 nm or 331 nm
-
Injection Volume: 10-20 µL
Procedure:
-
Prepare a Calibration Curve: a. Prepare a fresh 1 mg/mL stock solution of the Gefitinib reference standard in the mobile phase or a suitable solvent. b. Create a series of dilutions from the stock solution to generate calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). c. Inject each standard into the HPLC system and record the peak area. d. Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).
-
Analyze Stored Samples: a. At each designated time point (e.g., 0, 1, 3, 6, 12 months), retrieve an aliquot of the stored Gefitinib stock solution. b. Thaw the sample completely at room temperature. c. Dilute the sample to a concentration that falls within the range of the calibration curve using the mobile phase. d. Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter. e. Inject the sample into the HPLC system and record the peak area of the Gefitinib peak.
-
Data Analysis: a. Using the calibration curve, determine the concentration of Gefitinib in the stored sample based on its peak area. b. Calculate the percentage of Gefitinib remaining relative to the initial (Time 0) concentration: % Remaining = (Concentration at Time X / Concentration at Time 0) * 100 c. A solution is generally considered stable if the percentage remaining is ≥95%. d. Monitor the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.
Visualizations
Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Workflow
Caption: Experimental workflow for assessing the long-term stability of Gefitinib stock solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Gefitinib Using Routine and Greener Stability-Indicating HPTLC Methods: A Comparative Evaluation of Validation Parameters [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards <i>in vitro</i> and <i>ex vivo</i> performance evaluation - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: Use of Gefitinib Hydrochloride in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of gefitinib (B1684475) hydrochloride, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in combination with various chemotherapy agents for the treatment of several cancer types. The information is compiled from clinical trial data and preclinical studies to guide further research and drug development.
Introduction
Gefitinib is a targeted therapy that has shown efficacy in tumors with activating mutations in the EGFR gene, most notably in non-small cell lung cancer (NSCLC).[1] Preclinical studies have suggested that combining gefitinib with traditional cytotoxic chemotherapy could enhance antitumor effects.[1][2] This has led to numerous clinical trials investigating the efficacy and safety of these combination regimens. This document summarizes key findings from these studies and provides protocols for relevant experimental models.
Data Presentation
The following tables summarize the quantitative data from key clinical trials investigating gefitinib in combination with various chemotherapy agents.
Table 1: Efficacy of Gefitinib in Combination with Chemotherapy in Non-Small Cell Lung Cancer (NSCLC)
| Clinical Trial (Regimen) | Patient Population | N | Median Progression-Free Survival (PFS) (Combination vs. Chemo Alone) | Median Overall Survival (OS) (Combination vs. Chemo Alone) | Objective Response Rate (ORR) (Combination vs. Chemo Alone) |
| INTACT-2 (Gefitinib + Carboplatin (B1684641)/Paclitaxel) | Chemotherapy-naïve advanced NSCLC | 1037 | 5.3 months vs. 5.0 months | 9.8 months vs. 9.9 months | 30.4% vs. 28.7% |
| NEJ009 (Gefitinib + Carboplatin/Pemetrexed) | EGFR-mutated advanced NSCLC | 345 | 20.9 months vs. 11.9 months | 50.9 months vs. 38.8 months | 84% vs. 67%[3] |
| Noronha et al. (2020) (Gefitinib + Pemetrexed/Carboplatin) | EGFR-mutated advanced NSCLC | 350 | 16 months vs. 8 months | Not Reached vs. 17 months | 75% vs. 63%[4] |
| Pooled Analysis (Yang et al., 2022) (Gefitinib + Pemetrexed-based chemo) | EGFR-mutated advanced NSCLC | - | HR: 0.52 (p < 0.0001) | HR: 0.57 (p = 0.0125) | OR: 1.91 (p < 0.0001)[5] |
HR: Hazard Ratio; OR: Odds Ratio
Table 2: Safety Profile of Gefitinib in Combination with Chemotherapy (Grade ≥3 Adverse Events)
| Adverse Event | Gefitinib + Carboplatin/Pemetrexed (NEJ009)[3] | Gefitinib + Pemetrexed/Carboplatin (Noronha et al., 2020)[4] | Gefitinib + Chemotherapy (Meta-analysis)[6] |
| Hematologic Toxicities | 65.3% | 51% | - |
| Neutropenia | - | - | OR: 1.03 |
| Anemia | - | - | OR: 1.08 |
| Thrombocytopenia | - | - | OR: 1.75 |
| Non-Hematologic Toxicities | |||
| Rash | - | - | OR: 7.45 |
| Diarrhea | - | - | OR not reported, but risk is higher |
| Nausea | - | - | OR: 1.29 |
| Fatigue | - | - | OR: 1.33 |
OR: Odds Ratio. A meta-analysis showed that common adverse reactions were generally similar between combination therapy and chemotherapy alone, with the exception of increased risk of rash and diarrhea in the combination group.[6]
Signaling Pathways
Gefitinib primarily targets the EGFR signaling pathway. The diagrams below illustrate the key components of the EGFR pathway and the interconnected PI3K/AKT pathway, which is crucial for cell survival and is often dysregulated in cancer.
Experimental Protocols
The following protocols are generalized methodologies based on published studies. Researchers should optimize these protocols for their specific cell lines, animal models, and experimental conditions.
In Vitro Cell Viability Assay
This protocol outlines a method to assess the cytotoxic effects of gefitinib in combination with a chemotherapy agent on cancer cell lines.
Workflow:
Materials:
-
Cancer cell line of interest (e.g., A549, PC-9 for NSCLC)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Gefitinib hydrochloride
-
Chemotherapy agent (e.g., cisplatin, paclitaxel)
-
96-well plates
-
MTT reagent or Crystal Violet staining solution
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of gefitinib and the chemotherapy agent. Treat the cells with:
-
Gefitinib alone
-
Chemotherapy agent alone
-
Combination of gefitinib and the chemotherapy agent at various concentrations.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
Crystal Violet Assay: Fix the cells with methanol, stain with crystal violet solution, and then solubilize the dye with a destaining solution. Measure the absorbance at 590 nm.[7]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Combination index (CI) values can be calculated using the Chou-Talalay method to determine if the drug interaction is synergistic, additive, or antagonistic.[7]
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the efficacy of gefitinib in combination with chemotherapy in a mouse xenograft model.
Workflow:
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Cancer cell line of interest
-
This compound
-
Chemotherapy agent
-
Vehicle for drug administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.[8][9]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment groups (e.g., n=5-8 mice per group).[10]
-
Treatment Administration:
-
Vehicle Control: Administer the vehicle used to dissolve the drugs.
-
Gefitinib: Administer orally (e.g., by gavage) at a dose of 50 mg/kg/day.[10]
-
Chemotherapy: Administer as per the established protocol for the specific agent (e.g., intraperitoneal injection for cisplatin).
-
Combination: Administer both gefitinib and the chemotherapy agent.
-
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size, or at the end of the study period. Harvest tumors for further analysis (e.g., immunohistochemistry, western blotting).
Clinical Protocols
The following are examples of treatment regimens used in clinical trials. Dosing and schedules should be strictly followed as per the specific clinical trial protocol.
Gefitinib in Combination with Carboplatin and Paclitaxel (B517696) (INTACT 2)[11]
-
Patient Population: Chemotherapy-naïve patients with advanced (Stage III/IV) NSCLC.
-
Regimen:
-
Paclitaxel 225 mg/m² and Carboplatin AUC 6 mg/min/mL on Day 1 of a 21-day cycle for up to six cycles.
-
Concurrent daily oral gefitinib (250 mg or 500 mg) or placebo.
-
After completion of chemotherapy, daily gefitinib or placebo was continued until disease progression.
-
Gefitinib in Combination with Pemetrexed and Carboplatin (NEJ009)[3]
-
Patient Population: Newly diagnosed patients with metastatic NSCLC with EGFR mutations.
-
Regimen:
-
Gefitinib 250 mg orally daily.
-
Carboplatin AUC 5 and Pemetrexed 500 mg/m² intravenously every 3 weeks for up to six cycles.
-
Maintenance therapy with gefitinib and pemetrexed.
-
Conclusion
The combination of gefitinib with chemotherapy has shown varied results. In unselected NSCLC patient populations, large phase III trials like INTACT-2 did not demonstrate a significant survival benefit for the combination of gefitinib with carboplatin and paclitaxel compared to chemotherapy alone.[11] However, in patients with EGFR-mutated NSCLC, studies like NEJ009 and a trial by Noronha et al. have shown that adding chemotherapy (carboplatin and pemetrexed) to gefitinib significantly improves progression-free survival and overall survival compared to gefitinib monotherapy.[3][4] These findings underscore the importance of patient selection based on biomarker status for the successful application of combination therapies involving targeted agents like gefitinib. The safety profile of the combination therapy is generally manageable, although an increase in certain adverse events is observed.[6] Further research is warranted to optimize combination strategies, including scheduling of drug administration and identification of predictive biomarkers to maximize clinical benefit.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. scispace.com [scispace.com]
- 3. Gefitinib Alone Versus Gefitinib Plus Chemotherapy for Non-Small-Cell Lung Cancer With Mutated Epidermal Growth Factor Receptor: NEJ009 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gefitinib Versus Gefitinib Plus Pemetrexed and Carboplatin Chemotherapy in EGFR-Mutated Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The efficacy and tolerability of combining pemetrexed-based chemotherapy with gefitinib in the first-line treatment of non-small cell lung cancer with mutated EGFR: A pooled analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A meta-analysis of the therapeutic effect of gefitinib combined with chemotherapy and chemotherapy alone in treating non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - The anti-tumor effect of gefitinib and chloroquine in the mouse xenograft model. - Public Library of Science - Figshare [plos.figshare.com]
- 11. Gefitinib in combination with paclitaxel and carboplatin in advanced non-small-cell lung cancer: a phase III trial--INTACT 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gefitinib Hydrochloride Synergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib hydrochloride, an orally active epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a targeted therapy used in the treatment of non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[1][2][3][4][5] By inhibiting the EGFR tyrosine kinase, Gefitinib blocks downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to decreased cell proliferation and survival.[1][2][5] However, the development of acquired resistance to Gefitinib is a significant clinical challenge, often arising from secondary mutations in the EGFR gene (e.g., T790M) or the activation of alternative signaling pathways.[6][7][8][9][10]
Studying synergistic drug combinations with Gefitinib is a critical strategy to overcome resistance and enhance its therapeutic efficacy. This document provides detailed experimental designs and protocols for investigating the synergistic effects of Gefitinib with other anti-cancer agents. The methodologies outlined here focus on in vitro assays to determine synergy, elucidate mechanisms of action, and guide further preclinical and clinical development.
Key Concepts in Drug Synergy
Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. The Chou-Talalay method is a widely accepted approach for quantifying drug interactions, utilizing the Combination Index (CI).[11][12][13][14][15] The CI provides a quantitative measure of the interaction between two drugs:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The constant ratio experimental design is recommended for synergy studies, where the ratio of the two drugs is kept constant across a range of concentrations.[13][16]
Experimental Design and Protocols
This section outlines the key experiments for assessing the synergistic potential of a drug in combination with this compound.
Cell Line Selection and Culture
The choice of cell lines is crucial for studying Gefitinib synergy. It is recommended to use a panel of NSCLC cell lines with varying sensitivity to Gefitinib.
Table 1: Example NSCLC Cell Lines for Gefitinib Synergy Studies
| Cell Line | EGFR Mutation Status | Gefitinib Sensitivity |
| PC-9 | Exon 19 deletion | Sensitive |
| HCC827 | Exon 19 deletion | Sensitive |
| H1650 | Exon 19 deletion | Resistant |
| H1975 | L858R and T790M | Resistant |
| A549 | Wild-type EGFR | Resistant |
Note: This is not an exhaustive list, and the selection should be based on the specific research question.
Protocol 1: Cell Culture
-
Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
Determination of Single-Agent Activity (IC50)
Before assessing synergy, it is essential to determine the half-maximal inhibitory concentration (IC50) for each drug individually.
Protocol 2: MTT Assay for Cell Viability
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a series of dilutions of Gefitinib or the combination drug for 72 hours. Include a vehicle control (e.g., DMSO).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Drug Combination Studies and Synergy Analysis
Protocol 3: Constant Ratio Combination Assay
-
Based on the individual IC50 values, prepare a series of drug combinations at a constant molar ratio (e.g., based on the ratio of their IC50 values).
-
Perform the MTT assay as described in Protocol 2 using the drug combinations.
-
Calculate the CI values for each combination using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis.[12]
Table 2: Example Data for Combination Index (CI) Calculation
| Gefitinib (nM) | Drug X (nM) | % Inhibition (Fraction Affected, Fa) | Combination Index (CI) |
| 5 | 10 | 0.50 | 0.8 |
| 10 | 20 | 0.75 | 0.6 |
| 20 | 40 | 0.90 | 0.4 |
A CI value less than 1 indicates a synergistic interaction.
Mechanistic Studies
To understand the underlying mechanisms of synergy, further experiments are necessary to assess the effects on cell cycle, apoptosis, and relevant signaling pathways.
Protocol 4: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Seed cells in 6-well plates and treat with Gefitinib, the combination drug, or the combination for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Table 3: Example Data from Apoptosis Analysis
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Control | 2.1 | 1.5 |
| Gefitinib | 8.5 | 4.2 |
| Drug X | 10.2 | 5.1 |
| Combination | 25.6 | 15.8 |
A significant increase in the percentage of apoptotic cells in the combination treatment group compared to single agents suggests a synergistic pro-apoptotic effect.
Protocol 5: Western Blot Analysis of Signaling Pathways
-
Treat cells with the drugs as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key proteins in the EGFR signaling pathway (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and apoptosis-related proteins like Cleaved PARP and Caspase-3).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.
Caption: Experimental Workflow for Gefitinib Synergy Studies.
Caption: Logical Flow of the Chou-Talalay Method.
References
- 1. Gefitinib-Resistance Is Related to BIM Expression in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Acquired Resistance to EGFR Inhibitors Is Associated with a Manifestation of Stem cell–like Properties in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. 2minutemedicine.com [2minutemedicine.com]
- 16. benchchem.com [benchchem.com]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Gefitinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib (B1684475) hydrochloride, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a prominent therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] Its mechanism of action involves blocking the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.[2][3] A primary outcome of Gefitinib treatment is the induction of apoptosis, or programmed cell death, in cancer cells.[1][4] Flow cytometry is a powerful and quantitative method for analyzing apoptosis and cell cycle kinetics in response to therapeutic agents like Gefitinib. This document provides detailed application notes and protocols for assessing Gefitinib-induced apoptosis using flow cytometry.
Mechanism of Action: Gefitinib-Induced Apoptosis
Gefitinib's primary target, EGFR, is a transmembrane receptor that, upon activation by ligands like epidermal growth factor (EGF), triggers multiple downstream signaling cascades. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are critical for cell proliferation, survival, and differentiation.[2] In many cancer cells, EGFR is overexpressed or mutated, leading to constitutive activation of these anti-apoptotic pathways.[3]
Gefitinib competitively inhibits the tyrosine kinase activity of EGFR, effectively blocking these downstream signals.[1][2] This inhibition leads to the induction of apoptosis through several mechanisms:
-
Inhibition of Pro-Survival Signaling: By blocking the PI3K/AKT/mTOR pathway, Gefitinib downregulates the expression of anti-apoptotic proteins and inhibits signals that promote cell survival.[4]
-
Activation of Pro-Apoptotic Pathways: Gefitinib can downregulate the EGFR/MEK/ERK signaling pathway, which has been shown to expedite apoptosis.[5]
-
Involvement of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical determinant of apoptosis. Gefitinib treatment can shift this balance towards apoptosis.
-
Caspase Activation: The apoptotic process is executed by a cascade of proteases called caspases. Gefitinib has been shown to induce the activation of key executioner caspases, such as caspase-3 and caspase-7, leading to the cleavage of cellular substrates and ultimately, cell death.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of Gefitinib on apoptosis and cell cycle distribution in different cancer cell lines.
Table 1: Gefitinib-Induced Apoptosis Measured by Annexin V/PI Staining
| Cell Line | Gefitinib Concentration | Treatment Duration | Apoptotic Cells (%) | Reference |
| A549 (NSCLC) | 500 nmol/L | 48 hours | 60.2 | [6] |
| A549 (NSCLC) | 20 µmol/L | 24 hours | ~15 | [1] |
| A549 (NSCLC) | 20 µmol/L | 48 hours | ~35 | [1] |
| A549 (NSCLC) | 20 µmol/L | 72 hours | ~60 | [1] |
| NCI-H1299 (NSCLC) | 20 µmol/L | 24 hours | ~3 | [1] |
| NCI-H1299 (NSCLC) | 20 µmol/L | 48 hours | ~10 | [1] |
| NCI-H1299 (NSCLC) | 20 µmol/L | 72 hours | ~20 | [1] |
| PC9 (NSCLC) | 0.02 µmol/L | 48 hours | Synergistic increase with rmhTRAIL | [7] |
Table 2: Effect of Gefitinib on Cell Cycle Distribution
| Cell Line | Gefitinib Concentration | Treatment Duration | % G0/G1 | % S | % G2/M | Reference |
| Pancreatic Cancer Cells | Not specified | Not specified | Increase (G0/G1 arrest) | Not specified | Increase (G2/M block) | [8] |
| A549, A-431, HeLa | IC50 | 48 hours | Increase | Decrease | Variable | [9] |
| Prostate Cancer Cells (PC3, DU145) | Not specified | Not specified | Accumulation in G0/G1 | Not specified | Not specified |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Gefitinib hydrochloride
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration.
-
-
Cell Harvesting:
-
Carefully collect the cell culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Detach the cells using a gentle method such as trypsinization or a cell scraper.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[6]
-
Wash the cell pellet once with cold PBS and then once with 1X Binding Buffer.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[6]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate excitation and emission filters for FITC (for Annexin V) and PI.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in Protocol 1.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells for at least 30 minutes on ice or at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 1000 x g) for 5 minutes to pellet.
-
Carefully decant the ethanol and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in the RNase A solution and incubate for 30 minutes at 37°C to degrade RNA.
-
Add the PI staining solution and incubate for at least 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Use a low flow rate for acquisition to ensure accurate DNA content measurement.
-
Generate a histogram of PI fluorescence intensity.
-
Data Analysis: The DNA content histogram will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), and the G2/M phase (4N DNA content). The region between these two peaks represents the S phase. Use cell cycle analysis software to quantify the percentage of cells in each phase.
-
Mandatory Visualization
Caption: Gefitinib inhibits EGFR, blocking downstream PI3K/AKT and RAS/MEK/ERK pathways, leading to apoptosis.
Caption: Experimental workflow for analyzing apoptosis by flow cytometry after Gefitinib treatment.
Caption: Experimental workflow for cell cycle analysis by flow cytometry after Gefitinib treatment.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Gefitinib Induces Apoptosis in NSCLC Cells by Promoting Glutaminolysis and Inhibiting the MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gefitinib upregulates death receptor 5 expression to mediate rmhTRAIL-induced apoptosis in Gefitinib-sensitive NSCLC cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-cancer drug gefitinib accelerates Fas-mediated apoptosis by enhancing caspase-8 activation in cancer cells [jstage.jst.go.jp]
- 7. Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. dovepress.com [dovepress.com]
Application Notes and Protocols for Immunohistochemical Detection of EGFR in Gefitinib-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[1][2] In many cancers, aberrant EGFR signaling, due to overexpression or activating mutations, is a key driver of tumorigenesis.[3] Gefitinib (B1684475) is a selective EGFR tyrosine kinase inhibitor (TKI) that competitively blocks the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting downstream signaling pathways and tumor growth.[2][4] Immunohistochemistry (IHC) is a widely utilized technique to assess EGFR protein expression in tumor tissues and can be a valuable tool in studying the effects of gefitinib treatment.[3] This document provides a detailed protocol for the immunohistochemical detection of EGFR in formalin-fixed, paraffin-embedded (FFPE) tissues, with specific considerations for samples from subjects treated with gefitinib.
EGFR Signaling Pathway and Gefitinib Inhibition
The binding of ligands, such as epidermal growth factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of several tyrosine residues in the C-terminal domain.[2] This activation initiates multiple downstream signaling cascades, principally the RAS/RAF/MEK/MAPK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival.[5] Gefitinib exerts its therapeutic effect by inhibiting this initial autophosphorylation step.
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Protocol: Immunohistochemistry for EGFR
This protocol provides a generalized procedure for the detection of EGFR in FFPE tissue sections. Optimization may be required for specific antibodies and tissue types.
Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20, TBST)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody against EGFR (use a validated antibody, see notes below)
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Recommended Primary Antibodies
The choice of primary antibody is critical for reliable EGFR detection, especially in the context of predicting response to gefitinib. Studies have shown that antibodies targeting the intracellular domain (ID) of EGFR may be more predictive of gefitinib response than those targeting the extracellular domain (ED).[6]
| Antibody Clone | Target Domain | Supplier (Example) | Recommended Dilution |
| 5B7 | Intracellular | Ventana/Roche | Pre-diluted |
| H11 | Extracellular | Dako/Agilent | 1:50 - 1:100 |
| 31G7 | Extracellular | Zymed/Thermo Fisher | 1:25 - 1:50 |
Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (2 changes for 3 minutes each), 95% ethanol (1 change for 3 minutes), and 70% ethanol (1 change for 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval solution.
-
Use a steamer, water bath, or pressure cooker (e.g., 95-100°C for 20-40 minutes).
-
Allow slides to cool to room temperature.
-
-
Peroxidase Block:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with blocking buffer for at least 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary EGFR antibody at the optimal dilution (refer to the table above and manufacturer's datasheet).
-
Incubation can be for 60 minutes at room temperature or overnight at 4°C.
-
-
Detection:
-
Rinse with wash buffer.
-
Incubate with a polymer-based HRP-conjugated secondary antibody for 30 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Chromogen Application:
-
Incubate with DAB chromogen solution until the desired brown stain intensity develops (typically 5-10 minutes).
-
Rinse with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded alcohols and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Caption: General workflow for EGFR immunohistochemistry.
Data Presentation and Interpretation
Quantitative Analysis
The staining results can be quantified to provide objective data. The H-score (Histoscore) is a common method that considers both the intensity of staining and the percentage of positive cells.[1][5]
H-Score Calculation: H-Score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)] The H-score ranges from 0 to 300.[5]
EGFR Expression in Gefitinib-Treated Patients
Studies have investigated the correlation between EGFR protein expression levels and the clinical response to gefitinib. The following tables summarize representative data.
Table 1: EGFR Expression (H-Score) in Gefitinib Responders vs. Non-Responders [6]
| Patient Group | Mean H-Score (Membranous Staining) | Mean H-Score (Membranous + Cytoplasmic) | P-value (Membranous + Cytoplasmic) |
| Non-Responders | 156 | 168 | 0.0013 |
| Responders | 213 | 231 |
Data based on IHC with an intracellular domain-specific antibody (clone 5B7). Higher EGFR expression was significantly associated with a better response to gefitinib.[6]
Table 2: Objective Response Rates to Gefitinib Based on EGFR IHC Positivity [7][8]
| Antibody Used | EGFR Status (Cutoff) | Objective Response Rate |
| Dako pharmDx Kit | Positive (≥1% positive cells) | 8.0% |
| Negative (<1% positive cells) | 1.6% | |
| Zymed (31G7) | Positive (Staining Index ≥50) | 9.9% |
| Negative (Staining Index <50) | 3.0% |
This data indicates that patients with EGFR-positive tumors, as determined by IHC, tend to have higher objective response rates to gefitinib, although the overall response rates can vary depending on the antibody and scoring system used.[7]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Ineffective primary antibody | Use a validated antibody; verify optimal dilution and incubation time. |
| Inadequate antigen retrieval | Optimize retrieval method (buffer pH, time, temperature). | |
| Inactive reagents | Use fresh reagents, particularly the DAB substrate. | |
| High Background | Non-specific antibody binding | Increase blocking time; use a higher dilution of antibodies. |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Endogenous peroxidase activity | Ensure the peroxidase blocking step is effective. | |
| Weak Staining | Primary antibody concentration too low | Decrease the antibody dilution (increase concentration). |
| Insufficient incubation time | Increase incubation time for primary or secondary antibodies. |
Conclusion
Immunohistochemical detection of EGFR in gefitinib-treated tissues is a valuable method for researchers and drug development professionals. A standardized and optimized protocol, coupled with a robust quantitative analysis method like the H-score, can provide crucial insights into drug efficacy and mechanisms of response. The selection of a validated primary antibody, particularly one targeting the intracellular domain of EGFR, may enhance the predictive value of the assay for gefitinib response.
References
- 1. Evaluation of EGFR protein expression by immunohistochemistry using H-score and the magnification rule: re-analysis of the SATURN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. EGFR Protein Expression in Non-Small Cell Lung Cancer Predicts Response to an EGFR Tyrosine Kinase Inhibitor – A Novel Antibody for Immunohistochemistry or AQUA Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocare.net [biocare.net]
- 5. Reproducibility of the EGFR immunohistochemistry scores for tumor samples from patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Epidermal Growth Factor Receptor Immunohistochemistry: Comparison of Antibodies and Cutoff Points to Predict Benefit From Gefitinib in a Phase 3 Placebo-Controlled Study in Advanced Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [christie.openrepository.com]
Troubleshooting & Optimization
Overcoming Gefitinib hydrochloride solubility issues in aqueous solutions
Welcome to the technical support center for Gefitinib (B1684475) hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why does my Gefitinib hydrochloride have poor solubility in aqueous solutions?
Gefitinib is a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[1][2][3] Its aqueous solubility is highly pH-dependent.[1][4] Gefitinib is a weak base with two pKa values of 5.4 and 7.2.[1][3][4] Consequently, it is more soluble in acidic environments where it becomes ionized. As the pH increases towards neutral and alkaline conditions, its solubility significantly decreases.[1][4]
Q2: I'm observing precipitation of Gefitinib when I dilute my DMSO stock solution with a neutral buffer (e.g., PBS pH 7.2). How can I avoid this?
This is a common issue due to the low aqueous solubility of Gefitinib at neutral pH. To overcome this, you can try the following:
-
pH Adjustment: Lowering the pH of your aqueous buffer to acidic conditions (e.g., pH 1.2 to 5) will significantly increase the solubility of Gefitinib.
-
Use of Co-solvents: While preparing your final solution, you can maintain a certain percentage of an organic solvent like DMSO. However, be mindful of the final concentration of the organic solvent as it might affect your experimental system.
-
Formulation Strategies: For more stable aqueous solutions, consider using solubility-enhancing formulations such as solid dispersions, cyclodextrin (B1172386) complexes, or nanoparticle systems.
Q3: What are the most effective methods to enhance the aqueous solubility of Gefitinib for in vitro experiments?
Several methods have been successfully employed to enhance the aqueous solubility and dissolution rate of Gefitinib. These include:
-
Solid Dispersions: This technique involves dispersing Gefitinib in a hydrophilic carrier matrix at the molecular level. Common carriers include polyvinylpyrrolidone (B124986) (PVP), polyethylene (B3416737) glycol (PEG), and hydroxypropyl methylcellulose (B11928114) (HPMC).[1][4]
-
Cyclodextrin Complexation: Gefitinib can form inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly methylated-β-cyclodextrin (RM-β-CD), which have a hydrophobic inner cavity and a hydrophilic outer surface, thereby increasing the drug's solubility in water.[5][6]
-
Nanoparticle Formulations: Encapsulating Gefitinib into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve its solubility and provide sustained release.[7][8][9]
-
Micellar Solubilization: Using surfactants to form micelles that encapsulate the hydrophobic Gefitinib molecules can enhance its solubility in aqueous media.[2]
-
Co-crystal Formation: Engineering co-crystals of Gefitinib with suitable co-formers like cinnamic acid has been shown to increase its solubility.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in cell culture media | The final concentration of DMSO from the stock solution is too low to maintain Gefitinib solubility at the neutral pH of the media. | Prepare a higher concentration stock solution in DMSO to minimize the volume added to the media. Alternatively, consider using a formulated version of Gefitinib (e.g., complexed with cyclodextrin) that has better aqueous solubility. |
| Inconsistent results in biological assays | Poor solubility leading to variable effective concentrations of Gefitinib. | Ensure complete dissolution of Gefitinib in your vehicle before adding it to the assay system. Use a validated quantification method like HPLC or LC-MS/MS to confirm the concentration of your working solutions. |
| Low bioavailability in animal studies | Poor dissolution of the administered Gefitinib in the gastrointestinal tract. | Formulate Gefitinib using techniques like solid dispersions or nanoparticle systems to improve its dissolution rate and oral bioavailability.[1][3] |
Quantitative Data Summary
The following tables summarize the quantitative data on Gefitinib solubility in various conditions and the enhancement achieved through different formulation strategies.
Table 1: pH-Dependent Solubility of Gefitinib
| pH | Solubility (µg/mL) | Reference |
| 1.2 | High (94% dissolved in 30 mins) | [4] |
| 6.5 | Low (38.3% released after 6 hours) | [4] |
| 7.2 | Low | [4] |
Table 2: Solubility Enhancement with Different Formulations
| Formulation Method | Key Excipients | Fold Increase in Dissolution/Solubility | Reference |
| Solid Dispersion | PVP, PEG, Poloxamer-188 | 1.22–2.17 fold enhancement in drug dissolution after one hour | [1] |
| Cyclodextrin Complexation | Methyl-β-cyclodextrin (MβCD), Hydroxypropyl-β-cyclodextrin (HPβCD) | Significant increase | [1][6] |
| Self-Emulsifying Drug Delivery System (SEDDS) | Peceol, Kolliphor HS 15, Labrasol | 2.14 times increase in solubility and dissolution rate | [11] |
| Co-crystals | Cinnamic acid | Increase in solubility | [10] |
Experimental Protocols
Protocol 1: Preparation of Gefitinib Solid Dispersion by Solvent Evaporation
This protocol is a generalized procedure based on methodologies described in the literature.[1]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Rotary evaporator
-
Water bath
Procedure:
-
Accurately weigh Gefitinib and PVP K30 in a desired ratio (e.g., 1:4 w/w).
-
Dissolve both components in a suitable volume of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle stirring or sonication.
-
Evaporate the solvent using a rotary evaporator with the water bath set to 40-50°C.
-
Continue evaporation until a thin film is formed on the flask wall.
-
Dry the resulting solid dispersion under vacuum for 24 hours to remove any residual solvent.
-
Collect the dried solid dispersion and store it in a desiccator.
Protocol 2: Quantification of Gefitinib using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for the quantitative analysis of Gefitinib.[12][13][14]
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 6.5) in a ratio of 70:30 v/v
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 249 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of Gefitinib in a suitable organic solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of standard solutions of known concentrations by serial dilution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing Gefitinib in the mobile phase, ensuring the concentration falls within the range of the standard curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of Gefitinib in the sample by interpolating its peak area on the calibration curve.
Visualizations
Below are diagrams illustrating key concepts related to Gefitinib.
Caption: Gefitinib inhibits the EGFR signaling pathway.
Caption: Workflow for Solid Dispersion Preparation.
References
- 1. Dissolution enhancement of Gefitinib by solid dispersion and complexation with β-cyclodextrins: In vitro testing, cytotoxic activity, and tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AU2021106686A4 - Solubility and dissolution enhancement of poorly soluble gefitinib by micellar solubilization using spray drying technique - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Solid Dispersions of Gefitinib Prepared by Spray Drying with Improved Mucoadhesive and Drug Dissolution Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview on Tyrosine Kinase Inhibitor Gefitinib Drug Delivery Systems for Enhanced Treatment of Cancer – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Gefitinib-cyclodextrin inclusion complexes: physico-chemical characterization and dissolution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Gefitinib-Loaded Solid Lipid Nanoparticles for the Treatment of Breast Cancer: Physicochemical Evaluation, Stability, and Anticancer Activity in Breast Cancer (MCF-7) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gefitinib loaded PLGA and chitosan coated PLGA nanoparticles with magnified cytotoxicity against A549 lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel pharmaceutical co-crystals of gefitinib: synthesis, dissolution, cytotoxicity, and theoretical studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. ijpsr.com [ijpsr.com]
- 12. benchchem.com [benchchem.com]
- 13. ijpcbs.com [ijpcbs.com]
- 14. bhu.ac.in [bhu.ac.in]
Technical Support Center: Managing Off-Target Effects of Gefitinib Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gefitinib hydrochloride in their experiments. The following information is intended to help identify and manage potential off-target effects to ensure data integrity and proper interpretation of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of Gefitinib?
A1: Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It competitively binds to the adenosine (B11128) triphosphate (ATP)-binding site within the intracellular domain of EGFR, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[3] This blockade of EGFR signaling inhibits cancer cell proliferation, survival, and angiogenesis, particularly in tumors with activating mutations in the EGFR gene.
Q2: What are the known off-target effects of Gefitinib?
A2: While Gefitinib is highly selective for EGFR, it has been shown to inhibit other kinases, albeit at higher concentrations. These off-target interactions can lead to unexpected experimental results or side effects. Some of the identified off-target kinases include RIPK2, GAK, and RICK.[4][5] Comprehensive kinase profiling has revealed a broader spectrum of off-target interactions that may be relevant in specific cellular contexts.
Q3: How can I differentiate between on-target EGFR inhibition and off-target effects in my cell-based assays?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Use of control cell lines: Compare the effects of Gefitinib in your experimental cell line with a cell line that does not express EGFR or expresses a Gefitinib-resistant mutant of EGFR (e.g., T790M).
-
Rescue experiments: If a suspected off-target effect is observed, attempt to "rescue" the phenotype by overexpressing the wild-type off-target protein.
-
Use of structurally unrelated inhibitors: Compare the phenotype induced by Gefitinib with that of other EGFR inhibitors with different chemical scaffolds. A consistent phenotype across different inhibitors suggests an on-target effect.
-
Dose-response analysis: On-target effects should typically occur at concentrations consistent with the IC50 for EGFR inhibition, while off-target effects may require higher concentrations.
Q4: My cells are showing resistance to Gefitinib. Could this be due to off-target effects?
A4: Yes, acquired resistance to Gefitinib can be mediated by both on-target and off-target mechanisms. While on-target resistance often involves secondary mutations in the EGFR gene (e.g., T790M), off-target mechanisms can include:
-
Activation of bypass signaling pathways: Upregulation or activation of alternative receptor tyrosine kinases (e.g., MET) can provide compensatory survival signals, bypassing the need for EGFR signaling.
-
Activation of downstream signaling molecules: Mutations or amplification of components downstream of EGFR, such as in the PI3K/Akt or MAPK/Erk pathways, can render cells independent of EGFR activity.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed After Gefitinib Treatment
-
Question: I am observing a cellular phenotype (e.g., changes in morphology, migration, or gene expression) that is not consistent with known EGFR signaling pathways. How can I determine if this is an off-target effect?
-
Answer:
-
Validate On-Target Inhibition: First, confirm that Gefitinib is inhibiting EGFR phosphorylation at the concentration used in your experiment via Western blot.
-
Perform a Kinase Selectivity Profile: To identify potential off-target kinases, consider a broad kinase screen (e.g., KINOMEscan™). This will provide data on the binding affinity of Gefitinib to a large panel of kinases.
-
Validate Off-Target Engagement in Cells: If a potential off-target is identified, confirm its engagement by Gefitinib in your cellular model. This can be done by assessing the phosphorylation status of the off-target kinase or its downstream substrates.
-
Functional Validation: Use genetic approaches (e.g., siRNA or CRISPR-Cas9) to deplete the suspected off-target kinase and assess if this phenocopies the effect of Gefitinib.
-
Issue 2: Inconsistent Results in Cell Viability/Proliferation Assays
-
Question: I am getting variable IC50 values for Gefitinib in my cell viability assays. What could be the cause?
-
Answer:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been passaged excessively, which can lead to genetic drift and altered drug sensitivity.
-
Assay Conditions: Standardize all assay parameters, including cell seeding density, serum concentration in the media, and the duration of drug exposure.
-
Gefitinib Stock Solution: Ensure your Gefitinib stock solution is properly prepared, stored, and protected from light to prevent degradation. Prepare fresh dilutions for each experiment.
-
Off-Target Toxicity: At higher concentrations, off-target effects can contribute to cytotoxicity, leading to a steeper dose-response curve. If you suspect this, correlate your viability data with on-target EGFR inhibition at various concentrations.
-
Data Presentation
Table 1: Kinase Selectivity Profile of Gefitinib
This table summarizes the inhibitory activity of Gefitinib against its primary target (EGFR) and a selection of known off-target kinases. The data is presented as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50), with lower values indicating higher potency.
| Kinase Target | Assay Type | IC50 / Kd (nM) | Reference |
| EGFR (Wild-Type) | Biochemical | 0.41 | [6] |
| EGFR (L858R mutant) | Biochemical | < 2.5 | N/A |
| EGFR (Exon 19 del) | Biochemical | < 2.5 | N/A |
| EGFR (T790M mutant) | Biochemical | 400 | N/A |
| RIPK2 | Biochemical | 49 | [5] |
| GAK | Biochemical | 90 | [4] |
| RICK (RIPK2) | Biochemical | 50 | [4] |
Note: IC50 and Kd values can vary depending on the specific assay conditions and should be used as a guide for relative potency.
Table 2: Cellular IC50 Values of Gefitinib in Various NSCLC Cell Lines
This table provides a comparison of the half-maximal inhibitory concentration (IC50) of Gefitinib required to inhibit cell growth in different non-small cell lung cancer (NSCLC) cell lines with varying EGFR mutation status.
| Cell Line | EGFR Status | IC50 (nM) | Reference |
| PC-9 | Exon 19 deletion | 77.26 | [7] |
| HCC827 | Exon 19 deletion | 13.06 | [7] |
| H3255 | L858R | 3 | [8] |
| H1975 | L858R/T790M | > 4000 | [7][8] |
| A549 | Wild-Type | 10,000 | [4] |
| HCC827 GR | Gefitinib-Resistant | > 4000 | [7] |
| PC-9 GR | Gefitinib-Resistant | > 4000 | [7] |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Competition Binding Assay)
This protocol outlines a method to determine the binding affinity of Gefitinib to a large panel of kinases.
-
Principle: The assay is based on the competition between Gefitinib and an immobilized ligand for binding to the active site of various kinases.
-
Methodology:
-
A panel of DNA-tagged recombinant human kinases is used.
-
Gefitinib is serially diluted and incubated with each kinase.
-
The kinase-inhibitor mixture is then added to wells containing an immobilized, broad-spectrum kinase inhibitor.
-
Kinases that are not bound by Gefitinib will bind to the immobilized ligand.
-
The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
The results are compared to a DMSO control to determine the percent inhibition, and Kd values are calculated from the dose-response curve.
-
Protocol 2: Generation of Gefitinib-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to Gefitinib.
-
Principle: Continuous exposure of a sensitive parental cell line to increasing concentrations of Gefitinib selects for resistant clones.
-
Methodology:
-
Culture the parental cell line (e.g., PC-9 or HCC827) in standard growth medium.
-
Begin by treating the cells with Gefitinib at a concentration close to the IC50 of the parental line.
-
Monitor cell viability and proliferation. When the cells adapt and resume proliferation, gradually increase the concentration of Gefitinib in a stepwise manner.
-
This process of dose escalation may take several months.
-
Once cells are able to proliferate in a high concentration of Gefitinib (e.g., 1-2 µM), resistant clones can be isolated by single-cell cloning.
-
The resulting resistant cell lines should be continuously cultured in the presence of the maintenance concentration of Gefitinib.
-
Mandatory Visualization
Caption: On-target action of Gefitinib on the EGFR signaling pathway.
Caption: Experimental workflow for validating a suspected off-target effect.
Caption: Troubleshooting logic for Gefitinib resistance in experiments.
References
- 1. m.youtube.com [m.youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medium.com [medium.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Gefitinib Hydrochloride for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Gefitinib hydrochloride concentration for accurate and reproducible IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Gefitinib?
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It competitively binds to the adenosine (B11128) triphosphate (ATP)-binding site within the intracellular domain of the EGFR.[1][2][3] This action prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.[1][4] Gefitinib is particularly effective in cancers with activating mutations in the EGFR gene.[1][3]
Q2: What is a typical concentration range for determining the IC50 of Gefitinib?
The effective concentration range for Gefitinib is highly dependent on the cell line being tested, specifically its EGFR mutation status. For sensitive cell lines with activating EGFR mutations (e.g., PC-9, HCC827), the IC50 can be in the low nanomolar range (e.g., 10-100 nM).[5][6] For cell lines with wild-type EGFR or resistance mutations (e.g., T790M found in H1975 cells), or those with alternative signaling pathway activation, the IC50 can be in the micromolar range (>10 µM) or higher.[5][7][8] It is recommended to start with a broad concentration range (e.g., 1 nM to 100 µM) in a preliminary experiment to identify the active range for your specific cell line.
Q3: Which cell lines are recommended for testing Gefitinib sensitivity?
The choice of cell line is critical. A panel of non-small cell lung cancer (NSCLC) cell lines with well-characterized EGFR mutation statuses is recommended:
-
Highly Sensitive (EGFR activating mutations):
-
Resistant (EGFR resistance mutations or wild-type):
Using both sensitive and resistant cell lines provides a robust internal control for the activity and selectivity of your Gefitinib stock.
Q4: What is the recommended incubation time for a Gefitinib IC50 assay?
A standard incubation time for cell viability assays with Gefitinib is 72 hours.[11] This duration is generally sufficient for the anti-proliferative effects of the inhibitor to manifest. However, the optimal time can vary between cell lines. A time-course experiment (e.g., 24, 48, and 72 hours) can help determine the ideal endpoint for your specific experimental setup.[12]
Data Summary
Gefitinib IC50 Values in Various NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Reported IC50 Range | Sensitivity | Reference |
| PC-9 | Exon 19 deletion | 10 - 77 nM | Sensitive | [5][6][7] |
| HCC827 | Exon 19 deletion | ~13 nM | Sensitive | [5][6] |
| H3255 | L858R | ~3 nM | Sensitive | [9] |
| 11-18 | Exon 19 deletion | ~0.39 µM | Sensitive | [9] |
| A549 | Wild-type | >10 µM | Resistant | [7][8] |
| H1975 | L858R + T790M | >10 µM | Resistant | [7][10] |
| H1650 | Exon 19 del / PTEN null | >4 µM | Resistant | [5] |
| NCI-H460 | Wild-type | 12.06 - 16.68 µM | Resistant | [13] |
Note: IC50 values are approximate and can vary between laboratories and experimental conditions.[7]
Experimental Protocols
Detailed Protocol for IC50 Determination using MTT Assay
This protocol outlines a standard method for determining the IC50 of this compound on adherent cancer cell lines.
1. Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Adherent cancer cell line of choice
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette and sterile tips
-
Microplate reader (absorbance at 570 nm)
2. Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of Gefitinib (e.g., 10-50 mM) in DMSO.
-
Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA, neutralize, and centrifuge.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the optimal seeding density. This should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the assay (typically 3,000-8,000 cells/well).[15]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To minimize the "edge effect," avoid using the outermost wells or fill them with 100 µL of sterile PBS.[11]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of Gefitinib in complete culture medium from your stock solution. A 10-point, 3-fold serial dilution is a standard approach.[16]
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.1%).[7]
-
Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only).
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared Gefitinib dilutions or control medium to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Assay and Data Collection:
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[14]
-
Incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (which represents 100% viability).
-
Plot the percent cell viability against the logarithm of the Gefitinib concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve with variable slope) to calculate the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | - Cell passage number is too high, leading to genetic drift.- Inconsistent cell seeding density.- Variations in incubation time or reagent batches.- Instability of diluted drug solutions. | - Use cells within a consistent and low passage number range.- Ensure a homogenous single-cell suspension before seeding and use a consistent density.- Standardize all experimental parameters.- Prepare fresh drug dilutions for each experiment.[17] |
| High variability between replicate wells | - Pipetting errors during cell seeding or drug addition.- Inhomogeneous cell suspension.- "Edge effect" in the 96-well plate. | - Use calibrated pipettes and ensure proper technique.- Thoroughly mix the cell suspension before seeding.- Avoid using the outer wells or fill them with sterile PBS to maintain humidity.[16] |
| No dose-response curve (flat line at ~100% viability) | - The concentration range tested is too low.- The cell line is highly resistant to Gefitinib.- The Gefitinib stock is inactive or degraded. | - Test a much broader and higher concentration range (e.g., up to 100 µM).[11]- Confirm the EGFR mutation status of your cell line and its expected sensitivity.- Verify the integrity and purity of your Gefitinib compound. |
| Poor curve fit (low R² value) | - Insufficient data points, especially around the IC50 value.- Data points are not well-distributed along the curve. | - Increase the number of concentrations tested, particularly around the expected IC50.- Adjust the serial dilution factor to better capture the sigmoidal shape of the curve. |
| Apparent increase in viability at low concentrations | - Assay interference where the compound reacts with the viability reagent.- A cellular stress response at sub-lethal doses increases metabolic activity, which is misinterpreted as increased viability by assays like MTT.[7] | - Run a control with Gefitinib in cell-free media to check for direct reaction with the MTT reagent.- Consider using a different viability assay that measures cell number more directly, such as a crystal violet assay or a DNA-based fluorescence assay. |
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in Gefitinib Hydrochloride Studies
This technical support center is designed for researchers, scientists, and drug development professionals encountering variability in their in vitro studies with Gefitinib (B1684475) hydrochloride. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, detailed experimental protocols, and visualizations of key signaling pathways.
Troubleshooting Guides
This section addresses common problems that can lead to inconsistent results in Gefitinib experiments.
Issue 1: High Variability in IC50 Values for Gefitinib
Question: My calculated IC50 values for Gefitinib vary significantly between experiments, even with the same cell line. What could be the cause?
Answer: Inconsistent IC50 values are a frequent challenge and can stem from several factors, ranging from technical execution to biological variability. Here are the primary aspects to investigate:
-
Cell-Based Factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Overly confluent or sparse cultures will respond differently to Gefitinib. It is recommended to perform a cell titration experiment to determine the optimal seeding density where cells are in the logarithmic growth phase for the duration of the assay.
-
Cell Line Authenticity and Passage Number: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling. Genetic drift can occur at high passage numbers, altering the cellular response to drugs. It is advisable to use cells within a consistent and low passage range for a set of experiments.
-
Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular metabolism and drug sensitivity. Regularly test your cell cultures for mycoplasma contamination.
-
-
Assay and Reagent Factors:
-
Gefitinib Stock Solution: Gefitinib hydrochloride has limited stability in aqueous solutions. Prepare fresh dilutions from a concentrated DMSO stock for each experiment.[1][2] Aliquot your DMSO stock to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
-
Assay-Specific Variability (e.g., MTT, XTT): The metabolic assays used to determine cell viability have inherent variabilities. Incubation times with the reagent, and ensuring complete solubilization of the formazan (B1609692) product in MTT assays, are critical steps that need to be consistent.[3] Consider the limitations of each assay; for instance, MTT can be affected by changes in cellular redox potential that are not directly related to viability.
-
Inconsistent Incubation Times: The duration of cell exposure to Gefitinib should be kept constant across all experiments.
-
-
Experimental Conditions:
-
Inconsistent Culture Conditions: Maintain stable incubator conditions (temperature, CO2, humidity). Variations can induce cellular stress and affect drug response.
-
Edge Effects in Multi-Well Plates: Cells in the outer wells of a 96-well plate can be subject to evaporation, leading to altered drug concentrations and cell growth. To mitigate this, avoid using the outermost wells for experimental data points and instead fill them with sterile PBS or media.
-
Issue 2: Difficulty in Establishing a Stable Gefitinib-Resistant Cell Line
Question: I am trying to generate a Gefitinib-resistant cell line by continuous exposure, but the process is slow, or the cells do not develop significant resistance. What can I do?
Answer: Establishing a stable drug-resistant cell line is a lengthy process that requires careful management of the cell culture. Here are some troubleshooting tips:
-
Gefitinib Concentration: A common mistake is using a concentration of Gefitinib that is too high initially, leading to widespread cell death rather than the selection of resistant clones. Start with a concentration around the IC50 of the parental cell line and increase it gradually (e.g., 1.5 to 2-fold increments) only after the cells have adapted and resumed a normal growth rate.[4]
-
Monitoring Cell Viability: Closely monitor the health and confluency of your cells. If there is excessive cell death, reduce the Gefitinib concentration to allow the population to recover before proceeding with dose escalation.
-
Clonal Selection: A resistant population may arise from a few individual clones. Once cells can tolerate a significantly higher concentration of Gefitinib, consider performing single-cell cloning to establish a homogenous resistant cell line.
-
Stability of Resistance: After establishing a resistant line, it is crucial to determine if the resistance is stable. This can be done by culturing the cells in a drug-free medium for several passages and then re-evaluating the IC50.
Issue 3: Inconsistent Results in EGFR Phosphorylation Western Blots
Question: I am not seeing a consistent decrease in phosphorylated EGFR (p-EGFR) levels after Gefitinib treatment in my Western blots. Why might this be?
Answer: Inconsistent Western blot results for p-EGFR can be due to issues with sample preparation, the blotting procedure itself, or the biological context of the experiment.
-
Experimental Design and Sample Preparation:
-
Ligand Stimulation: For cell lines with low basal EGFR activity, stimulation with EGF is often necessary to observe a robust p-EGFR signal that can then be shown to be inhibited by Gefitinib. Ensure consistent timing and concentration of EGF stimulation.
-
Timing of Gefitinib Treatment: The inhibitory effect of Gefitinib on EGFR phosphorylation is rapid. A pre-incubation of 1-2 hours before EGF stimulation is typically sufficient.
-
Lysis Buffer Composition: Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins during sample preparation.
-
-
Western Blotting Technique:
-
Protein Loading: Ensure equal amounts of protein are loaded into each lane of the gel. Perform a protein quantification assay (e.g., BCA) and normalize your samples. Use a loading control (e.g., GAPDH, β-actin) to verify equal loading.
-
Antibody Quality: Use validated antibodies for both total EGFR and p-EGFR. The specificity and affinity of the primary antibody are critical for obtaining reliable results.
-
Transfer Efficiency: Optimize the transfer of high molecular weight proteins like EGFR (~175 kDa) from the gel to the membrane. A wet transfer system is often recommended for large proteins.
-
-
Biological Factors:
-
Acquired Resistance: If you are working with a cell line that has developed resistance to Gefitinib, you may not observe a significant decrease in downstream signaling even if EGFR itself is inhibited, due to the activation of bypass pathways.[5]
-
Cell Line Characteristics: Different cell lines have varying levels of EGFR expression and activation, which can influence the dynamic range of the assay.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing and storing this compound solutions?
A1: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like DMSO.[1]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mg/mL) in DMSO.[1] Aliquot the stock solution into small volumes and store at -20°C or -80°C for up to one year to avoid repeated freeze-thaw cycles.[4]
-
Working Solution: For cell culture experiments, dilute the DMSO stock solution into your culture medium to the final desired concentration immediately before use. The final DMSO concentration in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. Aqueous solutions of Gefitinib are not recommended for storage for more than a day.[1][2]
Q2: What are the key mechanisms of acquired resistance to Gefitinib that could explain inconsistent results?
A2: Acquired resistance is a major reason for observing a lack of response to Gefitinib in cell lines that were initially sensitive. The most common mechanisms include:
-
Secondary Mutations in EGFR: The T790M "gatekeeper" mutation in exon 20 of the EGFR gene is the most frequent cause of resistance, accounting for about 50% of cases.[4] This mutation increases the affinity of the receptor for ATP, reducing the competitive binding of Gefitinib.[6]
-
MET Gene Amplification: Amplification of the MET proto-oncogene can lead to the activation of ERBB3 (HER3), which in turn reactivates the PI3K/Akt signaling pathway, bypassing the EGFR blockade.[5][6]
-
Activation of Alternative Signaling Pathways: Upregulation of other receptor tyrosine kinases or downstream signaling components, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, can provide alternative survival signals for the cancer cells.[5]
-
Phenotypic Changes: Processes like the epithelial-to-mesenchymal transition (EMT) have also been associated with Gefitinib resistance.[7]
Q3: How can I confirm that my cell line has developed resistance to Gefitinib?
A3: Confirmation of Gefitinib resistance should be multi-faceted:
-
IC50 Shift: The most direct method is to determine the IC50 of Gefitinib in the suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value (often 5 to 10-fold or higher) is a strong indicator of resistance.
-
Signaling Pathway Analysis: Using Western blotting, assess the phosphorylation status of EGFR and key downstream effectors like Akt and ERK in the presence of Gefitinib. In resistant cells, you may observe sustained phosphorylation of these downstream proteins despite treatment with Gefitinib.
-
Molecular Analysis: If you suspect a specific resistance mechanism, you can perform molecular analyses such as DNA sequencing to detect mutations like T790M in the EGFR gene, or fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to assess MET gene amplification.
Data Presentation
Table 1: Example IC50 Values of Gefitinib in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (μM) - Sensitive | Gefitinib IC50 (μM) - Resistant | Fold Resistance | Reference |
| H1650 | Exon 19 Deletion | 31.0 ± 1.0 | 50.0 ± 3.0 | ~1.6 | [8] |
| PC-9 | Exon 19 Deletion | ~0.02 | >10 | >500 | [4] |
| HCC827 | Exon 19 Deletion | ~0.01 | ~10 | ~1000 | [6] |
Note: These values are approximate and can vary between laboratories and specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of Gefitinib IC50 using MTT Assay
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Gefitinib Treatment:
-
Prepare a series of 2X concentrated solutions of Gefitinib in complete culture medium by serially diluting a freshly prepared working solution from your DMSO stock.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest Gefitinib concentration) and a no-cell control (medium only for background measurement).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate Gefitinib dilution or control solution.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each Gefitinib concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the Gefitinib concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of EGFR and Akt Phosphorylation
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
(Optional but recommended) Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
Pre-treat the cells with the desired concentrations of Gefitinib or vehicle control (DMSO) for 1-2 hours.
-
(Optional) Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Membrane Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate and capture the chemiluminescent signal.
-
Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal, which is then normalized to the loading control.
-
Mandatory Visualization
Caption: EGFR Signaling Pathway and Gefitinib's Mechanism of Action.
Caption: Overview of key mechanisms of acquired resistance to Gefitinib.
Caption: A logical workflow for troubleshooting inconsistent results in Gefitinib studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Acquired Resistance to Gefitinib Hydrochloride In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with acquired resistance to Gefitinib (B1684475) hydrochloride in in vitro models.
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of acquired resistance to Gefitinib in non-small cell lung cancer (NSCLC) cell lines?
Acquired resistance to Gefitinib is multifactorial. The most common mechanisms observed in vitro include:
-
Secondary EGFR Mutations: The T790M mutation in exon 20 of the EGFR gene is the most prevalent, accounting for approximately 50% of acquired resistance cases.[1][2][3] This "gatekeeper" mutation is thought to increase the affinity of the EGFR kinase domain for ATP, which reduces the binding efficacy of Gefitinib.[3][4] Other, less common secondary mutations like L747S, D761Y, and T854A have also been identified.[5]
-
MET Proto-Oncogene Amplification: Amplification of the MET gene is another significant mechanism, found in about 5-22% of resistant cases.[6][7] MET amplification leads to the activation of ERBB3 (HER3), which subsequently sustains PI3K/Akt signaling, thereby bypassing the EGFR blockade imposed by Gefitinib.[2][6][8]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to maintain cell survival and proliferation. These include:
-
PI3K/Akt Pathway: Persistent activation of the PI3K/Akt pathway is a key feature in many resistant cell lines, even in the absence of other known resistance mechanisms.[2][9]
-
IGF1R Activation: The Insulin-like Growth Factor 1 Receptor (IGF1R) signaling pathway can also contribute to resistance.[10]
-
AXL Receptor Tyrosine Kinase: Increased activity of AXL has been linked to Gefitinib resistance.[3][10]
-
-
Epithelial-to-Mesenchymal Transition (EMT): The transition of cancer cells from an epithelial to a mesenchymal phenotype is associated with reduced sensitivity to EGFR inhibitors.[3][11] Increased expression of transcription factors like Twist1 is often observed in cells that have undergone EMT and acquired resistance.[9][12]
2. How can I establish a Gefitinib-resistant cell line in the lab?
A common method is to expose a Gefitinib-sensitive parental cell line (e.g., PC-9, HCC827) to gradually increasing concentrations of the drug over a prolonged period.[9][11][12] This intermittent or stepwise selection process mimics the clinical development of acquired resistance. For example, H1650GR cells were generated by exposing the parental H1650 cell line to Gefitinib concentrations that were progressively increased from 30 µM to 60 µM over 11 months.[9][12]
3. How do I confirm that my cell line has developed resistance?
Resistance can be confirmed through a combination of functional and molecular assays:
-
Cell Viability Assays (e.g., MTT, CCK-8): Perform a dose-response curve for Gefitinib on both the parental and the suspected resistant cell line. A significant increase (often 10-fold or more) in the half-maximal inhibitory concentration (IC50) value for the resistant line confirms resistance.[3][13]
-
Western Blot Analysis: Assess the phosphorylation status of EGFR and key downstream signaling proteins like Akt and ERK in the presence and absence of Gefitinib. In resistant cells, you may observe sustained phosphorylation of these downstream effectors despite effective EGFR inhibition.[3][14]
-
Molecular Analysis: Screen for known resistance mechanisms. This includes sequencing the EGFR kinase domain to detect the T790M mutation or using quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to check for MET gene amplification.[3]
Troubleshooting Guides
Q1: My Gefitinib-resistant cell line does not have the T790M mutation. What should I investigate next?
A1: In the absence of the T790M mutation, several other mechanisms could be responsible for the acquired resistance.[3][9][15]
Troubleshooting Steps:
-
Check for MET Amplification: This is a common T790M-independent resistance mechanism.[6][8]
-
Experiment: Perform qPCR or FISH to determine the MET gene copy number.
-
Expected Result: A significant increase in MET gene copy number compared to the parental cell line.
-
-
Investigate Bypass Pathway Activation:
-
Assess for Epithelial-to-Mesenchymal Transition (EMT):
-
Experiment: Examine the expression of EMT markers via Western blot or immunofluorescence. Look for decreased E-cadherin (epithelial marker) and increased Vimentin or N-cadherin (mesenchymal markers).[7][17] Also, check for upregulation of EMT-inducing transcription factors like Twist1.[9][12]
-
Expected Result: A shift from an epithelial to a mesenchymal marker profile in the resistant cell line.
-
Q2: I have confirmed MET amplification in my resistant cell line, but combination therapy with a MET inhibitor is not fully restoring sensitivity to Gefitinib. What could be the issue?
A2: While MET amplification is a validated resistance mechanism, other co-existing mechanisms or downstream alterations might limit the efficacy of a dual EGFR/MET inhibition strategy.
Troubleshooting Steps:
-
Evaluate Downstream Signaling: The PI3K/Akt pathway can be activated by means other than MET.
-
Experiment: Treat the cells with the combination of Gefitinib and a MET inhibitor, and then perform a Western blot for p-Akt.
-
Expected Result: If p-Akt levels remain high, it suggests that the PI3K/Akt pathway is being activated by an alternative mechanism, such as a mutation in PIK3CA or loss of PTEN.[10]
-
-
Screen for Other Activated Receptor Tyrosine Kinases (RTKs): Other RTKs like AXL or FGFR1 could be providing redundant signaling.[10]
-
Experiment: Use a phospho-RTK array to screen for the activation of multiple RTKs simultaneously.
-
Expected Result: The array may reveal hyperactivation of other RTKs that could be contributing to resistance.
-
-
Consider Intratumoral Heterogeneity: The resistant cell population may not be uniform. It's possible that a sub-clone with a different resistance mechanism (e.g., EMT, PI3K mutation) is present.
Q3: What are some effective strategies to overcome Gefitinib resistance in vitro?
A3: The strategy depends on the identified resistance mechanism.
Mitigation Strategies:
-
For T790M-mediated resistance:
-
For MET-amplified resistance:
-
For bypass pathway activation (e.g., PI3K/Akt):
-
For EMT-mediated resistance:
Quantitative Data Summary
The following tables summarize IC50 values from various studies, demonstrating the shift in sensitivity between parental and Gefitinib-resistant NSCLC cell lines.
Table 1: IC50 Values of Gefitinib in Parental and Resistant NSCLC Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant (GR) IC50 (µM) | Fold Resistance | Citation |
| H1650 | 31.0 ± 1.0 | 50.0 ± 3.0 | ~1.6 | [9][12] |
| H1650 | 8.7 | 24.4 | ~2.8 | [20] |
| H1975 | Not specified | 10.2 | Not applicable | [20] |
| H460 | Not specified | 13.4 | Not applicable | [20] |
| HCC827 | 0.150 ± 0.008 | 15.47 ± 0.39 | ~103 | [13] |
Table 2: IC50 Values of Other TKIs and Combination Therapies in Gefitinib-Resistant Cells
| Cell Line | Treatment | IC50 (µM) at 48h | IC50 (µM) at 72h | Citation |
| PC-9-Br (GR) | Gefitinib | > 0.5 | 0.10 ± 0.007 | [18] |
| PC-9-Br (GR) | AZD9291 (Osimertinib) | 0.23 ± 0.031 | 0.03 ± 0.008 | [18] |
| PC-9-Br (GR) | Gefitinib + ABT-263 | 0.17 ± 0.010 | 0.02 ± 0.004 | [18] |
| PC-9-Br (GR) | Gefitinib + ABT-199 | 0.22 ± 0.008 | 0.02 ± 0.001 | [18] |
| H1650GR | AZD9291 (Osimertinib) | 8.5 ± 0.5 | Not specified | [9] |
| A549GR | AZD9291 (Osimertinib) | 12.7 ± 0.8 | Not specified | [9] |
Experimental Protocols
Protocol 1: Generation of Gefitinib-Resistant Cell Lines
This protocol describes a stepwise method to generate acquired resistance.
-
Cell Seeding: Plate a Gefitinib-sensitive NSCLC cell line (e.g., H1650, HCC827) at a low density in appropriate culture flasks.
-
Initial Exposure: Begin by treating the cells with a low concentration of Gefitinib (e.g., near the IC20).
-
Dose Escalation: Once the cells resume normal proliferation, increase the concentration of Gefitinib in a stepwise manner. Allow the cells to adapt and recover at each new concentration before proceeding to the next. This process can take several months (e.g., over 11 months).[9][12]
-
Maintenance: Once the desired level of resistance is achieved (confirmed by a significant increase in IC50), maintain the resistant cell line in a medium containing a constant concentration of Gefitinib to preserve the resistant phenotype.
-
Validation: Regularly validate the resistance by comparing the IC50 of the resistant line to the parental line using an MTT or similar viability assay.
Protocol 2: MTT Assay for Cell Viability
This assay is used to determine the IC50 of Gefitinib.
-
Cell Seeding: Seed cells (both parental and resistant) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Gefitinib (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 3: Western Blot Analysis for Signaling Pathway Activation
This protocol is used to assess the phosphorylation status of key proteins.
-
Cell Lysis: Treat parental and resistant cells with or without Gefitinib for a specified time (e.g., 6 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations: Signaling Pathways and Workflows
Caption: EGFR signaling and the inhibitory action of Gefitinib.
Caption: Key mechanisms of acquired resistance to Gefitinib.
Caption: Workflow for investigating and overcoming resistance.
References
- 1. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small-Cell Lung Cancers Dependent on the Epidermal Growth Factor Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MET amplification leads to gefitinib resistance in lung cancer by activating ERBB3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of mesenchymal-epithelial transition amplification in resistance to anti-epidermal growth factor receptor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGFR-TKIs resistance via EGFR-independent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acquired Resistance to EGFR Inhibitors Is Associated with a Manifestation of Stem cell–like Properties in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro and in Vivo Efficacy of NBDHEX on Gefitinib-resistant Human Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TIP30 overcomes gefitinib resistance by regulating cytoplasmic and nuclear EGFR signaling in non–small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acquired resistance to gefitinib: the contribution of mechanisms other than the T790M, MET, and HGF status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting STAT3 signaling overcomes gefitinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Validation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overcoming the acquired resistance to gefitinib in lung cancer brain metastasis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Combination therapy of gefitinib and miR-30a-5p may overcome acquired drug resistance through regulating the PI3K/AKT pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing degradation of Gefitinib hydrochloride in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing the degradation of Gefitinib hydrochloride in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have degraded. What are the common causes?
A1: this compound is susceptible to degradation under certain conditions. The most common cause of degradation is exposure to oxidative conditions.[1][2][3] It can also degrade under significant acidic or basic conditions, though reports on the extent of this degradation vary.[4][5][6] Exposure to light and elevated temperatures can also contribute to degradation over time, although it is generally considered more stable under these conditions compared to oxidative stress.[2][5]
Q2: I suspect oxidative degradation of my Gefitinib solution. What is the primary degradation product?
A2: Under oxidative stress, the primary degradation product of Gefitinib is Gefitinib N-oxide.[1] This occurs through the oxidation of the nitrogen atom in the morpholine (B109124) ring. Several studies have identified and characterized this N-oxide impurity using techniques like LC-MS/TOF.[1]
Q3: How stable is this compound in acidic and basic solutions?
A3: The stability of this compound in acidic and basic solutions can be variable. Some studies report significant degradation when exposed to strong acids (e.g., 1M HCl) and bases (e.g., 1M NaOH), especially at elevated temperatures.[4][6][7] Conversely, other studies have found it to be relatively resistant to acidic and alkaline hydrolysis under certain conditions.[1][3] It is advisable to use freshly prepared solutions and minimize exposure time to strongly acidic or basic environments.
Q4: What are the recommended storage conditions for this compound solutions?
A4: For long-term storage, this compound should be stored as a solid at -20°C, where it is stable for at least two years.[8] Stock solutions are typically prepared in organic solvents like DMSO, ethanol, or dimethylformamide (DMF).[8][9] It is recommended to purge these organic stock solutions with an inert gas.[9] Aqueous solutions of Gefitinib are not recommended for storage for more than one day.[8][9] If you need to store solutions, it is best to prepare aliquots of the stock solution in an organic solvent and store them at -20°C or -80°C for up to one to six months, respectively.[10][11] Avoid repeated freeze-thaw cycles.[12]
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To minimize degradation, follow these best practices:
-
Prepare fresh solutions: Whenever possible, prepare Gefitinib solutions immediately before use, especially aqueous dilutions.[8]
-
Protect from light: Store solutions in amber vials or protect them from light to prevent potential photolytic degradation.
-
Control temperature: Avoid exposing solutions to high temperatures. Store stock solutions at recommended low temperatures.
-
Use appropriate solvents: For stock solutions, use high-purity, anhydrous organic solvents like DMSO or ethanol.[8][9]
-
Mind the pH: Be cautious when working with strongly acidic or basic conditions. Buffer your aqueous solutions to a pH where Gefitinib is more stable, ideally avoiding pH extremes. The solubility of Gefitinib decreases sharply between pH 4 and 6.[12]
-
Avoid oxidizing agents: Keep solutions away from sources of oxidation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis. | Degradation of Gefitinib. | Compare the retention times of the unknown peaks with known degradation products like Gefitinib N-oxide. Perform forced degradation studies under oxidative, acidic, and basic conditions to confirm the identity of the degradants. |
| Loss of biological activity of the compound. | Degradation of the active Gefitinib molecule. | Prepare fresh solutions from a solid stock. Quantify the concentration of the active compound using a validated analytical method like HPLC-UV before use. |
| Precipitation in aqueous solution. | Poor solubility of Gefitinib at certain pH values. | Gefitinib is sparingly soluble in aqueous buffers.[8][9] Its solubility is particularly low above pH 7.[12] To improve solubility, first dissolve Gefitinib in DMSO and then dilute it with the aqueous buffer of choice.[8][9] |
Quantitative Data Summary
Table 1: Summary of Gefitinib Degradation under Forced Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation | Primary Degradant(s) | Reference |
| Acidic Hydrolysis | 1M HCl | 55°C | 24 h | Not specified, but degradation observed | - | [2] |
| Acidic Hydrolysis | 5N HCl | 80°C | 1 hour | 1.67% | - | [3] |
| Acidic Hydrolysis | 2N HCl | 60°C | 30 min | 3.27% | Degradation product at RT 3.850 min | [6] |
| Basic Hydrolysis | 1M NaOH | 55°C | 24 h | Not specified, but degradation observed | - | [2] |
| Basic Hydrolysis | 5N NaOH | 80°C | 1 hour | 1.17% | - | [3] |
| Basic Hydrolysis | 2N NaOH | 60°C | 30 min | 1.83% | Degradation product at RT 3.857 min | [6] |
| Oxidative | 30% v/v H₂O₂ | Room Temp | 24 h | 47.77% - 52.32% | Multiple degradation products | [2] |
| Oxidative | 5% H₂O₂ | 80°C | 1 hour | 11.98% | Three degradation products | [3] |
| Oxidative | 20% H₂O₂ | 60°C | 30 min | 5.24% | Degradation product at RT 3.838 min | [6] |
| Thermal | Hot Air Oven | 55°C | 24 h | No degradation | - | [2] |
| Thermal | Oven | 105°C | 6 hours | No significant degradation | - | [6] |
| Photolytic | UV light | - | 7 days | No significant degradation | - | [6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol (B129727) or a mixture of mobile phase.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Reflux the mixture at 65°C for 2 hours.[7]
-
Cool the solution to room temperature and neutralize it with 1N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Reflux the mixture at 65°C for 2 hours.[7]
-
Cool the solution to room temperature and neutralize it with 1N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 10% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 2 hours.[7]
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Spread a thin layer of solid this compound in a petri dish.
-
Place it in a hot air oven at 65°C for 24 hours.[7]
-
Dissolve the powder in the mobile phase to get a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of Gefitinib (100 µg/mL) to UV light at 254 nm for 24 hours.[7]
-
-
Analysis: Analyze all the stressed samples, along with a non-degraded control solution, using a stability-indicating HPLC method.
Protocol 2: HPLC Method for the Analysis of Gefitinib and its Degradation Products
This is an example of a stability-indicating HPLC method.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Inertsil ODS-3V C18 column (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of 0.05 M ammonium (B1175870) acetate, acetonitrile, and methanol (70:25:5, v/v/v), with the pH adjusted to 4.1 using formic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 260 nm.[1]
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the prepared samples (from Protocol 1) and the control solution.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent Gefitinib peak.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for forced degradation studies of Gefitinib.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpcbs.com [ijpcbs.com]
- 7. scitechnol.com [scitechnol.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Addressing Cellular Toxicity with High Concentrations of Gefitinib Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cellular toxicity issues when using high concentrations of Gefitinib hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is considered a "high concentration" of Gefitinib in in vitro cell culture experiments?
A1: The definition of a "high concentration" of Gefitinib is context-dependent and varies based on the cell line's sensitivity. Generally, concentrations significantly above the IC50 (half-maximal inhibitory concentration) for a specific cell line are considered high. For sensitive non-small cell lung cancer (NSCLC) cell lines like HCC827 and PC9, concentrations above 1 µM could be considered high, as their IC50 values are in the nanomolar range.[1] For cell lines with intermediate sensitivity or resistance, "high concentrations" may range from 10 µM to over 50 µM.[2][3] It is crucial to determine the IC50 for your specific cell line to establish an appropriate concentration range for your experiments.
Q2: We are observing excessive cell death even at concentrations expected to be non-toxic based on the literature. What could be the cause?
A2: Several factors could contribute to this discrepancy:
-
Cell Line Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
DMSO Concentration: Gefitinib is often dissolved in DMSO. High final concentrations of DMSO in the culture medium can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.1-0.5%.
-
Off-Target Effects: At high concentrations, Gefitinib can inhibit other kinases besides its primary target, EGFR, leading to off-target toxicity.[4][5]
-
Incorrect Dosing: Double-check all calculations and dilutions to ensure the final concentration in your assays is accurate.
Q3: How can we differentiate between on-target EGFR inhibition-induced apoptosis and off-target toxicity at high Gefitinib concentrations?
A3: Distinguishing between on-target and off-target effects is critical. Here are a few strategies:
-
Use of a Rescue Experiment: If the toxicity is on-target, expressing a Gefitinib-resistant EGFR mutant (like one with the T790M mutation) in your cells should "rescue" them from the drug's effects.
-
Structurally Unrelated Inhibitors: Compare the cellular phenotype induced by high concentrations of Gefitinib with that of other EGFR inhibitors with different chemical structures. If the phenotype is consistent, it is more likely an on-target effect.
-
Kinase Profiling: Utilize a kinase profiling service to screen Gefitinib against a broad panel of kinases at the concentrations you are using. This can identify potential off-target kinases.[6]
-
Downstream Signaling Analysis: At high concentrations, assess the phosphorylation status of key downstream effectors of potential off-target kinases.[6]
Troubleshooting Guides
Issue 1: High Variability and Poor Reproducibility in Cytotoxicity Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or an automated cell counter for accurate cell counts. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. Ensure proper humidification in the incubator. |
| Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay) | After adding the solubilization solution, ensure complete mixing by pipetting up and down or using a plate shaker. Visually inspect the wells under a microscope to confirm that all formazan crystals are dissolved before reading the plate.[7] |
| Drug Precipitation at High Concentrations | Visually inspect your drug dilutions for any signs of precipitation. If precipitation is observed, consider preparing fresh stock solutions and ensure the final solvent concentration is compatible with your media. |
Issue 2: Unexpected Cellular Phenotypes Not Consistent with Apoptosis
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Activation of Alternative Signaling Pathways | High concentrations of Gefitinib can sometimes lead to the activation of bypass signaling pathways.[8] Perform western blot analysis for key signaling molecules in alternative pathways (e.g., MET, AXL). |
| Induction of Necrosis or Other Forms of Cell Death | At very high concentrations, Gefitinib may induce necrosis rather than apoptosis. Use an Annexin V/Propidium Iodide (PI) assay to distinguish between apoptotic and necrotic cells.[9] Necrotic cells will be positive for both Annexin V and PI. |
| Off-Target Kinase Inhibition | As mentioned in the FAQs, high concentrations of Gefitinib can inhibit other kinases.[4][5] Consider using a more specific EGFR inhibitor as a control, if available, or perform a kinome-wide screen to identify potential off-targets. |
Data Presentation
Table 1: Gefitinib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Mutation Status | Gefitinib IC50 | Reference |
| HCC827 | NSCLC | Exon 19 Deletion | 13.06 nM | [1] |
| PC9 | NSCLC | Exon 19 Deletion | 77.26 nM | [1] |
| H1650 | NSCLC | Exon 19 Deletion | 31.0 µM | [3] |
| H1650GR | Gefitinib-Resistant NSCLC | Exon 19 Deletion | 50.0 µM | [3] |
| A549 | NSCLC | Wild-Type | > 10 µM | [2] |
| H292 | NSCLC | Wild-Type | Intermediate Sensitivity (1-10 µM) | [10] |
| NR6wtEGFR | Fibroblast | Wild-Type | 37 nM (for Tyr1173/992 phosphorylation) | [11] |
Table 2: Troubleshooting High Background in Cytotoxicity Assays
| Symptom | Potential Cause | Recommended Action |
| High absorbance in "no cell" control wells | Contamination of media or reagents | Use fresh, sterile media and reagents. Filter-sterilize all solutions. |
| High absorbance in "vehicle control" wells | DMSO toxicity | Perform a dose-response curve for DMSO alone to determine the maximum non-toxic concentration for your cell line. |
| All wells showing similar, low viability | Error in assay reagent preparation or addition | Double-check the concentration and preparation of all assay reagents (e.g., MTT, Annexin V). Ensure reagents were added to all wells. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[7][12][13][14]
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Gefitinib Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the corresponding Gefitinib dilution. Include vehicle-only (e.g., DMSO) controls.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or other solubilization solution to each well.
-
Mix thoroughly on a plate shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is based on standard Annexin V staining procedures.[9][15][16][17][18]
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with various concentrations of Gefitinib for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Wash the cells twice with cold PBS.
-
-
Annexin V Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
-
Visualizations
Caption: Gefitinib's effect on the EGFR signaling pathway and potential off-target toxicity.
Caption: A general experimental workflow for assessing Gefitinib-induced cytotoxicity.
Caption: A logical troubleshooting guide for unexpected Gefitinib-induced toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MTT (Assay protocol [protocols.io]
- 14. merckmillipore.com [merckmillipore.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Technical Support Center: Improving the Bioavailability of Gefitinib Hydrochloride
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for enhancing the oral bioavailability of Gefitinib (B1684475) hydrochloride in animal studies.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Gefitinib hydrochloride often low and variable in animal studies?
A1: Gefitinib's poor oral bioavailability (around 60% in humans and 53% in mice) stems from its physicochemical properties.[1][2] It is a poorly water-soluble compound, and its solubility is pH-dependent, leading to dissolution rate-limited absorption in the gastrointestinal (GI) tract.[3] This poor solubility is a primary factor contributing to inconsistent and low absorption after oral administration.[3]
Q2: What are the principal strategies to improve Gefitinib's oral bioavailability?
A2: Several formulation strategies have been successfully employed to enhance its dissolution and bioavailability. The most common approaches include:
-
Nanosuspensions: Reducing the drug's particle size to the nanometer range to increase surface area and dissolution velocity.[4]
-
Solid Dispersions (SDs): Dispersing Gefitinib in a hydrophilic polymer matrix to create an amorphous form of the drug, which is more soluble than its crystalline form.[3][5]
-
Lipid-Based Formulations: Incorporating the drug into lipid carriers like solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs).[5][6]
-
Polymeric Nanoparticles: Encapsulating Gefitinib within biodegradable polymers to control its release and improve absorption.[7][8]
Q3: How significantly can these formulations improve bioavailability?
A3: The improvement varies by strategy. For instance, a nanosuspension formulation increased the relative bioavailability by approximately 3.87-fold in rats compared to the pure drug.[4] A spray-dried solid dispersion of Gefitinib demonstrated an even greater, 9.14-fold, increase in bioavailability (AUC) in rats.[5][9]
Q4: What is a solid dispersion, and how does it work for a poorly soluble drug like Gefitinib?
A4: A solid dispersion (SD) is a system where a poorly water-soluble drug is dispersed within a hydrophilic carrier.[3] This technique enhances drug solubility by reducing particle size to a molecular level and converting the drug from a crystalline to a more soluble amorphous state.[1][3] For Gefitinib, SDs prepared using methods like fusion, microwave, or spray drying have shown a marked enhancement in its dissolution rate and subsequent oral absorption.[3]
Q5: Are there specific excipients that have proven effective for Gefitinib formulations?
A5: Yes, studies have identified several effective carriers and stabilizers. For solid dispersions, polymers like Soluplus®, Kollidone® VA64, and PEG 4000 are commonly used.[3] For spray-dried microparticle formulations, combinations of hydroxypropyl β-cyclodextrin, chitosan (B1678972), hydroxypropyl methylcellulose (B11928114) (HPMC), and Vitamin E TPGS have been successful.[9] In nanosuspensions, lecithin (B1663433) has been used as an effective stabilizer.[4]
Part 2: Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High variability in plasma concentrations between animal subjects. | 1. Inhomogeneous formulation leading to inconsistent dosing.2. Formulation instability in the dosing vehicle (e.g., aggregation, precipitation).3. Physiological differences (e.g., food effects, GI motility). | 1. Ensure the final formulation is a uniform suspension or solution before each administration.2. Assess the formulation's stability over the duration of the dosing period.3. Use fasted animals (e.g., overnight fasting) to minimize food-related variability and standardize the experimental conditions.[3] |
| New formulation shows poor in-vitro dissolution improvement. | 1. Incorrect choice of polymer or carrier for the chosen method.2. Insufficient conversion of crystalline drug to an amorphous state.3. Inadequate particle size reduction. | 1. Screen different hydrophilic carriers (e.g., Soluplus®, PVP, HPMC) to find one compatible with Gefitinib.[3][10]2. Use characterization techniques like PXRD or DSC to confirm the amorphous nature of the drug in the formulation.[4]3. Optimize the manufacturing process parameters (e.g., increase homogenization pressure, adjust microwave power/time).[3][4] |
| Good in-vitro results do not translate to in-vivo bioavailability enhancement. | 1. The formulation is precipitating in the GI tract upon dilution with intestinal fluids.2. The drug is being degraded or metabolized in the gut wall before absorption.3. The formulation has poor mucoadhesion, leading to rapid transit and insufficient time for absorption. | 1. Include precipitation inhibitors in the formulation.2. Investigate the use of permeation enhancers or excipients that inhibit efflux transporters.3. Incorporate mucoadhesive polymers like chitosan or HPMC into the formulation to increase GI residence time.[9][10] |
Part 3: Data Presentation - Comparative Pharmacokinetic Data
The table below summarizes pharmacokinetic parameters from animal studies comparing different Gefitinib formulations to the pure drug.
| Formulation Type | Animal Model | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in AUC | Reference |
| Pure Gefitinib | Rats | 235.1 ± 31.4 | 1523.4 ± 198.2 | - | [4] |
| Nanosuspension (GB-NS) | Rats | 667.9 ± 87.1 | 5892.8 ± 766.1 | ~3.87 | [4] |
| Pure Gefitinib | Rats | 1210 ± 260 | 3890 ± 1120 | - | [9] |
| Spray-Dried SD (Gef-SD) | Rats | 3160 ± 480 | 35,550 ± 5430 | ~9.14 | [9] |
| Pure Gefitinib | Rats | 115.21 ± 13.54 | 745.21 ± 85.21 | - | [3] |
| Solid Dispersion (S2-MW) | Rats | 354.21 ± 38.65 | 2110.24 ± 254.32 | ~2.83 | [3] |
Note: Values are presented as mean ± SD where available. Cmax = Maximum plasma concentration; AUC = Area under the plasma concentration-time curve.
Part 4: Detailed Experimental Protocols
Protocol 4.1: Preparation of Gefitinib Nanosuspension via High-Pressure Homogenization (HPH)
This protocol is adapted from a study that successfully enhanced Gefitinib's bioavailability.[4]
Materials:
-
This compound
-
Lecithin (as a stabilizer)
-
Deionized water
Equipment:
-
High-shear homogenizer
-
High-pressure homogenizer (HPH)
-
Particle size analyzer
Methodology:
-
Preparation of Primary Suspension: Disperse Gefitinib powder and lecithin in deionized water.
-
High-Shear Homogenization: Subject the suspension to high-shear homogenization for approximately 5-10 minutes to form a coarse pre-suspension.
-
High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer. Optimization is key; typical parameters to test are:
-
Homogenization Pressure: e.g., 500-1500 bar
-
Number of Cycles: e.g., 10-30 cycles
-
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential to ensure it meets the desired specifications (e.g., particle size < 200 nm).
Protocol 4.2: Preparation of Gefitinib Solid Dispersion (SD) via Microwave Method
This protocol is based on a method that improved Gefitinib's dissolution and in-vivo performance.[3]
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Soluplus®, Kollidone® VA64)
Equipment:
-
Microwave oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Mixing: Create a physical mixture of Gefitinib and the chosen carrier at a specific ratio (e.g., 1:2 drug-to-carrier).
-
Solvent Addition: Add a small amount of methanol to the physical mixture and blend thoroughly to form a paste.
-
Microwave Irradiation: Place the paste in a microwave and expose it to radiation for a short, optimized duration (e.g., 3-5 minutes at a specific power).
-
Drying and Pulverization: Dry the resulting mass completely. Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieving: Pass the powdered SD through a sieve to obtain a uniform particle size.
-
Characterization: Evaluate the SD for drug content, in-vitro dissolution, and physical form (via PXRD/DSC) to confirm amorphous conversion.
Protocol 4.3: In-Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for assessing the oral bioavailability of a new Gefitinib formulation.[3][9]
Animals:
-
Male Sprague Dawley or Wistar rats (e.g., 200-250g).
Procedure:
-
Acclimatization: Acclimatize animals to laboratory conditions for at least one week.
-
Grouping: Divide the rats into groups (n=6 per group), including a control group (receiving pure Gefitinib suspension) and one or more test groups (receiving the new formulations).
-
Fasting: Fast all animals overnight (approx. 12-24 hours) before dosing, with free access to water.[3]
-
Dosing: Administer the respective formulations orally via gavage at a specified dose (e.g., 50 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Separation: Centrifuge the blood samples immediately (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Determine the concentration of Gefitinib in the plasma samples using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC₀₋ₜ, AUC₀₋∞) using non-compartmental analysis software. Calculate the relative bioavailability of the test formulation compared to the control.
Part 5: Visualizations
Diagram 1: Gefitinib's Mechanism of Action
Caption: Gefitinib inhibits EGFR tyrosine kinase, blocking downstream signaling pathways.
Diagram 2: Experimental Workflow for Bioavailability Enhancement
Caption: Workflow for developing and testing new Gefitinib formulations.
Diagram 3: Overcoming Poor Solubility to Improve Bioavailability
Caption: Formulation strategies address poor solubility to enhance bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid determination of the pharmacokinetics and metabolic fate of gefitinib in the mouse using a combination of UPLC/MS/MS, UPLC/QToF/MS, and ion mobility (IM)-enabled UPLC/QToF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of Gefitinib-Loaded Solid Lipid Nanoparticles for the Treatment of Breast Cancer: Physicochemical Evaluation, Stability, and Anticancer Activity in Breast Cancer (MCF-7) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Gefitinib Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid Dispersions of Gefitinib Prepared by Spray Drying with Improved Mucoadhesive and Drug Dissolution Properties - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent precipitation of Gefitinib hydrochloride in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers prevent the precipitation of Gefitinib hydrochloride in experimental media.
Troubleshooting Guide
Precipitation of this compound upon addition to aqueous media is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to identify and resolve this problem.
Visual Troubleshooting Workflow
The following flowchart outlines the steps to diagnose and resolve this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: this compound has poor aqueous solubility, especially at the neutral to slightly alkaline pH of typical cell culture media (pH 7.2-7.4).[1][2][3] It is a basic compound and is more soluble in acidic conditions.[4] When a concentrated stock solution in an organic solvent like DMSO is diluted into the aqueous media, the abrupt change in solvent and pH can cause the compound to exceed its solubility limit and precipitate out of solution.
Q2: What is the best solvent for making a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Gefitinib.[1][2][3][5][6] It is soluble in DMSO at concentrations as high as 89-100 mg/mL.[7][8] It's crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility.[7][9]
Q3: What is the maximum concentration of this compound I can use in my media?
A3: The final concentration is limited by its solubility in the aqueous media, not just the DMSO stock. While a high concentration stock is possible in DMSO, the final working concentration in your media should be carefully considered. For example, in a 1:1 mixture of DMSO:PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.[1][2] Exceeding this in your final culture volume, even with a low percentage of DMSO, can lead to precipitation. It is recommended to keep the final DMSO concentration in the media below 0.5% to avoid solvent-induced cytotoxicity.
Q4: Can I store this compound after it has been diluted in media?
A4: It is not recommended to store aqueous solutions of Gefitinib for more than one day.[1][2] The compound's stability in aqueous solutions is limited, and delayed precipitation can occur. Always prepare fresh dilutions for each experiment. Stock solutions in DMSO are more stable and can be stored at -20°C or -80°C for extended periods.[8][9]
Q5: Does the type of media or the presence of serum affect precipitation?
A5: Yes, media components can influence solubility. The pH of the media is a critical factor.[4] Additionally, high concentrations of proteins, such as those in fetal bovine serum (FBS), can potentially interact with the compound, although this is not as well-documented as the pH effect. If you suspect media interactions, you can try preparing the dilution in a simpler buffered solution (like PBS) or in serum-free media first, before adding it to the complete, serum-containing media.
Quantitative Data Summary
The solubility of this compound varies significantly depending on the solvent and pH. The following table summarizes key solubility data from various sources.
| Solvent/Vehicle | Temperature | Reported Solubility | Citation |
| DMSO | 25 °C | ~20 mg/mL | [1] |
| DMSO | 25 °C | 89 mg/mL | [5][7] |
| DMSO | Not Specified | 100 mg/mL | [8] |
| DMSO | Not Specified | 4 mg/mL | [9] |
| Ethanol | 25 °C | ~0.3 mg/mL | [1] |
| Ethanol | 25 °C | 4 mg/mL | [5] |
| Water | 25 °C | <1 mg/mL (practically insoluble) | [5][10] |
| 1:1 DMSO:PBS (pH 7.2) | Not Specified | ~0.5 mg/mL | [1][2] |
Experimental Protocols
To minimize precipitation, follow these detailed protocols for solution preparation.
Protocol 1: Preparation of High-Concentration Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add fresh, anhydrous DMSO to the powder to achieve the desired high concentration (e.g., 10 mM or 20 mg/mL).
-
Dissolution: Vortex the solution vigorously. If needed, gentle warming in a 37°C water bath can aid dissolution. Ensure the solution is completely clear with no visible particulates.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (months) or -80°C for long-term (years) storage.[8][9]
Protocol 2: Dilution of DMSO Stock into Aqueous Media
This protocol employs a stepwise dilution method to reduce the risk of precipitation.
-
Pre-warm Media: Warm your cell culture media or buffer to 37°C. This can slightly increase the solubility of the compound.
-
Initial Dilution: In a sterile tube, add a small volume of the pre-warmed media.
-
Add Stock to Media: While vortexing the media, add the required volume of the DMSO stock solution drop-by-drop. It is critical to add the concentrated stock to the media, not the other way around. This ensures rapid dispersal and minimizes localized high concentrations that can trigger precipitation.
-
Final Dilution: Immediately add this intermediate dilution to the main volume of your experimental media to reach the final desired concentration.
-
Mix and Use: Gently mix the final solution and use it immediately for your experiment. Do not store the final diluted solution.
Signaling Pathway Inhibition
Gefitinib primarily functions by inhibiting the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream signaling pathways crucial for cell proliferation and survival.
Caption: Mechanism of action of Gefitinib on the EGFR signaling pathway.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid Dispersions of Gefitinib Prepared by Spray Drying with Improved Mucoadhesive and Drug Dissolution Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 6. An Overview on Tyrosine Kinase Inhibitor Gefitinib Drug Delivery Systems for Enhanced Treatment of Cancer – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
Dealing with batch-to-batch variability of Gefitinib hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the batch-to-batch variability of Gefitinib (B1684475) hydrochloride in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments due to variability between different batches of Gefitinib hydrochloride.
Issue 1: Inconsistent IC50 values in cell viability assays.
Question: We are observing significant variations in the IC50 values of this compound across different batches in our non-small cell lung cancer (NSCLC) cell line proliferation assays. What could be the cause, and how can we troubleshoot this?
Answer: Batch-to-batch variability in IC50 values is a common issue that can stem from several factors related to the compound's physicochemical properties and the experimental setup.
Potential Causes and Troubleshooting Steps:
-
Purity and Impurity Profile:
-
Recommendation: Request a Certificate of Analysis (CoA) for each batch from the supplier. Pay close attention to the purity percentage and the profile of any identified impurities. Certain impurities may have agonistic or antagonistic effects on the EGFR pathway or affect cell viability independently.[1][2][3]
-
Action: If significant differences in purity or impurity profiles are observed, consider purchasing a new batch from a reputable supplier with stringent quality control.
-
-
Solubility and Dissolution Rate:
-
Recommendation: this compound is a BCS Class II drug, meaning it has low solubility and high permeability.[4][5][6] Its solubility is pH-dependent, being sparingly soluble at acidic pH and practically insoluble above pH 7.[7][8][9] Variations in the physical form (e.g., particle size, crystallinity) between batches can affect the dissolution rate and, consequently, the effective concentration in your assay.
-
Action: Standardize your stock solution preparation method. Ensure complete dissolution of the powder. You may need to use a small amount of DMSO, followed by dilution in your culture medium.[10] Always prepare fresh dilutions for each experiment.
-
-
Cell Culture Conditions:
-
Recommendation: The health and passage number of your cell lines can impact their sensitivity to EGFR inhibitors.[11] Serum concentration in the culture medium can also affect the apparent potency of Gefitinib, as growth factors in the serum can compete for EGFR binding.[11]
-
Action: Use cells within a consistent and low passage number range. Consider reducing the serum concentration during the drug treatment period.[11] Ensure consistent cell seeding density and incubation times.
-
-
Assay Protocol:
Issue 2: Reduced or absent inhibition of EGFR phosphorylation in Western blot analysis.
Question: Our latest batch of this compound is not showing the expected inhibition of EGFR phosphorylation in our Western blot experiments, even at concentrations that were previously effective. How can we address this?
Answer: The lack of EGFR phosphorylation inhibition points to a potential issue with the biological activity of the Gefitinib batch or the experimental conditions.
Potential Causes and Troubleshooting Steps:
-
Compound Integrity:
-
Recommendation: Improper storage or handling can lead to the degradation of this compound.
-
Action: Store the compound as recommended by the supplier, typically in a cool, dry, and dark place.[10] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
-
Ligand Stimulation:
-
Recommendation: The inhibitory effect of Gefitinib is most evident when the EGFR pathway is activated.[14][15]
-
Action: Ensure you are stimulating the cells with an appropriate EGFR ligand, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), to induce robust EGFR phosphorylation before or concurrently with Gefitinib treatment.[16]
-
-
Cell Line Characteristics:
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to be aware of?
A1: this compound is an anilinoquinazoline (B1252766) derivative.[4] Key properties include:
-
Molecular Formula: C22H24ClFN4O3 • HCl[18]
-
Molecular Weight: 483.36 g/mol [18]
-
Solubility: It is sparingly soluble in aqueous solutions at low pH and practically insoluble at neutral to high pH.[7][8][9] It is soluble in DMSO and ethanol.[7][10]
-
Stability: It is sensitive to acidic and basic conditions, which can lead to degradation.[1][2]
Q2: How can we ensure the quality and consistency of the this compound we purchase?
A2: Always source from reputable suppliers who provide a detailed Certificate of Analysis (CoA) for each batch. The CoA should include information on purity (typically determined by HPLC), identity (confirmed by techniques like NMR or mass spectrometry), and levels of any known impurities.[19][20] When possible, it is good practice to perform an in-house quality control check, such as HPLC, to confirm the purity of a new batch.
Q3: What are the main signaling pathways affected by Gefitinib?
A3: Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[16][21] By binding to the ATP-binding site of the EGFR's intracellular domain, it blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, including:
-
RAS-RAF-MEK-ERK pathway: Primarily involved in cell proliferation.[16]
-
PI3K-AKT pathway: Crucial for cell survival and inhibition of apoptosis.[16][17]
-
JAK-STAT pathway: Also plays a role in cell survival and proliferation.[16]
Q4: Are there established protocols for testing the bioactivity of a new batch of this compound?
A4: Yes, a standard approach is to perform a dose-response curve in a well-characterized, Gefitinib-sensitive cell line (e.g., PC-9 or HCC827, which harbor EGFR exon 19 deletions). The calculated IC50 value can then be compared to previously established values for that cell line in your laboratory or from the literature.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H24ClFN4O3 • HCl | [18] |
| Molecular Weight | 483.36 g/mol | [18] |
| pKa | 5.4 and 7.2 | [22] |
| LogP | 3.2 | [22] |
| Solubility (Water) | pH-dependent; sparingly soluble at pH < 4, practically insoluble > pH 7 | [7][8] |
| Solubility (Organic) | Soluble in DMSO (up to 40 mg/mL), Ethanol (up to 4 mg/mL) | [10] |
Table 2: Example Troubleshooting Data for Inconsistent IC50 Values
| Batch ID | Purity (HPLC) | Key Impurity (%) | IC50 (PC-9 cells, 72h) | Notes |
| Batch A | 99.5% | Impurity X: 0.05% | 25 nM | Historical data |
| Batch B | 98.2% | Impurity X: 0.15% | 55 nM | Lower purity correlates with higher IC50 |
| Batch C | 99.6% | Impurity Y: 0.03% | 28 nM | Consistent with historical data |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO, cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Cell Viability (MTT) Assay
-
Materials: Gefitinib-sensitive cell line (e.g., PC-9), complete culture medium, 96-well plates, this compound stock solution, MTT reagent (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium. The final DMSO concentration should be consistent across all wells (typically ≤0.1%).[11]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Gefitinib. Include vehicle control (medium with DMSO) and untreated control (medium only) wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
-
Mandatory Visualization
Caption: Gefitinib inhibits EGFR signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 3. ijsr.net [ijsr.net]
- 4. An Overview on Tyrosine Kinase Inhibitor Gefitinib Drug Delivery Systems for Enhanced Treatment of Cancer – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. ijpsr.com [ijpsr.com]
- 6. AU2021106686A4 - Solubility and dissolution enhancement of poorly soluble gefitinib by micellar solubilization using spray drying technique - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Dissolution enhancement of Gefitinib by solid dispersion and complexation with β-cyclodextrins: In vitro testing, cytotoxic activity, and tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid Dispersions of Gefitinib Prepared by Spray Drying with Improved Mucoadhesive and Drug Dissolution Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gefitinib | 184475-35-2 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 13. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 17. Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scbt.com [scbt.com]
- 19. ijpcbs.com [ijpcbs.com]
- 20. tsijournals.com [tsijournals.com]
- 21. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of First-Generation EGFR Inhibitors: Gefitinib and Erlotinib
First-generation Epidermal Growth Factor Receptor (EGFR) inhibitors marked a significant advancement in targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2] These small molecule tyrosine kinase inhibitors (TKIs) function by competitively and reversibly binding to the ATP-binding site within the EGFR kinase domain, thereby inhibiting autophosphorylation and downstream signaling pathways that promote cell proliferation, survival, and metastasis.[2][3] The two most prominent first-generation EGFR inhibitors are gefitinib (B1684475) and erlotinib (B232). This guide provides a detailed comparison of their performance, supported by experimental data and methodologies.
Mechanism of Action
Gefitinib and erlotinib share a similar mechanism of action. They are both reversible ATP competitors at the ATP-binding pocket in the intracellular domain of EGFR.[2][4] This inhibition prevents the activation of downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation, angiogenesis, and survival.[5]
In Vitro Potency: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values of gefitinib and erlotinib against wild-type EGFR and various mutant forms.
| EGFR Status | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Reference |
| Wild-Type | >10,000 | 2,000 | --INVALID-LINK-- |
| Exon 19 Deletion (PC-9 cells) | 5.4 | 7 | [3][6] |
| L858R (H3255 cells) | 35 | 12 | [3][6] |
| L858R + T790M (H1975 cells) | >10,000 | 1185 | [3] |
Data presented are representative values from cited literature and may vary depending on the specific cell line and assay conditions.
Head-to-Head Clinical Efficacy and Safety
Several clinical trials have directly compared the efficacy and safety of gefitinib and erlotinib in patients with advanced NSCLC harboring EGFR mutations.
Progression-Free Survival (PFS) and Overall Survival (OS)
A phase III randomized controlled trial found no significant superiority of erlotinib over gefitinib in terms of efficacy in advanced NSCLC with EGFR mutations in exon 19 or 21.[7] The median PFS was 13.0 months for erlotinib versus 10.4 months for gefitinib.[7] The median OS was 22.9 months for erlotinib and 20.1 months for gefitinib.[7] However, another retrospective analysis observed a significantly longer PFS with erlotinib (13.4 months vs. 11.9 months), although the OS was similar.[8]
| Clinical Endpoint | Gefitinib | Erlotinib | Reference |
| Median PFS (months) | 10.4 - 11.9 | 13.0 - 13.4 | [7][8] |
| Median OS (months) | 20.1 - 20.2 | 22.9 - 26.3 | [7][8] |
| Objective Response Rate (ORR) | 52.3% | 56.3% | [7] |
| Disease Control Rate (DCR) | 72.1% | 81.1% | [8] |
Safety and Tolerability
Both gefitinib and erlotinib are associated with class-specific adverse events, primarily skin rash and diarrhea. However, studies have suggested that gefitinib may have a better safety profile.[9] A comparative study showed that dermal side effects like acneiform eruption (51.4%), rash (54.05%), and mucositis (59.5%) were more frequent with erlotinib compared to gefitinib (20.6%, 26.5%, and 29.4%, respectively).[9]
| Adverse Event (Any Grade) | Gefitinib (%) | Erlotinib (%) | Reference |
| Rash/Acneiform Eruption | 20.6 - 26.5 | 51.4 - 54.05 | [9] |
| Diarrhea | Not specified | Not specified | |
| Mucositis | 29.4 | 59.5 | [9] |
| Nausea and Vomiting | Lower | Higher | [10] |
| Fatigue | Lower | Higher | [10] |
Experimental Protocols
1. In Vitro EGFR Kinase Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of EGFR by 50%.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compound against EGFR kinase.
-
Methodology:
-
In a 384-well plate, add a solution containing the EGFR enzyme in a kinase buffer.[11]
-
Add serial dilutions of the EGFR inhibitor (e.g., gefitinib, erlotinib) or a vehicle control (DMSO).[11]
-
Incubate at room temperature to allow the inhibitor to bind to the enzyme.[11]
-
Initiate the kinase reaction by adding a solution containing the substrate (e.g., a synthetic peptide) and ATP.[11]
-
Allow the reaction to proceed for a set time at room temperature.[11]
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using a commercial kit like ADP-Glo™.[11]
-
Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
-
2. Cell Viability/Proliferation Assay (e.g., MTT Assay)
This assay measures the effect of an inhibitor on the viability and growth of cancer cell lines.
-
Objective: To determine the effect of the EGFR inhibitor on the proliferation of EGFR-dependent cancer cells.
-
Methodology:
-
Seed cancer cells (e.g., NSCLC cell lines with known EGFR mutations) in a 96-well plate and allow them to adhere overnight.[11][12]
-
Treat the cells with serial dilutions of the EGFR inhibitor or a vehicle control.[11]
-
Incubate the cells for a specified period (e.g., 72 hours).[11]
-
Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.[11][12]
-
Dissolve the formazan crystals with a solubilization solution.[11][12]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[11]
-
Calculate the percentage of cell growth inhibition relative to the control and determine the GI50 (concentration for 50% growth inhibition).[11]
-
3. Western Blotting for EGFR Phosphorylation
This technique is used to assess the phosphorylation status of EGFR and downstream signaling proteins, providing a direct measure of the inhibitor's target engagement and pathway inhibition.
-
Objective: To determine if the EGFR inhibitor blocks EGFR autophosphorylation and downstream signaling.
-
Methodology:
-
Culture cells to a suitable confluency and then serum-starve them to reduce basal EGFR activity.[12]
-
Pre-treat the cells with various concentrations of the EGFR inhibitor for a defined period.[12]
-
Stimulate the cells with EGF to induce EGFR phosphorylation.[12]
-
Lyse the cells to extract proteins.[12]
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[12]
-
Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. Also, probe for phosphorylated and total downstream proteins like AKT and ERK. Use a loading control (e.g., beta-actin) to ensure equal protein loading.[12]
-
Visualize the protein bands using secondary antibodies conjugated to a detection system.
-
EGFR Signaling Pathway
The EGFR signaling pathway is a complex network that regulates cell growth, survival, proliferation, and differentiation.[13] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins like Grb2 and Shc.[5][13] This leads to the activation of major downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell proliferation and survival.[5][14]
Conclusion
First-generation EGFR inhibitors, gefitinib and erlotinib, have similar mechanisms of action and demonstrate comparable efficacy in treating NSCLC patients with activating EGFR mutations. While some studies suggest a slight PFS advantage for erlotinib, there is no consistent evidence of superior overall survival. A notable difference lies in their safety profiles, with gefitinib generally being better tolerated, exhibiting lower rates of rash and mucositis. The choice between these two agents may therefore depend on individual patient factors and tolerability.
References
- 1. Optimizing response to gefitinib in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are erlotinib and gefitinib interchangeable for non-small cell lung cancer treatment?_Chemicalbook [chemicalbook.com]
- 5. ClinPGx [clinpgx.org]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase III randomised controlled trial of erlotinib vs gefitinib in advanced non-small cell lung cancer with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients [lungdiseasesjournal.com]
- 9. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
Validating the Anti-Tumor Efficacy of Gefitinib Hydrochloride in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of Gefitinib (B1684475) hydrochloride in various xenograft models, supported by experimental data. We will delve into its performance as a monotherapy and in combination with other agents, offering a comprehensive overview for researchers in oncology and drug development.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It competitively binds to the ATP-binding site within the EGFR tyrosine kinase domain, thereby blocking receptor autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell growth and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[1] This inhibition ultimately leads to reduced cell proliferation and induction of apoptosis in tumor cells dependent on EGFR signaling.[1]
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Efficacy of Gefitinib Monotherapy in Xenograft Models
Gefitinib has demonstrated significant anti-tumor activity in various preclinical xenograft models, particularly those derived from non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1]
Table 1: Gefitinib Monotherapy in NSCLC Xenograft Models
| Cell Line | Animal Model | Gefitinib Dose | Key Findings | Reference |
| H358 (wild-type EGFR) | Nude mice | 150 mg/kg/day (oral gavage) | Moderate anti-tumor activity. Tumor growth inhibition of 28.0% ± 1.4% after 21 days. | [2] |
| H358R (cisplatin-resistant) | Nude mice | 150 mg/kg/day (oral gavage) | Significantly slower tumor growth compared to H358. Tumor growth inhibition of 52.7% ± 3.1% after 21 days. | [3][2] |
| H3255-Luciferase (EGFR L858R) | Athymic nude mice | 40 mg/kg/day (i.g.) | Significant decrease in tumor growth. | [4][5] |
| H3255-Luciferace (EGFR L858R) | Athymic nude mice | 200 mg/kg/week (i.g.) | Better tumor inhibition compared to daily dosing. | [4][5][6] |
| EGFR-mutated PDX (LG1) | N/A | 100 mg/kg | Significantly suppressed tumor growth. | [7] |
| EGFR wild-type PDX (LG50) | N/A | 100 mg/kg | No significant effect on tumor growth. | [7] |
| EGFR-mutated lung cancer model | Transgenic mice | 5 mg/kg and 25 mg/kg | Both doses completely inhibited tumor growth, but lower dose led to earlier resistance. | [1] |
Comparative Efficacy of Gefitinib
The performance of Gefitinib has been compared with other therapeutic agents, providing valuable insights for selecting the appropriate treatment strategy.
Gefitinib vs. Erlotinib (B232)
Gefitinib and Erlotinib are both first-generation EGFR tyrosine kinase inhibitors. While they share a similar mechanism of action, some studies suggest differences in their clinical safety profiles, with gefitinib potentially being better tolerated.[8] However, in terms of efficacy, multiple studies in NSCLC patients with EGFR mutations have shown that both drugs have similar effectiveness, with no significant difference in progression-free survival or overall survival.[8][9][10][11] Preclinical studies have also compared their pharmacokinetics and tumor uptake.[12]
Gefitinib in Combination Therapies
The anti-tumor effect of Gefitinib can be enhanced when used in combination with other agents.
Table 2: Gefitinib in Combination Therapy in Xenograft Models
| Combination Agent | Cell Line | Animal Model | Gefitinib Dose | Key Findings | Reference |
| Chloroquine | PC-9/gefB4 (Gefitinib-resistant) | Nude mice | 50 mg/kg/day (gavage) | Combination significantly inhibited tumor growth compared to Gefitinib alone. | [13] |
| MET inhibitors (Capmatinib, S49076) | HCC827ER1 (Gefitinib-resistant) | NSCLC mice model | N/A | MET inhibitors restored sensitivity to Gefitinib. S49076 showed greater ability to restore sensitivity than Capmatinib. | [14] |
| AZD6244 (MEK inhibitor) | AGS (gastric cancer) | Nude mice | 75 mg/kg/day (p.o.) | Combination significantly delayed tumor growth compared to either agent alone. | [15] |
| IL-22 | N/A | NSCLC xenograft model | N/A | Addition of IL-22 to Gefitinib treatment elevated tumor volume and weight, inducing resistance. | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
General Xenograft Model Protocol
A representative workflow for establishing and evaluating a xenograft model is outlined below.
Caption: A typical experimental workflow for a xenograft study.
Cell Lines and Culture:
-
H358 and H358R (NSCLC): Cultured to evaluate the effect of Gefitinib on wild-type and cisplatin-resistant EGFR.[3]
-
H3255-Luciferase (NSCLC): Expresses the EGFR L858R mutation and luciferase for bioluminescent imaging.[4][6]
-
PC-9/gefB4 (NSCLC): A Gefitinib-resistant cell line used to test combination therapies.[13]
-
AGS (Gastric Cancer): Used to assess the efficacy of Gefitinib in combination with a MEK inhibitor.[15]
Animal Models:
-
Athymic Nude Mice: Commonly used due to their immunodeficient state, which allows for the growth of human tumor xenografts.[4][6]
-
Transgenic Mice: Engineered to express specific genetic mutations, such as EGFR mutations, to model human cancers more accurately.[1]
-
Patient-Derived Xenograft (PDX) Models: Involve the implantation of patient tumor tissue directly into immunodeficient mice, which may better reflect the heterogeneity of human tumors.[7]
Drug Administration and Dosage:
-
Gefitinib is typically administered orally via gavage.
-
Dosages in xenograft studies vary, for example: 150 mg/kg/day for H358 and H358R models[2], 40 mg/kg/day or 200 mg/kg/week for the H3255-Luciferase model[4], and 100 mg/kg for PDX models.[7]
Tumor Measurement:
-
Tumor volume is a key endpoint and is often calculated using the formula: (Length × Width²) / 2.[4]
-
Bioluminescent imaging (BLI) can be used for real-time monitoring of tumor growth in xenografts established with luciferase-expressing cells.[4][6]
Conclusion
Gefitinib hydrochloride demonstrates significant anti-tumor effects in xenograft models, particularly those harboring activating EGFR mutations. Its efficacy can be influenced by the dosage regimen and can be enhanced through combination with other therapeutic agents, offering potential strategies to overcome drug resistance. The experimental data and protocols summarized in this guide provide a valuable resource for researchers designing and interpreting preclinical studies aimed at validating novel anti-cancer therapies.
References
- 1. Lower gefitinib dose led to earlier resistance acquisition before emergence of T790M mutation in epidermal growth factor receptor-mutated lung cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
- 4. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. Comparison of gefitinib and erlotinib in advanced NSCLC and the effect of EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of gefitinib versus erlotinib in patients with nonsmall cell lung cancer who failed previous chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Daily or weekly dosing with EGFR inhibitors, gefitinib and lapatinib, and AKT inhibitor MK2206 in mammary cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modeling restoration of gefitinib efficacy by co‐administration of MET inhibitors in an EGFR inhibitor‐resistant NSCLC xenograft model: A tumor‐in‐host DEB‐based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Comparative analysis of Gefitinib hydrochloride and Osimertinib on T790M mutation
An Objective Comparison of Gefitinib Hydrochloride and Osimertinib (B560133) for the Treatment of T790M-Mutant Non-Small Cell Lung Cancer
This guide provides a detailed comparative analysis of this compound, a first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), and Osimertinib, a third-generation EGFR-TKI, with a specific focus on their activity against the T790M resistance mutation in non-small cell lung cancer (NSCLC). For researchers and drug development professionals, understanding the distinct mechanisms and resulting efficacy profiles of these inhibitors is critical for advancing targeted cancer therapies.
Introduction to EGFR and the T790M Mutation
EGFR is a receptor tyrosine kinase that, when activated by mutations (e.g., exon 19 deletions or L858R), can drive tumor growth in NSCLC. First-generation TKIs like Gefitinib were developed to inhibit this activity. However, patients often develop resistance, with the T790M mutation in exon 20 of the EGFR gene being the most common mechanism, accounting for approximately 50-60% of cases of acquired resistance to first-generation EGFR TKIs.[1][2][3] This "gatekeeper" mutation significantly alters the drug-binding pocket, necessitating the development of next-generation inhibitors.
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between Gefitinib and Osimertinib lies in their mode of binding to the EGFR kinase domain and their resulting activity in the presence of the T790M mutation.
-
This compound: As a first-generation inhibitor, Gefitinib binds reversibly to the ATP-binding site of the EGFR kinase domain.[4][5] This competitive inhibition is effective in cancers driven by sensitizing EGFR mutations. However, the T790M mutation is thought to confer resistance primarily by increasing the affinity of the kinase for ATP, which then outcompetes the reversibly bound Gefitinib, rendering the drug ineffective.[3][6]
-
Osimertinib: Developed specifically to overcome this resistance, Osimertinib is a third-generation, irreversible EGFR-TKI.[7][8] It forms a covalent bond with the cysteine-797 residue within the ATP-binding site of the mutant EGFR.[4][9] This irreversible binding allows Osimertinib to potently inhibit both the initial sensitizing EGFR mutations and the T790M resistance mutation.[9][10] Furthermore, it is designed to be selective for mutant EGFR over wild-type EGFR, which can lead to a more favorable toxicity profile.[11]
Figure 1: Comparative mechanisms of drug binding and T790M resistance.
EGFR Signaling Pathway and Inhibitor Action
Both drugs aim to block downstream signaling cascades that promote cell proliferation and survival. The T790M mutation allows these pathways to remain active despite Gefitinib treatment, while Osimertinib effectively shuts them down.
Figure 2: EGFR signaling and points of TKI inhibition.
Comparative Efficacy Data
Direct clinical trials comparing Gefitinib to Osimertinib in a T790M-positive population are not feasible, as Gefitinib is inactive in this setting.[4] The pivotal AURA3 trial established Osimertinib as the standard of care for patients with T790M-positive NSCLC who have progressed on a first-generation EGFR-TKI.[12] For context, data from the FLAURA trial, which compared Osimertinib to first-generation TKIs (Gefitinib or Erlotinib) in the first-line treatment of EGFR-mutant (T790M-negative) NSCLC, is also presented.[13][14]
Table 1: Clinical Efficacy in T790M-Positive NSCLC (Post 1st-Gen TKI)
| Parameter | Osimertinib (80 mg) | Platinum-Pemetrexed Chemotherapy |
|---|---|---|
| Trial | AURA3 | AURA3 |
| Median Progression-Free Survival (PFS) | 10.1 months | 4.4 months |
| Objective Response Rate (ORR) | 71% | 31% |
| Median Duration of Response | 9.7 months | 4.1 months |
Data sourced from the AURA3 clinical trial results.[12][15]
Table 2: Clinical Efficacy in 1st-Line Treatment of EGFR-Mutant NSCLC (T790M-Negative)
| Parameter | Osimertinib (80 mg) | Gefitinib or Erlotinib |
|---|---|---|
| Trial | FLAURA | FLAURA (Comparator Arm) |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months |
| Median Overall Survival (OS) | 38.6 months | 31.8 months |
| Objective Response Rate (ORR) | 80% | 76% |
Data sourced from the FLAURA clinical trial results.[13][14]
Experimental Protocols
Reproducible in vitro experiments are fundamental to comparing the potency of kinase inhibitors. Below are standardized protocols for key assays.
Protocol 1: Cell Viability / Proliferation (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Gefitinib and Osimertinib on NSCLC cell lines with and without the T790M mutation.
-
Cell Seeding: Plate NSCLC cells (e.g., PC-9 for EGFR-sensitizing mutation, H1975 for sensitizing + T790M mutation) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Osimertinib in culture medium. The final solvent (e.g., DMSO) concentration should be kept constant and below 0.5%. Replace the existing medium with the drug-containing medium.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for EGFR Phosphorylation
Objective: To visually assess the inhibition of EGFR autophosphorylation by Gefitinib and Osimertinib.
-
Cell Culture and Treatment: Grow cells to 70-80% confluency in 6-well plates. Serum-starve the cells overnight. Pre-treat cells with various concentrations of the inhibitors for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with 100 ng/mL of EGF for 10-15 minutes to induce EGFR phosphorylation.[17]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) and probe with primary antibodies against phospho-EGFR (p-EGFR) and total EGFR. A loading control antibody (e.g., β-actin or GAPDH) must also be used.
-
Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry to determine the ratio of p-EGFR to total EGFR.
Figure 3: General experimental workflow for in vitro inhibitor comparison.
Conclusion
The comparison between this compound and Osimertinib in the context of the T790M mutation is unequivocal. Gefitinib, a first-generation reversible inhibitor, is rendered ineffective by the T790M mutation. In contrast, Osimertinib, a third-generation irreversible inhibitor, was specifically designed to overcome this resistance mechanism. Clinical data from the AURA3 trial robustly supports the superior efficacy of Osimertinib over chemotherapy in T790M-positive NSCLC patients who have progressed on first-line TKIs, establishing it as the standard of care in this setting.[4][12] For researchers, this comparison highlights a landmark success in rational drug design, addressing a specific and prevalent mechanism of acquired resistance in targeted cancer therapy.
References
- 1. Osimertinib: A Novel Therapeutic Option for Overcoming T790M Mutations in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncologypro.esmo.org [oncologypro.esmo.org]
- 4. benchchem.com [benchchem.com]
- 5. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Osimertinib for EGFR T790M mutation-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Osimertinib Significantly Improves Survival for Patients With Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 13. onclive.com [onclive.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
An In Vitro Showdown: A Comparative Analysis of Gefitinib, Erlotinib, and Icotinib
In the landscape of targeted cancer therapy, the first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) Gefitinib, Erlotinib, and Icotinib stand as pivotal developments in the treatment of non-small cell lung cancer (NSCLC), particularly in patients harboring activating EGFR mutations. This guide provides a detailed in vitro comparison of these three inhibitors, presenting key experimental data on their biochemical potency and cellular activity. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of their relative performance in a preclinical setting.
Mechanism of Action: Targeting the EGFR Signaling Cascade
Gefitinib, Erlotinib, and Icotinib are all reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase.[1] By binding to the ATP-binding pocket of the intracellular catalytic domain of EGFR, these small molecules prevent receptor autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation, survival, and differentiation.[1] The inhibition of these pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.
Caption: EGFR signaling pathway and the inhibitory action of TKIs.
Quantitative Data Summary
The following tables summarize the in vitro potency of Gefitinib, Erlotinib, and Icotinib from enzymatic and cellular assays. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition.
Table 1: Enzymatic Assay - Inhibition of EGFR Tyrosine Kinase Activity
| Inhibitor | EGFR Kinase IC50 (nM) |
| Gefitinib | ~2-37 |
| Erlotinib | 2 |
| Icotinib | 5[2][3][4] |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Cellular Assays - Inhibition of Cell Proliferation (IC50)
| Cell Line | EGFR Mutation Status | Gefitinib (µM) | Erlotinib (µM) | Icotinib (µM) |
| HCC827 | Exon 19 Deletion | Similar to Icotinib[5] | - | 0.07 (72h)[6] |
| PC-9 | Exon 19 Deletion | Similar to Icotinib[5] | ~0.007[7] | Similar to Gefitinib[5] |
| A549 | Wild-Type | - | - | >10 (72h)[6] |
| A431 | Wild-Type (Overexpression) | - | - | - |
Note: IC50 values are highly dependent on the cell line, assay duration, and experimental conditions. A direct comparison is best made when all three compounds are tested in the same study under identical conditions. A preclinical study found Icotinib to be a potent and specific EGFR TKI with an IC50 of 5 nM in an enzymatic assay.[2] In a cellular assay using the A431 cell line, Icotinib blocked EGFR-mediated intracellular tyrosine phosphorylation with an IC50 of 45 nM.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key in vitro assays used to evaluate and compare EGFR inhibitors.
Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment: Cells are treated with serial dilutions of Gefitinib, Erlotinib, Icotinib, or a vehicle control (e.g., DMSO) for a specified duration, typically 48 to 72 hours.
-
MTT Incubation: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blotting for EGFR Phosphorylation
Objective: To assess the inhibitory effect of the compounds on EGFR autophosphorylation.
Methodology:
-
Cell Culture and Treatment: Cells are cultured to 70-80% confluency and then treated with various concentrations of the EGFR inhibitors for a specified time.
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the p-EGFR bands is quantified and normalized to the total EGFR bands to determine the extent of inhibition.
Caption: A typical experimental workflow for an in vitro cell viability assay.
Conclusion
Based on the available in vitro data, Gefitinib, Erlotinib, and Icotinib all demonstrate potent inhibitory activity against the EGFR tyrosine kinase. While direct head-to-head comparative studies across a wide range of cell lines are limited, the existing evidence suggests that all three are highly effective, particularly in NSCLC cell lines with activating EGFR mutations. The choice of inhibitor for further preclinical or clinical investigation may depend on specific factors such as the EGFR mutation subtype, the desired therapeutic window, and other pharmacological properties. The experimental protocols provided herein offer a standardized framework for conducting further comparative studies to elucidate the nuanced differences between these important targeted therapies.
References
- 1. onclive.com [onclive.com]
- 2. Icotinib (BPI-2009H), a novel EGFR tyrosine kinase inhibitor, displays potent efficacy in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Icotinib, Almonertinib, and Olmutinib: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Effects of icotinib, a novel epidermal growth factor receptor tyrosine kinase inhibitor, in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ubiquitin Ligase Cbl-b Is Involved in Icotinib (BPI-2009H)-Induced Apoptosis and G1 Phase Arrest of EGFR Mutation-Positive Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Revolutionizing Cancer Therapy: A Comparative Guide to Gefitinib Hydrochloride in Synergistic Combinations
For Immediate Release
In the landscape of targeted cancer therapy, Gefitinib (B1684475) hydrochloride, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. However, the emergence of acquired resistance necessitates innovative strategies to enhance and prolong its efficacy. This guide provides a comprehensive comparison of Gefitinib hydrochloride in combination with novel therapeutics, offering researchers, scientists, and drug development professionals a critical overview of the current evidence, supported by experimental data and detailed methodologies.
I. Synergistic Alliances: Gefitinib with Chemotherapy
The combination of Gefitinib with traditional cytotoxic chemotherapy has demonstrated significant improvements in clinical outcomes for patients with EGFR-mutated NSCLC. A notable example is the co-administration of Gefitinib with the chemotherapy agents Pemetrexed (B1662193) and Carboplatin (B1684641).
Clinical Efficacy
A landmark Phase III randomized clinical trial provided compelling evidence for the superiority of this combination therapy over Gefitinib monotherapy.[1][2][3][4] The addition of Pemetrexed and Carboplatin to Gefitinib resulted in a substantial increase in Progression-Free Survival (PFS) and Overall Survival (OS).[1][3]
| Therapeutic Regimen | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) | Reference |
| Gefitinib + Pemetrexed + Carboplatin | 16.0 months | 27.5 months | 75.3% | [3] |
| Gefitinib Monotherapy | 8.0 months | 17.6 months | 62.5% | [3][4] |
Table 1: Comparison of Clinical Outcomes for Gefitinib Combination Therapy vs. Monotherapy in EGFR-Mutant NSCLC.
Experimental Protocol: Phase III Randomized Trial (Gefitinib vs. Gefitinib + Pemetrexed/Carboplatin)
This study enrolled treatment-naïve adult patients (≥18 years) with advanced NSCLC harboring EGFR-sensitizing mutations (exons 18, 19, or 21) and an Eastern Cooperative Oncology Group (ECOG) performance status of 0 to 2.[1][2] Patients were randomized in a 1:1 ratio to two arms:
-
Arm A (Monotherapy): Gefitinib 250 mg administered orally once daily.[2][5]
-
Arm B (Combination Therapy): Gefitinib 250 mg orally once daily, in combination with four cycles of Pemetrexed (500 mg/m²) and Carboplatin (AUC 5) administered intravenously every 3 weeks, followed by maintenance Pemetrexed.[1][2]
The primary endpoint was investigator-assessed PFS, with secondary endpoints including OS, toxicity, and response rate.[3]
Signaling Pathway and Mechanism of Synergy
The synergistic effect of combining Gefitinib with chemotherapy is believed to stem from complementary mechanisms of action. Gefitinib blocks the pro-survival and proliferative signals downstream of the EGFR, while chemotherapy induces DNA damage and apoptosis through different pathways. This dual assault may prevent the development of resistance and lead to more profound tumor cell killing.
II. Overcoming Resistance: Gefitinib with Novel Targeted Therapies
To combat acquired resistance, particularly the T790M mutation in EGFR, researchers have explored combining Gefitinib with other targeted agents. Genistein (B1671435), a natural isoflavone, has shown promise in preclinical models.
Preclinical Efficacy
In vitro and in vivo studies using the H1975 NSCLC cell line, which harbors the T790M resistance mutation, demonstrated that the combination of Gefitinib and Genistein resulted in synergistic inhibition of cell growth and induction of apoptosis.[6]
| Treatment | In Vitro Effect | In Vivo Effect | Mechanism of Action | Reference |
| Gefitinib + Genistein | Enhanced growth inhibition and apoptosis | Significant tumor growth inhibition in xenograft model | Reduced p-EGFR, p-Akt, and p-mTOR expression; Increased caspase-3 and PARP activity | [6] |
Table 2: Preclinical Performance of Gefitinib in Combination with Genistein in a T790M-mutant NSCLC model.
Experimental Protocol: In Vitro and In Vivo Analysis of Gefitinib and Genistein Synergy
-
Cell Culture: The human lung cancer cell line H1975 (harboring EGFR L858R and T790M mutations) was used.[6]
-
In Vitro Assays: Cells were treated with varying concentrations of Gefitinib, Genistein, or a combination of both. Cell proliferation was assessed to determine the anti-cancer effects. Flow cytometry and Western blotting were employed to measure apoptosis and the expression of key signaling proteins (p-EGFR, p-Akt, p-mTOR, caspase-3, and PARP).[6]
-
In Vivo Model: A xenograft nude mouse model was established using H1975 cells to validate the in vivo efficacy of the combination treatment.[6]
Signaling Pathway and Mechanism of Synergy
Genistein appears to enhance the anti-tumor effects of Gefitinib in resistant cells by further inhibiting the downstream signaling pathways that are reactivated despite EGFR blockade. This suggests a mechanism of overcoming resistance by targeting parallel survival pathways.
III. A Cautious Frontier: Gefitinib with Immunotherapy
The combination of targeted therapy and immunotherapy holds theoretical appeal; however, clinical investigations of Gefitinib with immune checkpoint inhibitors have raised significant safety concerns.
Clinical Findings
A Phase 1 clinical trial (NCT02088112) evaluating the combination of Gefitinib and Durvalumab (an anti-PD-L1 antibody) in TKI-naïve patients with advanced EGFR-mutant NSCLC reported a higher toxicity profile compared to either agent alone, without a significant improvement in PFS.[7]
| Therapeutic Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Adverse Events | Reference |
| Gefitinib + Durvalumab | 63.3% | 10.1 months | Elevated liver enzymes (35% of patients) | [7] |
Table 3: Clinical Data for the Combination of Gefitinib and Durvalumab in TKI-Naïve EGFR-Mutant NSCLC.
Experimental Protocol: Phase 1 Trial (Gefitinib + Durvalumab)
This open-label, multicenter trial enrolled 56 patients with NSCLC. The dose-expansion phase included TKI-naïve patients with activating L858R or Exon 19 deletion EGFR mutations. Patients received concurrent therapy with Durvalumab (10 mg/kg every 2 weeks) and Gefitinib (250 mg daily).[7]
Experimental Workflow
The following diagram illustrates the workflow of a typical combination therapy clinical trial.
IV. Conclusion
The synergistic combination of this compound with other therapeutic modalities represents a promising avenue for improving patient outcomes in EGFR-mutated NSCLC. The addition of chemotherapy, specifically Pemetrexed and Carboplatin, to Gefitinib has established a new standard of care in the first-line setting, backed by robust clinical data. Preclinical evidence for combinations with targeted agents like Genistein suggests a viable strategy for overcoming acquired resistance, warranting further clinical investigation. However, the combination of Gefitinib with immunotherapy, as exemplified by Durvalumab, highlights the critical importance of careful safety evaluation in future studies. Continued research into the molecular mechanisms of synergy and resistance will be paramount in designing the next generation of rational combination therapies to combat EGFR-driven cancers.
References
- 1. Gefitinib vs Gefitinib Plus Pemetrexed and Carboplatin Chemotherapy in EGFR-Variant Lung Cancer—Long-Term Results of a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. targetedonc.com [targetedonc.com]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. Phase III study of gefitinib or pemetrexed with carboplatin in EGFR-mutated advanced lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic inhibitory effects by the combination of gefitinib and genistein on NSCLC with acquired drug-resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase 1 study of gefitinib combined with durvalumab in EGFR TKI-naive patients with EGFR mutation-positive locally advanced/metastatic non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to New EGFR Inhibitors Versus Gefitinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of next-generation Epidermal Growth Factor Receptor (EGFR) inhibitors against the first-generation inhibitor, Gefitinib hydrochloride. The following sections present comparative quantitative data, detailed experimental protocols for key assays, and visualizations of the EGFR signaling pathway and experimental workflows to aid in the evaluation of these targeted therapies.
Introduction to EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] In many cancers, including non-small cell lung cancer (NSCLC), aberrant EGFR signaling, often driven by activating mutations, is a key oncogenic driver.[2][3] Gefitinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), functions by reversibly binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and downstream signaling cascades.[2][4] While effective against tumors with activating EGFR mutations (e.g., exon 19 deletions and L858R), the efficacy of Gefitinib is often limited by the development of resistance, most commonly through the acquisition of the T790M "gatekeeper" mutation.[5][6]
This has spurred the development of newer generation EGFR inhibitors with improved potency, selectivity, and the ability to overcome resistance mechanisms. This guide benchmarks three such inhibitors—Afatinib (B358), Dacomitinib (B1663576), and Osimertinib—against Gefitinib.
Quantitative Comparison of Efficacy
The following tables summarize the in vitro potency and in vivo efficacy of Gefitinib and the newer generation EGFR inhibitors.
Table 1: In Vitro Potency Against EGFR Variants (IC50, nM)
| Compound | EGFR (Wild-Type) | EGFR (L858R) | EGFR (Exon 19 Del) | EGFR (T790M) | EGFR (L858R/T790M) |
| Gefitinib | 21-37 | 26 | Data not specified | >10,000 | >10,000 |
| Afatinib | Data not specified | 0.3 | 0.8 | Data not specified | Data not specified |
| Dacomitinib | 6.0 | 0.0007 (µM) | 0.002 (µM) | 300 | 0.119 (µM) |
| Osimertinib | 493.8 | Data not specified | 12.92 | Data not specified | 11.44 |
IC50 (half maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the activity of the target by 50%. Lower values signify higher potency. Data is compiled from multiple sources and experimental conditions may vary.
Table 2: In Vivo Efficacy in Xenograft Models of Non-Small Cell Lung Cancer
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition |
| Gefitinib | H358R (cisplatin-resistant) | Not specified | Significant inhibition |
| Afatinib | H358 | Not specified | ~80% inhibition |
| Dacomitinib | 201T, A549, HCC827 | 10 mg/kg daily (oral) | Significant regression |
| Osimertinib | PC-9 | 10 mg/kg daily (oral) | Significant suppression |
This table provides a qualitative summary of in vivo efficacy. Direct comparison is challenging due to variations in xenograft models, dosing regimens, and endpoint measurements across studies.
Signaling Pathway and Experimental Workflow Visualizations
EGFR Signaling Pathway and TKI Inhibition Point
The following diagram illustrates the canonical EGFR signaling cascade and the point of inhibition by tyrosine kinase inhibitors like Gefitinib and its successors.
Experimental Workflow for In Vitro Kinase Assay
The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 of a novel EGFR inhibitor.
Detailed Experimental Protocols
In Vitro EGFR Kinase Assay (ADP-Glo™ Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase activity.
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.[1]
Materials:
-
Recombinant human EGFR enzyme
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
Test inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well white opaque assay plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in kinase assay buffer. The final DMSO concentration in the reaction should not exceed 1%. Prepare the kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer. Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.[1]
-
Kinase Reaction: To the wells of a 96-well plate, add 5 µL of the diluted test inhibitor or control (DMSO for 100% activity, no enzyme for background). Add 10 µL of the kinase reaction master mix to each well. Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well. Incubate the plate at 30°C for 60 minutes.[1]
-
ADP Detection: After the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[1]
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate-reading luminometer. Plot the luminescence signal against the logarithm of the inhibitor concentration. Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effect of an EGFR inhibitor on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, which is then solubilized, and the absorbance is measured.[2][3]
Materials:
-
Cancer cell line (e.g., A549, PC-9)
-
Complete cell culture medium
-
Test EGFR inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁴ cells per well in 100 µL of complete medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]
-
Drug Treatment: Prepare serial dilutions of the EGFR inhibitor in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO-treated cells) and a blank (medium only). Incubate the plate for 72 hours at 37°C and 5% CO₂.[2]
-
MTT Addition and Formazan Solubilization: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2][3]
-
Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the GI50 (concentration for 50% growth inhibition).
Non-Small Cell Lung Cancer Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of a novel EGFR inhibitor.
Principle: Human non-small cell lung cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test inhibitor, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
NSCLC cell line (e.g., PC-9, H1975)
-
Matrigel (optional)
-
Test EGFR inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Harvest NSCLC cells in their logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel, to a final concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[7]
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7]
-
Drug Administration: Administer the test inhibitor and vehicle control to their respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement and Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length × width²)/2. Monitor the body weight and general health of the mice throughout the study.[7]
-
Endpoint and Analysis: The study can be terminated when tumors in the control group reach a predetermined size or after a specific treatment duration. At the endpoint, excise and weigh the tumors. Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the antitumor efficacy of the inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Clinical efficacy and safety of afatinib in the treatment of non-small-cell lung cancer in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.13. Non‐small‐cell lung cancer xenograft model [bio-protocol.org]
Safety Operating Guide
Safe Disposal of Gefitinib Hydrochloride: A Procedural Guide
Gefitinib hydrochloride, an antineoplastic agent, requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. As a cytotoxic drug, it is categorized as hazardous waste, necessitating strict adherence to established safety protocols from handling to final disposal. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals.
Core Principles for Handling Cytotoxic Waste
The fundamental principle of cytotoxic waste management is segregation. All materials that come into contact with this compound must be treated as cytotoxic waste and kept separate from other waste streams.[1] This waste must be handled and ultimately disposed of through high-temperature incineration or, if unavailable, chemical neutralization.[1] It is crucial to avoid disposing of any quantity of this waste down drains, sewers, or water courses.[2]
Personal Protective Equipment (PPE) and Handling
Before handling this compound in any form, personnel must be equipped with appropriate PPE to prevent personal contact, including inhalation.[3]
-
Gloves: Wear protective gloves, which must be inspected before use.[4]
-
Eye Protection: Use safety glasses or goggles.[5]
-
Protective Clothing: A lab coat or other protective clothing is required.[3]
-
Respiratory Protection: When there is a risk of generating dust, a respirator should be used.[3] All handling of the solid compound should ideally occur within a fume hood or a Class II laminar flow biological safety cabinet.[3][5]
Hands should be washed thoroughly with soap and water after handling the material.[3]
Step-by-Step Disposal Procedures
The proper disposal of this compound waste involves a multi-step process of segregation, containment, and labeling.
Step 1: Waste Segregation
Immediately segregate waste into "trace" and "bulk" categories at the point of generation.
-
Trace Cytotoxic Waste: Includes items with residual contamination, such as empty vials, syringes, gloves, gowns, and other disposable items used during handling.[1]
-
Bulk Cytotoxic Waste: Consists of unused or expired this compound, grossly contaminated materials from spills, and any quantity of the pure substance to be discarded.[1]
Step 2: Containment and Packaging
Proper containment is critical to prevent leaks and exposure.
-
Sharps: All sharps (needles, syringes, vials, slides) contaminated with this compound must be placed directly into a designated, puncture-proof sharps container.[1][3] These containers are typically red or yellow with a purple lid and clearly labeled as "Cytotoxic Waste".[6][7] Do not crush, clip, or recap needles.[3]
-
Non-Sharps Solid Waste (Trace Contamination): Contaminated PPE and lab supplies (e.g., gloves, absorbent pads, tubing) should be placed in designated, leak-proof plastic bags.[1] These bags are often purple or red and must be clearly labeled with the cytotoxic warning symbol.[1][6]
-
Bulk and Liquid Waste: Unused or expired product and heavily contaminated materials should be collected in a segregated, sealed, and clearly labeled plastic container for disposal.[2][3] These containers must be robust, leak-proof, and secure.
Step 3: Labeling and Storage
All waste containers must be clearly labeled with the universal cytotoxic symbol and the words "Cytotoxic Waste". Store the sealed containers in a secure, designated area away from general traffic until they are collected by a licensed hazardous waste disposal contractor.
Step 4: Final Disposal
The standard and required method for final disposal is high-temperature incineration performed by an accredited disposal contractor.[2][6][8] This process destroys the active cytotoxic compound. Chemical deactivation may be used for some agents if incineration is not an option.[1]
Spill Management
In the event of a spill, immediate action is required to contain the hazard. Cytotoxic spill kits should be readily available in all areas where this compound is handled.[3]
-
Alert Personnel: Immediately notify others in the area.[3]
-
Secure the Area: Prevent access to the spill area.
-
Don PPE: Wear appropriate PPE, including respiratory protection, before cleaning the spill.[3]
-
Containment:
-
For dry spills: Gently cover the spill with damp absorbent material to avoid generating dust.[3] Do not sweep dry powder.
-
For wet spills: Absorb the spill with appropriate absorbent pads.
-
-
Clean-up: Collect all contaminated materials (absorbent pads, broken glass, etc.) and place them into a designated cytotoxic waste container.[3]
-
Decontamination: Clean the spill area thoroughly with water and a suitable detergent, and then collect the cleaning materials as cytotoxic waste.[2][3]
-
Dispose: All cleanup materials must be disposed of as bulk cytotoxic waste.[3]
Environmental Risk and Ecotoxicity Data
While proper disposal via incineration mitigates environmental release, understanding the ecotoxicity of Gefitinib is crucial for emphasizing the importance of these procedures. The Predicted Environmental Concentration (PEC) to Predicted No Effect Concentration (PNEC) ratio is used to assess environmental risk. A ratio below 1 suggests an insignificant risk.[9]
| Parameter | Value | Reference |
| PEC/PNEC Ratio | 1.05 x 10⁻³ | [9] |
| Predicted Environmental Concentration (PEC) | 0.003 µg/L | [9] |
| Predicted No Effect Concentration (PNEC) | 3.2 µg/L | [9] |
| Biodegradability | Not rapidly degradable (<5% in 28 days) | [2] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | [2] |
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. astrazeneca.com.au [astrazeneca.com.au]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. kingstonhsc.ca [kingstonhsc.ca]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. astrazeneca.com [astrazeneca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
